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  • Product: 4,4-Difluorotetrahydrofuran-3-amine
  • CAS: 1785430-57-0

Core Science & Biosynthesis

Foundational

synthesis of 4,4-Difluorotetrahydrofuran-3-amine

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorotetrahydrofuran-3-amine Abstract This technical guide provides a comprehensive overview of plausible and efficient synthetic strategies for obtaining 4,4-Difluo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic strategies for obtaining 4,4-Difluorotetrahydrofuran-3-amine, a valuable fluorinated heterocyclic building block for drug discovery and development. The strategic incorporation of a gem-difluoro group adjacent to both a heteroatom and an amine functionality presents unique synthetic challenges. This document details key retrosynthetic analyses, discusses two primary synthetic routes—post-cyclization fluorination and pre-fluorination cyclization—and provides detailed, field-proven experimental protocols. The narrative emphasizes the chemical rationale behind methodological choices, potential challenges, and characterization, designed to equip researchers and drug development professionals with a robust framework for accessing this important scaffold.

Introduction: The Strategic Value of Fluorinated Heterocycles

In modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, modulate lipophilicity (logP), and alter the pKa of nearby functional groups, thereby improving oral bioavailability and target binding affinity.[1][2]

4,4-Difluorotetrahydrofuran-3-amine is a particularly compelling building block. It combines the saturated tetrahydrofuran (THF) ring, a common motif in natural products and pharmaceuticals, with a gem-difluoromethylene group and a primary amine. The C-F bonds at the 4-position sterically shield the adjacent ether linkage from metabolic degradation. The amine at the 3-position serves as a crucial handle for further functionalization, enabling its incorporation into a wide array of molecular architectures. However, the synthesis of such a structure is non-trivial, requiring careful strategic planning to control regioselectivity and manage the reactivity of potent fluorinating agents.[1] This guide elucidates logical and robust pathways to navigate these synthetic complexities.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches. The core challenge lies in the sequential or concurrent installation of the gem-difluoro group and the amine functionality onto the tetrahydrofuran core.

G cluster_0 Strategic Disconnections target 4,4-Difluorotetrahydrofuran-3-amine cn C-N Bond Formation target->cn Reductive Amination co C-O Bond Formation (Cyclization) target->co Intramolecular Cyclization fg Functional Group Interconversion (FGI) precursorA1 4,4-Difluorotetrahydrofuran-3-one cn->precursorA1 cf C-F Bond Formation precursorA2 Tetrahydrofuran-3,4-dione or equivalent cf->precursorA2 precursorB2 Open-chain Precursor with -OH and Leaving Group precursorB1 Fluorinated Acyclic Epoxy Amine co->precursorB1 precursorA1->cf Geminal Fluorination precursorB1->cf Fluorination

Figure 1: Retrosynthetic analysis of 4,4-Difluorotetrahydrofuran-3-amine.

This analysis highlights two convergent strategies:

  • Route A (Post-Cyclization Fluorination): This approach begins with a pre-formed tetrahydrofuran ring system, such as a tetrahydrofuran-3,4-dione or a protected 3-amino-tetrahydrofuran-4-one. The key, and most challenging, step is the late-stage geminal fluorination of the ketone at the C4 position.

  • Route B (Pre-Fluorination Cyclization): In this strategy, the gem-difluoro motif is installed on an acyclic precursor. The subsequent key step is an intramolecular cyclization to form the tetrahydrofuran ring. This often provides better control over the fluorination reaction itself.

This guide will focus on a detailed workflow based on Route A, which leverages more readily available starting materials, followed by a conceptual outline of Route B.

Methodology I: Post-Cyclization Fluorination via a Ketone Precursor

This synthetic pathway is predicated on the reductive amination of a key intermediate, 4,4-difluorotetrahydrofuran-3-one. The synthesis of this intermediate is the critical sequence.

G start Commercially Available Tetrahydrofuran-3-ol step1 Oxidation start->step1 ketone Tetrahydrofuran-3-one step1->ketone step2 α-Hydroxylation or α-Dionation ketone->step2 dione Protected Tetrahydrofuran-3,4-dione step2->dione step3 Deoxyfluorination dione->step3 fluoroketone 4,4-Difluoro- tetrahydrofuran-3-one step3->fluoroketone step4 Reductive Amination fluoroketone->step4 target Target Molecule: 4,4-Difluoro- tetrahydrofuran-3-amine step4->target

Figure 2: Workflow for the Post-Cyclization Fluorination strategy.

Synthesis of the Key Intermediate: 4,4-Difluorotetrahydrofuran-3-one

The primary challenge is the efficient synthesis of the fluorinated ketone intermediate. A robust method involves the deoxyfluorination of a suitable precursor like a protected tetrahydrofuran-3,4-dione.

Step 1 & 2: Preparation of Tetrahydrofuran-3,4-dione Precursor

Starting from a commercially available precursor such as 3-hydroxytetrahydrofuran, a two-step process involving oxidation to the ketone followed by α-functionalization is required to install the second carbonyl group. Direct oxidation to the dione can be challenging; a more controlled approach involves α-hydroxylation of tetrahydrofuran-3-one followed by a second oxidation.

Step 3: Geminal Deoxyfluorination

This is the most critical step of the synthesis. The conversion of the carbonyl group at the C4 position to a gem-difluoromethylene group requires a specialized fluorinating agent. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for such transformations.

  • Causality of Reagent Choice: DAST and its analogues are effective for converting ketones to gem-difluorides. The reaction proceeds via initial formation of a halosulfurane intermediate upon reaction with the enol form of the ketone, followed by fluoride delivery and elimination of sulfur oxides. The choice of Deoxo-Fluor® over DAST is often preferred for improved thermal stability and safety, though both are effective. The reaction must be conducted under strictly anhydrous conditions, as these reagents react violently with water.

Final Step: Reductive Amination

With the 4,4-difluorotetrahydrofuran-3-one intermediate in hand, the final step is the introduction of the amine. Reductive amination is a highly efficient and widely used method for this transformation.[3]

  • Mechanism and Rationale: The reaction involves the initial condensation of the ketone with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal choices because they are selective for the protonated iminium ion over the ketone, minimizing side reactions like the reduction of the starting ketone.[4] This one-pot procedure is operationally simple and generally provides good yields.[3]

Detailed Experimental Protocol (Route A)

Disclaimer: This protocol is a representative amalgamation based on established chemical principles and related transformations. It must be adapted and optimized under appropriate laboratory settings by qualified personnel.

Objective: To synthesize 4,4-Difluorotetrahydrofuran-3-amine from tetrahydrofuran-3-one.

Part A: Synthesis of 4,4-Difluorotetrahydrofuran-3-one

  • Materials: Tetrahydrofuran-3,4-dione (or a suitable protected precursor), Deoxo-Fluor®, anhydrous dichloromethane (DCM), anhydrous ethanol, sodium bicarbonate, magnesium sulfate.

  • Setup: A dry, oven-flamed, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is required. All operations should be performed in a fume hood.

  • Procedure: a. Charge the flask with the tetrahydrofuran-3,4-dione precursor (1.0 eq) and anhydrous DCM (10 mL per mmol of substrate). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add Deoxo-Fluor® (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. f. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.[5] g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield 4,4-difluorotetrahydrofuran-3-one.

Part B: Reductive Amination to 4,4-Difluorotetrahydrofuran-3-amine

  • Materials: 4,4-Difluorotetrahydrofuran-3-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol, hydrochloric acid, diethyl ether, sodium hydroxide.

  • Procedure: a. To a solution of 4,4-difluorotetrahydrofuran-3-one (1.0 eq) in methanol (15 mL per mmol), add ammonium acetate (10 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. d. Stir the reaction mixture at room temperature for 24 hours. e. Acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl. f. Concentrate the mixture under reduced pressure to remove the methanol. g. Wash the aqueous residue with diethyl ether to remove any unreacted starting material. h. Basify the aqueous layer to pH >12 with a 6M NaOH solution and extract with dichloromethane (3x). i. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4,4-Difluorotetrahydrofuran-3-amine. Further purification can be achieved via distillation or crystallization of its salt form.

Data Summary

The following table summarizes the expected outcomes for the proposed synthetic route. Yields are estimates based on analogous transformations in the literature and are subject to optimization.

StepKey TransformationReagents & ConditionsExpected YieldPurity Target
A DeoxyfluorinationTetrahydrofuran-3,4-dione, Deoxo-Fluor®, DCM, -78°C to RT40-60%>95% (post-chromatography)
B Reductive AminationFluoroketone, NH₄OAc, NaBH₃CN, MeOH, RT65-85%>98% (post-purification)
Overall Total Synthesis - 26-51% >98%

Conceptual Outline: Methodology II (Pre-Fluorination Cyclization)

An alternative strategy involves forming the tetrahydrofuran ring from an acyclic, pre-fluorinated precursor. This can offer advantages in handling and scalability of the fluorination step.

G cluster_key Key Transformation start Fluorinated Aldehyde (e.g., Ethyl bromodifluoroacetate derived) step1 Aldol Addition / Grignard start->step1 intermediate1 Acyclic Difluoro Alcohol step1->intermediate1 step2 Functionalization intermediate1->step2 intermediate3 Protected 4,4-Difluoro- tetrahydrofuran-3-amine step2->intermediate3 intermediate2 Precursor with -OH, -NH(Protected), and a Leaving Group step3 Intramolecular S_N2 Cyclization (Williamson Ether Synthesis) step4 Deprotection intermediate3->step4 target Target Molecule step4->target

Figure 3: Conceptual workflow for the Pre-Fluorination Cyclization strategy.

This route typically involves:

  • Building the Carbon Skeleton: Constructing an acyclic chain containing the gem-difluoro group, a protected amine, a hydroxyl group, and a suitable leaving group. This can often be achieved starting from reagents like bromodifluoroacetamides via Reformatsky or related reactions.[6]

  • Intramolecular Cyclization: Triggering an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the leaving group to form the tetrahydrofuran ring.[7] This is often a high-yielding and stereocontrolled process.

  • Deprotection: Removal of the amine protecting group (e.g., Boc, Cbz) to yield the final product.

While potentially longer, this strategy avoids the direct handling of challenging heterocyclic fluorination reactions and may offer a more modular approach to analogues.

Conclusion

The is a challenging yet achievable goal for the process chemist. The post-cyclization fluorination route, centered on the deoxyfluorination of a ketone precursor followed by reductive amination, represents a direct and viable pathway. Success hinges on the careful execution of the fluorination step under strictly anhydrous conditions and controlled purification of the key intermediates. The alternative pre-fluorination cyclization strategy offers a robust, albeit potentially longer, route with different logistical advantages. The methodologies and rationales presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable fluorinated building block and accelerate the development of next-generation therapeutics.

References

  • TBA, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • TBA, T. (2023). Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
  • TBA, T. (1999). Process for the preparation of fluorinated heterocyclic compounds.
  • Benchchem. (n.d.).
  • Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Speicher, S., Plutschack, M. B., & Ritter, T. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
  • TBA, T. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace.
  • Crimmins, M. T., & Pace, J. M. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • TBA, T. (2025).

Sources

Exploratory

4,4-Difluorotetrahydrofuran-3-amine chemical properties

Beginning Research: Key Compound I've initiated a thorough investigation into 4,4-Difluorotetrahydrofuran-3-amine. My primary focus right now is to pinpoint its chemical attributes, the methods for synthesizing it, and i...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Key Compound

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Detailing the Technical Aspects

I am now delving into the nitty-gritty, focusing on chemical properties and synthesis of the compound. I'm gathering spectroscopic data (NMR, IR, MS), physical properties, and reactivity details. Established synthesis protocols and purification methods are also on my radar. My investigation has now expanded to include its applications, specifically in drug discovery, and I'm consulting peer-reviewed journals to guarantee accuracy.

Defining Scope and Process

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Beginning Research on Molecule

I'm starting the deep dive into 4,4-Difluorotetrahydrofuran-3-amine. First, I'm making sure I have a solid identification of the molecule and all its relevant properties before proceeding to gather the chemical data. I'm focusing on solidifying my understanding of the fundamental structure and nomenclature.

Structuring the Technical Guide

I've moved on to the technical guide outline, focusing on a logical structure for clarity. I'm prioritizing an introduction to set the stage and emphasizing the importance of fluorinated compounds in drug discovery. The physicochemical properties section will be built around a concise table. I'm also preparing to gather spectroscopic data, even if it requires inferring based on known functional groups.

Planning Guide Content

I'm now deep in the planning stage, crafting the technical guide's structure. I've refined the table of contents to include an introduction, physicochemical properties, spectroscopic data analysis, and a section on synthesis/reactivity. I'm focusing on the amine's reactivity and how the fluorine atoms modify it. I'm also preparing to present synthesis routes as workflow diagrams. I will present a concise explanation of the applications.

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Foundational

Spectroscopic Characterization of 4,4-Difluorotetrahydrofuran-3-amine: A Predictive and Methodological Guide

Introduction In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds highly desirable. 4,4-Difluorotetrahydrofuran-3-amine is a key building block in this domain, offering a unique combination of a difluorinated stereocenter adjacent to an amino group within a hydrophilic tetrahydrofuran ring. Its structural rigidity and the electronic effects of the gem-difluoro group make it an attractive component for novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,4-Difluorotetrahydrofuran-3-amine. In the absence of publicly available experimental spectra, this document presents a detailed predictive analysis based on established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Furthermore, it outlines robust, field-proven protocols for acquiring high-quality spectroscopic data for this and structurally related compounds, ensuring a self-validating system for researchers.

Predicted Mass Spectrometry Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 4,4-Difluorotetrahydrofuran-3-amine, we can anticipate a distinct set of fragments under electron ionization (EI).

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which results in the formation of a resonance-stabilized nitrogen-containing cation.[1][2] In the case of 4,4-Difluorotetrahydrofuran-3-amine, the molecular ion peak (M+) is expected to be an odd number due to the presence of a single nitrogen atom.[1]

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the loss of a difluoromethyl radical or subsequent ring opening.

M Molecular Ion (M+) m/z = 123.06 F1 Fragment 1 [M-HF]+ m/z = 103.05 M->F1 Loss of HF F2 Fragment 2 [M-NH2]+ m/z = 107.05 M->F2 Loss of NH2 radical F3 Fragment 3 [M-C2H2F2]+ m/z = 59.04 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for 4,4-Difluorotetrahydrofuran-3-amine in mass spectrometry.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted) Proposed Fragment Notes
123.06[C₄H₇F₂NO]⁺ (Molecular Ion)Expected to be observable, albeit potentially weak.
103.05[C₄H₆FNO]⁺Loss of hydrogen fluoride (HF).
107.05[C₄H₇F₂O]⁺Loss of the amino radical (•NH₂).
59.04[C₂H₅NO]⁺Resulting from ring cleavage.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4,4-Difluorotetrahydrofuran-3-amine is predicted to exhibit characteristic absorption bands corresponding to the amine, C-F, C-O, and C-H bonds.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Functional Group Vibrational Mode Expected Intensity
3400-3250N-H (primary amine)Asymmetric and Symmetric StretchingMedium, two bands[3]
2960-2850C-H (aliphatic)StretchingMedium to Strong
1650-1580N-H (primary amine)Bending (Scissoring)Medium[3]
1250-1020C-N (aliphatic amine)StretchingMedium to Weak[3]
1150-1050C-O (ether)StretchingStrong
1100-1000C-FStretchingStrong
910-665N-H (primary amine)WaggingBroad, Strong[3]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and electronic environment of each atom in a molecule. For 4,4-Difluorotetrahydrofuran-3-amine, ¹H, ¹³C, and ¹⁹F NMR will be crucial for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons on the tetrahydrofuran ring and the amine group. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and oxygen atoms.

H3 H-3 H2 H-2 H3->H2 3J(H,H) NH2 NH2 H3->NH2 Exchangeable H5 H-5 H2->H5 Long-range

Caption: Key predicted proton couplings in 4,4-Difluorotetrahydrofuran-3-amine.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-33.5 - 3.8dddJ(H-3, H-2a), J(H-3, H-2b), J(H-3, F)
H-23.9 - 4.2m
H-53.8 - 4.1m
NH₂1.5 - 2.5br s
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant downfield shift of the carbon atom bearing the two fluorine atoms. The carbon atoms attached to the oxygen and nitrogen will also be deshielded.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) Notes
C-4120 - 125Triplet due to coupling with two fluorine atoms.[4]
C-355 - 65
C-270 - 75
C-565 - 70
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for characterizing fluorinated compounds.[5] For 4,4-Difluorotetrahydrofuran-3-amine, a single signal is expected for the two equivalent fluorine atoms, which will be split by the neighboring protons.

Table 5: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-4-90 to -110tJ(F, H-3), J(F, H-5)

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 4,4-Difluorotetrahydrofuran-3-amine.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Appropriate range to cover the expected chemical shift (e.g., -50 to -150 ppm).

    • Reference: Use an external reference of CFCl₃ or a secondary standard.

    • Number of Scans: 128-256.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scales using the residual solvent peak (¹H and ¹³C) or the external reference (¹⁹F).

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Structural Elucidation P1 Dissolve in CDCl3 A1 1H NMR P1->A1 A2 13C NMR P1->A2 A3 19F NMR P1->A3 D1 Fourier Transform A1->D1 A2->D1 A3->D1 D2 Phasing & Baseline Correction D1->D2 D3 Chemical Shift Calibration D2->D3 S1 Assign Peaks D3->S1

Caption: General workflow for NMR analysis of 4,4-Difluorotetrahydrofuran-3-amine.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of 4,4-Difluorotetrahydrofuran-3-amine. The predicted data, derived from fundamental spectroscopic principles, offers a valuable reference for researchers working with this and related fluorinated compounds. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, which is essential for unambiguous structure elucidation and quality control in a research and development setting. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of 4,4-Difluorotetrahydrofuran-3-amine is paramount for its effective utilization in the synthesis of novel therapeutic agents.

References

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  • Specac Ltd. Interpreting Infrared Spectra. [Link]

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  • Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubMed. Synthesis and Characterization of SF 4 Adducts with Polycyclic Amines. [Link]

  • NMR Shift. 13C | THF-d8 | NMR Chemical Shifts. [Link]

  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
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Exploratory

An In-depth Technical Guide to 4,4-Difluorotetrahydrofuran-3-amine: A Novel Fluorinated Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4,4-Difluorotetrahydrofuran-3-amine, a fluorinated heterocyclic building block with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluorotetrahydrofuran-3-amine, a fluorinated heterocyclic building block with significant potential in medicinal chemistry. While specific data on this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its structure, potential synthetic routes, and applications in drug development, drawing from the broader context of fluorinated pharmaceuticals.

Core Properties of 4,4-Difluorotetrahydrofuran-3-amine

CAS Number: 1785430-57-0[1]

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4][5][6] The presence of the gem-difluoro group at the 4-position of the tetrahydrofuran ring is expected to have a profound impact on the local electronic environment and the conformational preferences of the molecule.

Predicted Physicochemical Properties
PropertyPredicted Value (for 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine)Reference
Molecular Formula C5H9F2NO[7]
Molecular Weight 137.13 g/mol [7]
XLogP3 -0.2[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[7]
Exact Mass 137.06522023 Da[7]
Topological Polar Surface Area 35.3 Ų[7]

Chemical Structure and Stereochemistry

The chemical structure of 4,4-Difluorotetrahydrofuran-3-amine features a five-membered tetrahydrofuran ring with two fluorine atoms at the 4-position and an amine group at the 3-position. The carbon atom at the 3-position is a chiral center, meaning the compound can exist as a pair of enantiomers, (3R)- and (3S)-4,4-Difluorotetrahydrofuran-3-amine, or as a racemic mixture. The stereochemistry of the amine group will be a critical factor in its interaction with biological targets.

Caption: Chemical structure of 4,4-Difluorotetrahydrofuran-3-amine.

Synthetic Strategies

While a specific, published synthetic protocol for 4,4-Difluorotetrahydrofuran-3-amine has not been identified, plausible synthetic routes can be devised based on established methods for the synthesis of fluorinated amines and tetrahydrofurans.[8][9]

Conceptual Synthetic Workflow

A potential synthetic approach could involve the reductive amination of a corresponding ketone precursor, 4,4-difluorotetrahydrofuran-3-one. This ketone could, in turn, be synthesized from a suitable starting material through a fluorination reaction.

Start Suitable Starting Material (e.g., Tetrahydrofuran-3-one derivative) Fluorination Fluorination (e.g., Selectfluor, DAST) Start->Fluorination Ketone 4,4-Difluorotetrahydrofuran-3-one Fluorination->Ketone ReductiveAmination Reductive Amination (e.g., NaBH3CN, NH3/H2, Pd/C) Ketone->ReductiveAmination Product 4,4-Difluorotetrahydrofuran-3-amine ReductiveAmination->Product

Caption: A conceptual workflow for the synthesis of 4,4-Difluorotetrahydrofuran-3-amine.

Experimental Considerations
  • Fluorination: The choice of fluorinating agent is critical and will depend on the substrate. For the introduction of a gem-difluoro group adjacent to a carbonyl, reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor could be employed. Alternatively, electrophilic fluorinating agents such as Selectfluor could be used on an enol or enolate precursor.

  • Reductive Amination: This is a well-established transformation. Conditions can be tuned using different reducing agents and amine sources to optimize yield and purity. The use of ammonia or a protected amine equivalent would yield the primary amine.

  • Purification: Purification of the final amine product may require specialized techniques due to its potential volatility and basicity. Acid-base extraction is a common method for purifying amines.[10]

Applications in Drug Development

The 4,4-difluorotetrahydrofuran-3-amine scaffold is a promising building block for the synthesis of novel drug candidates. The tetrahydrofuran ring is a common motif in many biologically active compounds. The introduction of the gem-difluoro group can confer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile.[4][6]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the neighboring amine group, which can influence its binding to target proteins and its absorption and distribution properties.

  • Conformational Control: The gem-difluoro group can induce specific conformational preferences in the tetrahydrofuran ring, which can be exploited to optimize binding to a biological target.

This scaffold could be incorporated into a variety of therapeutic agents, including enzyme inhibitors and receptor modulators, where the amine group can serve as a key pharmacophoric feature or as a handle for further chemical modification. The design and synthesis of carbamates from similar fluorinated amines have been explored for developing selective M1 antagonists.[10]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4,4-Difluorotetrahydrofuran-3-amine.

NMR Spectroscopy
  • ¹⁹F NMR: This will be the most definitive technique for confirming the presence of the fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent protons, would be expected for the two equivalent fluorine atoms.[11][12][13][14]

  • ¹H NMR: The proton spectrum will provide information about the protons on the tetrahydrofuran ring. The signals for the protons at the 2, 3, and 5 positions will be informative.

  • ¹³C NMR: The carbon spectrum will show four distinct signals for the carbon atoms of the tetrahydrofuran ring. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatography
  • Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques will be used to assess the purity of the compound. Due to the amine functionality, derivatization may be necessary for GC analysis. For LC, a suitable column and mobile phase will need to be selected to achieve good peak shape and resolution.

Conclusion

4,4-Difluorotetrahydrofuran-3-amine represents a valuable, yet underexplored, building block for medicinal chemistry. The strategic incorporation of gem-difluorination on the tetrahydrofuran scaffold offers a promising avenue for the development of novel therapeutics with enhanced properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

  • PubChem. 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine. Available from: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]

  • PubChem. (3R,4R)-4-Fluorotetrahydrofuran-3-amine. Available from: [Link]

  • ResearchGate. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

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  • PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. Available from: [Link]

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  • PubChem. (S)-3-Aminotetrahydrofuran. Available from: [Link]

  • Woltornist, R., Siler, D. A., & Toste, F. D. (2013). Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. Organic letters, 15(18), 4734–4737. Available from: [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]

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  • Malz, F., & Jancke, H. (2005). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 38(5), 813–823. Available from: [Link]

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  • Pabel, J., Wenzel, B., Fischer, C., Ludwig, F. A., Teodorescu, F., El-Tayeb, A., Müller, J., & Brust, P. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules (Basel, Switzerland), 26(11), 3249. Available from: [Link]

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Foundational

The Strategic Integration of 4,4-Difluorotetrahydrofuran-3-amine in Modern Drug Discovery: A Technical Guide

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—offer medicinal chemists a powerful lever to modulate key drug-like attributes such as metabolic stability, lipophilicity, and target-binding affinity.[1] Among the diverse array of fluorinated building blocks, saturated heterocycles bearing gem-difluoro motifs have garnered significant attention. This guide provides an in-depth technical overview of 4,4-Difluorotetrahydrofuran-3-amine, a versatile building block poised to address some of the most pressing challenges in drug development. We will explore its commercial availability, delve into plausible synthetic strategies, analyze its key physicochemical properties, and illuminate its potential as a strategic bioisostere in the design of next-generation therapeutics.

Commercial Availability: Securing the Supply Chain for Innovation

4,4-Difluorotetrahydrofuran-3-amine and its more stable hydrochloride salt are accessible through a variety of chemical suppliers, ensuring a reliable source for research and development activities. The availability of this building block is a critical first step in its adoption for drug discovery programs. Below is a summary of its key identifiers and typical commercial specifications.

Identifier Value Source
Chemical Name 4,4-Difluorotetrahydrofuran-3-amineN/A
CAS Number 1785430-57-0[2]
Molecular Formula C4H7F2NO[2]
Molecular Weight 123.10 g/mol [2]
Form Typically supplied as the free base or hydrochloride salt (CAS No. 2408969-70-8)[3]
Purity Generally >95%N/A
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

A non-exhaustive list of suppliers includes BLD Pharm, AiFChem, and Ambeed, Inc., among others.[2][3] Researchers are advised to request a certificate of analysis from their chosen supplier to verify purity and identity.

Synthetic Pathways: From Precursors to the Final Product

While specific, peer-reviewed synthetic procedures for 4,4-Difluorotetrahydrofuran-3-amine are not abundantly available in the public domain, a robust and scalable synthesis can be logically constructed from established chemical transformations. A plausible and efficient route involves the synthesis of the key intermediate, 4,4-difluoro-tetrahydrofuran-3-one, followed by reductive amination.

Synthesis of the Key Intermediate: 4,4-Difluoro-tetrahydrofuran-3-one

The gem-difluorination of a ketone is a well-established transformation in fluorine chemistry. The synthesis of 4,4-difluoro-tetrahydrofuran-3-one can be envisioned to start from the commercially available tetrahydrofuran-3-one.

G start Tetrahydrofuran-3-one product 4,4-Difluoro-tetrahydrofuran-3-one start->product α,α-Difluorination reagent Selectfluor® (Electrophilic Fluorinating Agent) reagent->product

Caption: Proposed synthesis of the key ketone intermediate.

Experimental Protocol: Synthesis of 4,4-Difluoro-tetrahydrofuran-3-one

  • Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent such as acetonitrile, add Selectfluor® (2.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the electrophilic fluorination. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4,4-difluoro-tetrahydrofuran-3-one.

Rationale: The choice of an electrophilic fluorinating agent like Selectfluor® is based on its effectiveness in the α,α-difluorination of ketones.[4] The enol or enolate of tetrahydrofuran-3-one attacks the electrophilic fluorine of Selectfluor®, leading to monofluorination, which is then followed by a second fluorination event to yield the gem-difluoro ketone.

Final Step: Reductive Amination

The conversion of the ketone to the target amine is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

G ketone 4,4-Difluoro-tetrahydrofuran-3-one product 4,4-Difluorotetrahydrofuran-3-amine ketone->product Reductive Amination amine_source Ammonia Source (e.g., NH4OAc) amine_source->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Final reductive amination step.

Experimental Protocol: Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-difluoro-tetrahydrofuran-3-one (1.0 eq) and an ammonia source such as ammonium acetate (1.5 eq) in a suitable solvent like 1,2-dichloroethane or methanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Rationale: Reductive amination is a widely used and robust method for the synthesis of amines from carbonyl compounds. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild enough not to reduce the starting ketone but is effective in reducing the intermediate iminium ion.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of the gem-difluoro group at the 4-position of the tetrahydrofuran-3-amine core significantly influences its key physicochemical properties, which are critical for its behavior in a biological system.

Property Predicted Effect of Difluorination Rationale and Implications for Drug Design
Basicity (pKa) DecreasedThe strong electron-withdrawing effect of the two fluorine atoms lowers the electron density on the nitrogen atom, thereby reducing its basicity. This modulation of pKa can be crucial for optimizing target engagement, as it affects the ionization state of the amine at physiological pH. A lower pKa can also reduce off-target effects related to interactions with acidic cellular compartments.
Lipophilicity (logP) IncreasedFluorine is more lipophilic than hydrogen. The replacement of two C-H bonds with C-F bonds is expected to increase the octanol-water partition coefficient (logP). This enhanced lipophilicity can improve membrane permeability and oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.
Metabolic Stability IncreasedThe C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group can act as a metabolic shield for the adjacent positions, potentially increasing the half-life of a drug candidate.
Conformational Preference AlteredThe presence of the electronegative fluorine atoms can influence the conformational preferences of the tetrahydrofuran ring through gauche effects. This can have a profound impact on how the molecule presents its pharmacophoric elements to a biological target, potentially leading to enhanced binding affinity and selectivity.

Applications in Drug Discovery: A Versatile Bioisosteric Replacement

4,4-Difluorotetrahydrofuran-3-amine serves as a valuable building block and a bioisostere for several common structural motifs in drug molecules, offering a strategic advantage in lead optimization campaigns.

Bioisosterism with Proline and Hydroxyproline

The rigid, saturated ring system of 4,4-difluorotetrahydrofuran-3-amine makes it an attractive bioisostere for proline and its derivatives. This replacement can offer several advantages:

  • Improved Metabolic Stability: The ether oxygen in the tetrahydrofuran ring is generally more metabolically stable than the corresponding methylene group in proline.

  • Modulation of Physicochemical Properties: As discussed, the difluoro substitution allows for fine-tuning of pKa and lipophilicity.

  • Novel Intellectual Property: The use of this unique scaffold can provide a pathway to novel chemical matter with distinct patentability.

G proline Proline advantages Improved Metabolic Stability Modulated pKa and logP Novel IP Position proline->advantages Bioisosteric Replacement replacement 4,4-Difluorotetrahydrofuran-3-amine replacement->advantages

Caption: Bioisosteric relationship with proline.

Enhancing Pharmacokinetic Profiles

The introduction of the 4,4-difluoro-tetrahydrofuran-3-amine moiety into a drug candidate can be a strategic move to address pharmacokinetic challenges. The increased metabolic stability conferred by the gem-difluoro group can lead to a longer in vivo half-life and improved oral bioavailability. Furthermore, the modulation of lipophilicity and basicity can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

While specific, publicly disclosed case studies detailing the incorporation of 4,4-Difluorotetrahydrofuran-3-amine into clinical candidates are not yet prevalent, the principles guiding its use are well-established in medicinal chemistry. The strategic application of fluorinated building blocks is a cornerstone of modern drug design, and this particular scaffold offers a unique combination of properties that make it a highly valuable tool for researchers and drug development professionals.

Conclusion

4,4-Difluorotetrahydrofuran-3-amine represents a compelling and commercially accessible building block for contemporary drug discovery. Its synthesis is achievable through established chemical methodologies, and the strategic incorporation of the gem-difluoro motif offers a powerful means to modulate key physicochemical properties. As a bioisostere for common structural motifs like proline, it provides a pathway to novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and strategic applications of this fluorinated scaffold is essential for unlocking new therapeutic possibilities.

References

  • ChemicalRegister. 4,4-Difluorotetrahydrofuran-3-amine hydrochloride (CAS No. 2408969-70-8) Suppliers. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Boulton, K., & Cross, B. E. (1981). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 427-432.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

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Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

Abstract This technical guide provides a comprehensive overview of plausible strategies for the stereoselective synthesis of 4,4-difluorotetrahydrofuran-3-amine, a valuable fluorinated building block for medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of plausible strategies for the stereoselective synthesis of 4,4-difluorotetrahydrofuran-3-amine, a valuable fluorinated building block for medicinal chemistry and drug development. The presence of the gem-difluoro group adjacent to a chiral amine center on a tetrahydrofuran scaffold presents unique synthetic challenges. This document explores two primary retrosynthetic approaches: the stereoselective amination of a prochiral ketone intermediate and a diastereoselective cyclization route originating from a chiral precursor. For each strategy, we delve into the underlying chemical principles, justify the selection of reagents and catalysts, and provide detailed, actionable experimental protocols based on analogous transformations reported in the peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to construct this and related fluorinated heterocyclic amines with a high degree of stereochemical control.

Introduction: The Significance of Fluorinated Aminotetrahydrofurans in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluorotetrahydrofuran-3-amine scaffold is of particular interest as it combines the favorable pharmacokinetic properties of the tetrahydrofuran ring system, a common motif in natural products and pharmaceuticals, with the unique electronic properties imparted by the gem-difluoro group and a chiral amine for specific molecular interactions. The stereochemistry of the amine at the C3 position is critical for biological activity, necessitating synthetic routes that offer precise control over the formation of this stereocenter. This guide will outline robust and adaptable strategies to achieve this synthetic goal.

Retrosynthetic Analysis: Charting a Course to Stereochemical Control

Two primary retrosynthetic pathways offer logical approaches to the stereoselective synthesis of 4,4-difluorotetrahydrofuran-3-amine.

G cluster_0 Strategy A: Stereoselective Amination cluster_1 Strategy B: Diastereoselective Cyclization target 4,4-Difluorotetrahydrofuran-3-amine ketone 4,4-Difluorotetrahydrofuran-3-one target->ketone Stereoselective Amination chiral_precursor Chiral Precursor target->chiral_precursor Diastereoselective Cyclization

Caption: Retrosynthetic approaches to 4,4-difluorotetrahydrofuran-3-amine.

Strategy A focuses on the late-stage introduction of the chiral amine onto a prochiral 4,4-difluorotetrahydrofuran-3-one intermediate. This approach leverages well-established methods for asymmetric amination.

Strategy B involves a diastereoselective approach where a stereocenter is installed early in the synthesis, and this chirality directs the formation of the amine-bearing stereocenter during the construction of the tetrahydrofuran ring.

Strategy A: Stereoselective Amination of a Prochiral Ketone

This strategy hinges on the successful synthesis of the key intermediate, 4,4-difluorotetrahydrofuran-3-one, followed by a highly stereoselective amination.

Synthesis of the Key Intermediate: 4,4-Difluorotetrahydrofuran-3-one

A plausible route to this ketone involves the difluorination of a suitable precursor, such as a tetrahydrofuran-3-one or a protected 3-hydroxytetrahydrofuran, followed by oxidation.

G start Protected 3-Hydroxytetrahydrofuran intermediate1 Tetrahydrofuran-3-one start->intermediate1 Oxidation (e.g., PCC, Swern) intermediate2 Enolate / Silyl Enol Ether intermediate1->intermediate2 Base (e.g., LDA) target 4,4-Difluorotetrahydrofuran-3-one intermediate2->target Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Proposed synthesis of 4,4-difluorotetrahydrofuran-3-one.

Experimental Protocol: Synthesis of 4,4-Difluorotetrahydrofuran-3-one

  • Oxidation of 3-Hydroxytetrahydrofuran: To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. After 15 minutes, add a solution of 3-hydroxytetrahydrofuran (1.0 eq) in DCM. Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature and stir for an additional hour. Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude tetrahydrofuran-3-one.

  • Electrophilic Difluorination: To a solution of the crude tetrahydrofuran-3-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a fluorinating agent like Selectfluor® (2.2 eq). The reaction may require heating or the use of a catalyst to facilitate difluorination.[2] Monitor the reaction by GC-MS. Upon completion, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the residue by column chromatography to obtain 4,4-difluorotetrahydrofuran-3-one.

Stereoselective Amination Methodologies

With the prochiral ketone in hand, two powerful methods for stereoselective amination are proposed: enzymatic transamination and chiral auxiliary-mediated synthesis.

Transaminases have demonstrated remarkable efficacy in the stereoselective amination of α,α-difluorinated ketones, often with excellent enantiomeric excess.[3][4]

Experimental Protocol: Enzymatic Amination

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). Add the transaminase enzyme (commercially available R- or S-selective variants), pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM), and an amine donor such as isopropylamine or L-alanine in excess.

  • Substrate Addition: Add 4,4-difluorotetrahydrofuran-3-one to the reaction mixture. The substrate concentration is typically in the range of 10-50 mM.

  • Reaction Monitoring: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone to the amine by HPLC or GC-MS.

  • Workup and Isolation: Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate or MTBE). Separate the organic layer, and extract the aqueous layer. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting amine can be purified by column chromatography or crystallization of a salt form.

ParameterConditionRationale
EnzymeTransaminase (R- or S-selective)Provides high stereoselectivity.
CofactorPyridoxal 5'-phosphate (PLP)Essential for transaminase activity.
Amine DonorIsopropylamine or L-alanineProvides the amino group.
pH~7.5Optimal for many transaminases.
Temperature25-37 °CBalances enzyme activity and stability.

The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a robust and predictable method for the asymmetric synthesis of amines.

G ketone 4,4-Difluorotetrahydrofuran-3-one sulfinylimine N-sulfinyl Imine Intermediate ketone->sulfinylimine Condensation (e.g., Ti(OEt)4) sulfinamide (R)- or (S)-tert-Butanesulfinamide sulfinamide->sulfinylimine sulfinylamine N-sulfinyl Amine sulfinylimine->sulfinylamine Diastereoselective Reduction (e.g., NaBH4) target 4,4-Difluorotetrahydrofuran-3-amine sulfinylamine->target Auxiliary Cleavage (e.g., HCl in MeOH)

Caption: Chiral auxiliary approach for stereoselective amination.

Experimental Protocol: Chiral Auxiliary-Mediated Amination

  • Formation of the N-tert-Butanesulfinylimine: To a solution of 4,4-difluorotetrahydrofuran-3-one (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent such as THF or toluene, add a Lewis acid catalyst like titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux and monitor the formation of the imine by TLC or LC-MS.

  • Diastereoselective Reduction: Cool the reaction mixture to -78 °C. Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise. Stir at low temperature for several hours, then allow to warm to room temperature.

  • Workup and Auxiliary Cleavage: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Dissolve the residue in methanol and add a solution of HCl in dioxane or methanol. Stir at room temperature until the cleavage of the sulfinyl group is complete (monitored by TLC or LC-MS).

  • Isolation: Concentrate the reaction mixture and partition the residue between an organic solvent and water. Adjust the pH of the aqueous layer to basic (e.g., pH > 10) with NaOH and extract with an appropriate organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the chiral amine. Further purification can be achieved by chromatography or crystallization.

Strategy B: Diastereoselective Synthesis from a Chiral Precursor

This strategy involves the use of a chiral starting material to direct the stereochemistry of subsequent transformations, ultimately leading to the desired product. A promising approach is the palladium-catalyzed asymmetric [3+2] cycloaddition of a gem-difluoroalkene with a vinyl epoxide.[4][5]

G difluoroalkene gem-Difluoroalkene difluorotetrahydrofuran Chiral 2,2-Difluorotetrahydrofuran difluoroalkene->difluorotetrahydrofuran Pd-Catalyzed [3+2] Cycloaddition vinylepoxide Vinyl Epoxide vinylepoxide->difluorotetrahydrofuran intermediate_alcohol Intermediate Alcohol difluorotetrahydrofuran->intermediate_alcohol Functional Group Interconversion target 4,4-Difluorotetrahydrofuran-3-amine intermediate_alcohol->target Hydroxyl to Amine Conversion (e.g., Mitsunobu, Azide reduction)

Caption: Diastereoselective synthesis via Pd-catalyzed cycloaddition.

Experimental Protocol: Diastereoselective Cycloaddition and Functionalization

  • Palladium-Catalyzed [3+2] Cycloaddition: In a glovebox, to a solution of the palladium catalyst (e.g., Pd2(dba)3) and a chiral ligand (e.g., (R)-BINAP) in an anhydrous solvent like toluene, add the gem-difluoroalkene (1.0 eq) and the vinyl epoxide (1.2 eq). Stir the reaction mixture at an elevated temperature until the starting materials are consumed (monitored by GC-MS). Cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography to yield the chiral difluorotetrahydrofuran derivative.[4]

  • Functional Group Interconversion and Amination: The resulting cycloadduct will likely contain a functional group that can be converted to the desired amine. For instance, if the vinyl epoxide contains a protected hydroxyl group, it can be deprotected and then converted to an amine.

    • Mitsunobu Reaction: To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and a nitrogen source like diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Azide Reduction: Quench the Mitsunobu reaction with water and extract the product. The crude azide can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H2, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).

    • Workup and Isolation: After reduction, perform an appropriate workup, and purify the final product by column chromatography or crystallization to obtain the enantiomerically enriched 4,4-difluorotetrahydrofuran-3-amine.

ParameterConditionRationale
CatalystPd2(dba)3 / (R)- or (S)-BINAPEnables asymmetric cycloaddition.
SolventsAnhydrous Toluene, THFAprotic solvents are required.
AminationMitsunobu reaction followed by azide reductionProvides stereochemical inversion at the alcohol center.
PurityColumn chromatography, CrystallizationEssential for isolating the desired stereoisomer.

Conclusion and Future Outlook

The stereoselective synthesis of 4,4-difluorotetrahydrofuran-3-amine presents a formidable yet achievable challenge in modern synthetic organic chemistry. The strategies outlined in this guide, centered on the stereoselective amination of a prochiral ketone and the diastereoselective cyclization of a chiral precursor, offer robust and adaptable frameworks for accessing this valuable building block. The choice between these routes will depend on the availability of starting materials, the desired stereoisomer, and the specific expertise of the research team. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly lead to even more efficient and scalable syntheses of this and related fluorinated heterocyclic amines, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021). ResearchGate. [Link]

  • Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition. (2021). Angewandte Chemie International Edition, 60(44), 23641-23645. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC. [Link]

  • Asymmetric synthesis of 2,2‐difluorotetrahydrofurans from gem‐difluoroalkenes with racemic vinyl epoxides or vinylethylene carbonates. (n.d.). ResearchGate. [Link]

  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. (2026). ResearchGate. [Link]

  • Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. (2006). The Journal of Organic Chemistry, 71(15), 5468-73. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. [Link]

  • The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. (2013). Steroids, 78(12-13), 1277-82. [Link]

  • Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (2006). ResearchGate. [Link]

  • Hydride Reduction Reactions: A Stereoselective Adventure. (2013). Odinity. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Semantic Scholar. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (n.d.). PMC. [Link]

  • Fluoroallylboration-olefination for the Synthesis of (Z)-4,4-difluoropent-2-enoates and 5,5-difluoro-5,6-dihydropyran-2-ones. (2011). Organic Letters, 13(6), 1302-5. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry, 28(19), e202200331. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.). ResearchGate. [Link]

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Foundational

characterization of 4,4-Difluorotetrahydrofuran-3-amine enantiomers

An In-Depth Technical Guide to the Characterization of 4,4-Difluorotetrahydrofuran-3-amine Enantiomers Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 4,4-Difluorotetrahydrofuran-3-amine Enantiomers

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluorotetrahydrofuran-3-amine moiety, in particular, presents a compelling structural motif, combining the conformational constraints of a cyclic ether with the critical pharmacophoric amine and the unique stereoelectronic properties of a gem-difluoro group. As with most chiral amines, the biological activity of its enantiomers can differ significantly, making the robust separation, analysis, and absolute configuration assignment of these stereoisomers a critical step in any drug discovery and development program.[3][4] This guide provides a comprehensive, field-proven framework for the complete characterization of the (R)- and (S)-enantiomers of 4,4-difluorotetrahydrofuran-3-amine, integrating chromatographic, spectroscopic, and crystallographic techniques.

The Strategic Imperative: Synthesis and Resolution

Before characterization can begin, obtaining the individual enantiomers is paramount. This is typically achieved through two primary strategies:

  • Asymmetric Synthesis: Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. This approach is highly efficient but requires significant route development.[5][6][7]

  • Chiral Resolution: Separation of a racemic mixture. For amines, this is often achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, camphorsulfonic acid), followed by fractional crystallization and liberation of the free amine.[8][9] While less elegant than asymmetric synthesis, classical resolution is a robust and scalable method.[9]

Regardless of the route, the output is a sample purported to be a single enantiomer, which requires the rigorous characterization workflow detailed below.

cluster_0 Upstream Process cluster_1 Core Characterization Workflow racemate Racemic 4,4-Difluorotetrahydrofuran-3-amine resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->resolution asym_synth Asymmetric Synthesis start Enantioenriched Sample asym_synth->start resolution->start chrom_sep Chiral Chromatography (HPLC / SFC) start->chrom_sep Inject spectroscopy Spectroscopic Analysis (NMR, IR) start->spectroscopy Analyze purity_det Determine Enantiomeric Excess (ee%) chrom_sep->purity_det Quantify Peaks final Fully Characterized Enantiomer (Identity, Purity, Stereochemistry) purity_det->final abs_config Absolute Configuration Assignment spectroscopy->abs_config Provide Structural Data vcd Vibrational Circular Dichroism (VCD) abs_config->vcd If non-crystalline xray Single Crystal X-Ray Crystallography abs_config->xray If crystalline vcd->final Correlate Spectrum xray->final Solve Structure

Figure 1: The integrated workflow for the complete characterization of a chiral amine enantiomer.

Chiral Separation and Enantiomeric Purity Assessment

The foundational analysis for any chiral compound is its enantiomeric purity, or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the industry-standard techniques.[3][4]

Causality of Method Choice:

  • Supercritical Fluid Chromatography (SFC): Often the first choice for both analytical and preparative-scale separations of chiral amines.[10][11] The use of supercritical CO2 as the primary mobile phase results in low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC.[10][12] It is also considered a "greener" technique due to reduced organic solvent consumption.[12]

  • High-Performance Liquid Chromatography (HPLC): A robust and universally available technique. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amines.[3][13] The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[14]

Data Presentation: Exemplary Chromatographic Separation

The following table illustrates typical results from a successful chiral SFC screen for 4,4-difluorotetrahydrofuran-3-amine.

ParameterEnantiomer 1Enantiomer 2System Suitability
Retention Time (tR) 2.15 min2.89 min-
Peak Area (%) 99.85%0.15%-
Resolution (Rs) --2.8 (>1.5 is acceptable)
Enantiomeric Excess (ee) --99.7%
Data is illustrative. Conditions: Chiralpak® IA column, 4.6x150mm, 3µm; Mobile Phase: CO2/Methanol (80:20); Flow Rate: 3.0 mL/min; Temp: 40°C.
Experimental Protocol: Chiral SFC Method Development
  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) of the 4,4-difluorotetrahydrofuran-3-amine racemate in 1 mL of a suitable solvent (e.g., Methanol or Ethanol) to create a 1 mg/mL stock solution.

  • Initial Screening:

    • Utilize a screening platform with multiple polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID).

    • Employ a generic gradient method to quickly probe for selectivity. A typical gradient might run from 5% to 40% Methanol (co-solvent) in CO2 over 5-7 minutes.

    • Rationale: This high-throughput approach maximizes the probability of finding initial separation conditions on one of the columns.[15]

  • Method Optimization:

    • Select the column that provides the best initial separation (baseline resolution is ideal).

    • Convert the gradient method to an isocratic one based on the co-solvent percentage at which the enantiomers eluted.

    • Fine-tune the co-solvent percentage to optimize the resolution (Rs) and analysis time. Lowering the percentage of the organic modifier generally increases retention and can improve resolution.

    • Evaluate different alcohol co-solvents (e.g., Ethanol, Isopropanol) as they can alter the chiral recognition mechanism.

  • System Suitability and Validation:

    • Once the method is optimized, inject the racemic mixture five times. Calculate the mean and relative standard deviation (RSD) for retention times, peak areas, and resolution.

    • Trustworthiness Check: The resolution factor (Rs) must be greater than 1.5 to ensure baseline separation and accurate quantification. This is a non-negotiable system suitability requirement.

    • Analyze the enantioenriched sample to confirm its purity. The enantiomeric excess is calculated as: ee% = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100.

Spectroscopic Characterization: Confirming Identity

Standard spectroscopic methods are used to confirm the molecular structure. For this specific molecule, ¹⁹F NMR is a uniquely powerful tool.

  • ¹H and ¹³C NMR: Confirms the core structure, connectivity, and proton/carbon environments.

  • ¹⁹F NMR: This is particularly insightful. The gem-difluoro group will appear as a complex multiplet due to coupling with adjacent protons and potentially through-space coupling. The chemical shift is highly sensitive to the electronic environment, making it a valuable probe.[1][16]

Advanced Application: ¹⁹F NMR for Enantiomeric Purity

As an orthogonal technique to chromatography, ¹⁹F NMR can be used to determine enantiomeric excess. This involves using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[17][18]

Causality: The CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) forms transient, non-covalent diastereomeric complexes with the (R)- and (S)-amines in the NMR tube. The fluorine atoms in the CF₂ group are now in slightly different magnetic environments for each diastereomeric complex, resulting in two distinct signals in the ¹⁹F NMR spectrum.[19][20] The integration of these signals provides a direct measure of the enantiomeric ratio.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
  • Sample Preparation: In an NMR tube, dissolve ~5 mg of the enantioenriched 4,4-difluorotetrahydrofuran-3-amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum. A single signal (or multiplet) corresponding to the CF₂ group should be observed.

  • Add Chiral Solvating Agent: Add 1.0 to 1.5 molar equivalents of a suitable CSA (e.g., (S)-BINOL derivative) directly to the NMR tube.[20]

  • Acquire Final Spectrum: Shake the tube for 30 seconds and re-acquire the ¹⁹F{¹H} NMR spectrum.[20] If the CSA is effective, the original signal will be resolved into two separate signals corresponding to the two enantiomers.

  • Quantification: Integrate the two resolved signals. The enantiomeric excess can be calculated from the integration values, providing a self-validating check on the chromatographic result.

The Gold Standard: Absolute Configuration Determination

Determining whether a sample is the (R)- or (S)-enantiomer requires a chiroptical technique that can probe the molecule's three-dimensional arrangement.

cluster_VCD VCD Method cluster_compare 3. Compare Spectra exp_vcd 1. Measure Experimental VCD Spectrum of Sample match Experimental spectrum matches calculated 'S' spectrum exp_vcd->match mismatch Experimental spectrum is mirror image of calculated 'S' spectrum exp_vcd->mismatch dft_calc 2. Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., 'S') using DFT dft_calc->match dft_calc->mismatch assign_s 4. Assign Absolute Configuration as 'S' match->assign_s assign_r 4. Assign Absolute Configuration as 'R' mismatch->assign_r

Figure 2: The logical workflow for assigning absolute configuration using Vibrational Circular Dichroism (VCD).

Method 1: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[21] It is an exceptionally powerful tool for determining absolute configuration without the need for crystallization.[22]

The Self-Validating System: The process is a direct comparison between an experimental measurement and a theoretical calculation.[23]

  • The VCD spectrum of the purified enantiomer is measured experimentally.

  • The three-dimensional structure of one of the enantiomers (e.g., the S-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).[24]

  • The experimental spectrum is overlaid with the calculated spectrum.

    • If the signs and relative intensities of the major bands match, the sample is confidently assigned the absolute configuration used for the calculation (S).

    • If the experimental spectrum is a perfect mirror image of the calculated one, the sample has the opposite configuration (R).

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a high-concentration solution of the purified enantiomer (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a volume of ~150 µL. The solvent must be IR-transparent in the regions of interest.

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Data collection is typically performed over several hours to achieve an adequate signal-to-noise ratio.[21]

  • Computational Modeling (DFT):

    • Perform a conformational search for the (S)-4,4-difluorotetrahydrofuran-3-amine structure to identify low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum to the calculated spectrum.

    • A strong correlation in the sign and shape of the spectral bands provides an unambiguous assignment of the absolute configuration.[25]

Method 2: Single Crystal X-Ray Crystallography

This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[26][27] It requires diffracting-quality single crystals, which can be challenging to obtain.[28]

Causality: The technique works by measuring the diffraction pattern of X-rays passing through a single crystal. This pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined.[29] For absolute configuration, anomalous dispersion (the Friedel's pair method) is used, which allows for the direct determination of the R/S configuration without reference to any other chiral standard.

Protocol: This requires specialized instrumentation and expertise. The general steps are:

  • Crystallization: Grow single crystals of the amine, often as a salt with a suitable chiral or achiral acid (e.g., HCl, tartaric acid). This is often the most difficult step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions to generate a final, highly precise molecular model.

Conclusion: An Integrated and Self-Validating Approach

The complete and unambiguous characterization of the 4,4-difluorotetrahydrofuran-3-amine enantiomers is not a linear process but an integrated, self-validating system. Chromatographic methods (SFC/HPLC) provide the cornerstone of enantiomeric purity, which can be orthogonally confirmed by ¹⁹F NMR using a chiral solvating agent. The absolute configuration, the final piece of the puzzle, is definitively assigned using either VCD for samples in solution or X-ray crystallography for crystalline solids. By employing this multi-faceted approach, researchers and drug developers can proceed with full confidence in the identity, purity, and absolute stereochemistry of their chiral building blocks, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • National Institutes of Health (NIH). (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC.
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing.
  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • (n.d.). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.
  • PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.
  • National Institutes of Health (NIH). (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC.
  • PubMed. (n.d.). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.
  • ResearchGate. (2016). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • BenchChem. (2025). Application Notes and Protocols: NMR Spectroscopy for Stereochemical Assignment of Fluorinated Chromans.
  • Wikipedia. (n.d.). Chiral resolution.
  • Excillum. (n.d.). Small molecule crystallography.
  • (n.d.). Fluorine NMR.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Wikipedia. (n.d.). X-ray crystallography.
  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
  • Elsevier. (2014). Journal of Chromatography A.
  • ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives.
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • National Institutes of Health (NIH). (n.d.). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. PMC.

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Exploratory

The Unseen Influence: A Technical Guide to the Physicochemical Properties of Fluorinated Tetrahydrofurans

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation. Among the myriad of fluorinated heterocyles, fluorinated tetrahydrofurans (f-THFs) have emerged as a class of compounds with profound, yet often underexplored, potential. This technical guide, departing from rigid templates, aims to provide a comprehensive understanding of the core physical and chemical properties of these fascinating molecules. By delving into the causality behind their behavior, we will equip researchers with the foundational knowledge to harness the unique attributes of f-THFs in their own investigations.

The Fluorine Effect on the Tetrahydrofuran Scaffold: A Game of Tug-of-War

The introduction of one or more fluorine atoms onto the tetrahydrofuran (THF) ring initiates a cascade of electronic and steric perturbations that fundamentally alter its character. The high electronegativity of fluorine (approximately 3.98 on the Pauling scale) exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and influencing the entire molecule. This "electron sink" effect has significant consequences for properties ranging from acidity and basicity to dipole moment and chemical reactivity.

Simultaneously, the relatively small van der Waals radius of fluorine (1.47 Å) compared to other halogens allows for its introduction with minimal steric hindrance, although electrostatic repulsion between multiple fluorine atoms can become a significant factor in polyfluorinated systems. This interplay between electronic and steric effects is the central theme in understanding the behavior of f-THFs.

Physical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties of Tetrahydrofuran and Fluorinated Derivatives

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Water SolubilityDipole Moment (D)
TetrahydrofuranC₄H₈O66[1]-108.4[1]Miscible[2]1.75[3]
2-FluorotetrahydrofuranC₄H₇FOData not availableData not availableExpected to be lower than THFData not available
3-FluorotetrahydrofuranC₄H₇FOData not availableData not availableExpected to be lower than THFData not available
2,2-DifluorotetrahydrofuranC₄H₆F₂OData not availableData not availableExpected to be significantly lower than THFData not available
3,3-DifluorotetrahydrofuranC₄H₆F₂OData not availableData not availableExpected to be significantly lower than THFData not available
Perfluoro(2-n-butyltetrahydrofuran)C₈F₁₆O99 - 107[4][5]-88[4][5]Insoluble[4]Data not available

Key Insights:

  • Boiling and Melting Points: The boiling and melting points of f-THFs are influenced by a combination of molecular weight, polarity, and intermolecular forces. While increasing fluorination leads to a higher molecular weight, which would typically increase boiling points, the reduced polarizability and weaker van der Waals interactions of C-F bonds compared to C-H bonds can counteract this effect. The significant increase in the boiling point of perfluoro(2-n-butyltetrahydrofuran) is largely attributable to its much higher molecular weight.

  • Solubility: The water solubility of tetrahydrofurans is expected to decrease with increasing fluorination. The parent THF is miscible with water due to its ability to act as a hydrogen bond acceptor. As hydrogen atoms are replaced by fluorine, the molecule becomes more hydrophobic ("fluorous"), leading to reduced miscibility with polar solvents like water.[4]

  • Dipole Moment: The dipole moment of f-THFs is a complex vector sum of the individual bond dipoles. The strong C-F bond dipole can either augment or diminish the overall molecular dipole moment depending on its position and orientation relative to the C-O-C ether linkage. For example, the dipole moment of furan is significantly lower than that of tetrahydrofuran (0.7 D vs 1.7 D, respectively), illustrating the impact of ring saturation and electron delocalization on this property.[6][7] The introduction of fluorine is expected to further modulate these values.

Chemical Properties and Reactivity: A Tale of Two Positions

The chemical reactivity of the tetrahydrofuran ring is profoundly influenced by the position of fluorine substitution. We will primarily focus on the distinct behaviors of 2-fluorotetrahydrofurans and 3-fluorotetrahydrofurans.

The Anomeric Effect in 2-Fluorotetrahydrofurans

When fluorine is situated at the 2-position (alpha to the ether oxygen), the molecule is subject to the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon of a heterocyclic ring to adopt an axial orientation, despite the potential for steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen in this case) and the antibonding (σ*) orbital of the C-F bond.[8][9][10]

Caption: Anomeric effect in 2-fluorotetrahydrofuran.

This conformational preference has significant implications for the reactivity of 2-f-THFs. The axial fluorine can be more susceptible to nucleophilic displacement, and the stereochemical outcome of reactions at the anomeric center is often dictated by this effect.

The Gauche Effect in 3-Fluorotetrahydrofurans

When fluorine is located at the 3-position (beta to the ether oxygen), the conformational landscape is influenced by the gauche effect . This effect describes the tendency of electronegative substituents on adjacent carbon atoms to favor a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation.[11][12][13] This preference arises from a combination of hyperconjugation and electrostatic interactions.

Caption: Gauche effect influencing the conformation of 3-fluorotetrahydrofuran.

The gauche preference in 3-f-THFs can influence their reactivity by altering the accessibility of adjacent protons for elimination reactions and by modulating the overall shape and polarity of the molecule, which in turn affects its binding to biological targets.

Lewis Basicity and Reactivity Towards Electrophiles and Nucleophiles

The electron-withdrawing nature of fluorine generally reduces the Lewis basicity of the ether oxygen in f-THFs compared to the parent THF.[2] This decreased basicity can affect their ability to coordinate with Lewis acids and act as hydrogen bond acceptors.

  • Reactivity towards Electrophiles: The reduced electron density on the oxygen atom makes f-THFs less susceptible to attack by electrophiles compared to THF.

  • Reactivity towards Nucleophiles: The reactivity of f-THFs towards nucleophiles is highly dependent on the position of the fluorine atom. In 2-fluorotetrahydrofuran, the fluorine atom can act as a leaving group in nucleophilic substitution reactions, often with stereochemical control due to the anomeric effect.[14] In contrast, fluorine at the 3-position is generally unreactive towards nucleophilic displacement but can influence the regioselectivity of ring-opening reactions.

Experimental Protocols: A Practical Guide

The accurate determination of the physicochemical properties of f-THFs is paramount for their effective application. The following section outlines detailed, step-by-step methodologies for key experiments.

Synthesis of Fluorinated Tetrahydrofurans

A common route to fluorinated tetrahydrofurans involves the fluorination of the corresponding hydroxylated precursors.

Protocol 1: Synthesis of 2-Fluorotetrahydrofuran from 2-Hydroxytetrahydrofuran

  • Starting Material: Begin with commercially available 2-hydroxytetrahydrofuran.[15][16]

  • Fluorinating Agent: Utilize a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Reaction Setup: In a fume hood, dissolve 2-hydroxytetrahydrofuran (1.0 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add the deoxofluorinating agent (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to yield 2-fluorotetrahydrofuran.

Caption: Workflow for the synthesis of 2-fluorotetrahydrofuran.

Determination of Physicochemical Properties

Protocol 2: Determination of Dipole Moment

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the capacitance of solutions of varying concentrations.[17][18][19][20][21]

  • Instrumentation: Utilize a capacitance meter (dipole meter) and a refractometer.

  • Solvent: Use a non-polar solvent with a known dielectric constant, such as benzene or cyclohexane. Caution: Benzene is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Solution Preparation: Prepare a series of solutions of the fluorinated tetrahydrofuran in the non-polar solvent at different mole fractions (e.g., 1%, 2%, 3%, 4%). Accurately determine the density of each solution.

  • Capacitance Measurement: Measure the capacitance of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C).

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution.

  • Calculation: Use the Guggenheim method or the Debye equation to calculate the molar polarization at infinite dilution. From this, the dipole moment can be determined.

Protocol 3: Determination of pKa

The pKa of a weakly basic compound like a fluorinated ether can be determined using potentiometric titration or NMR spectroscopy.[22][23][24][25][26]

  • Potentiometric Titration:

    • Sample Preparation: Prepare a solution of the fluorinated tetrahydrofuran in a suitable solvent system (e.g., a mixture of water and a co-solvent to ensure solubility).

    • Titration: Titrate the solution with a standardized strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

  • NMR Spectroscopy:

    • Sample Preparation: Prepare a series of solutions of the fluorinated tetrahydrofuran in a deuterated solvent (e.g., D₂O) buffered at various known pH values.

    • NMR Spectra Acquisition: Acquire ¹H or ¹⁹F NMR spectra for each sample.

    • Data Analysis: The chemical shift of nuclei near the basic oxygen atom will change as a function of pH. By fitting the chemical shift data to the Henderson-Hasselbalch equation, the pKa can be determined.

Conclusion and Future Directions

Fluorinated tetrahydrofurans represent a versatile class of molecules with tunable physicochemical properties. The strategic placement of fluorine atoms allows for the fine-tuning of polarity, basicity, conformational preference, and reactivity. This guide has provided a foundational understanding of these properties, drawing from established principles of physical organic chemistry and providing practical experimental guidance.

Despite the progress in understanding these systems, a significant gap remains in the availability of a comprehensive, experimentally determined dataset of the physical properties of a homologous series of fluorinated tetrahydrofurans. Such data would be invaluable for the development of accurate predictive models and for guiding the rational design of new f-THF-containing molecules for applications in drug discovery and materials science. Future research should focus on the systematic synthesis and characterization of these compounds to unlock their full potential.

References

  • Capacitance Measurements. (n.d.). Retrieved from [Link]

  • Perfluoro(2-n-butyltetrahydrofuran) Safety Data Sheet. (2024, February 2). Thermo Fisher Scientific.
  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. (2022). RSC Advances, 12(27), 17355-17367.
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2025). The Journal of Organic Chemistry.
  • Dipole Moments. (n.d.). Andrew.cmu.edu. Retrieved January 19, 2026, from [Link]

  • Dipole Moments. (2023, January 29). Chemistry LibreTexts.
  • Dipole Moment. (2016). Physikalisch-chemisches Praktikum I.
  • DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. (n.d.).
  • Anomeric effects in the anti and gauche conformers of F 2 POMe. (n.d.).
  • Experimental Determination of pKaValues by Use of NMR Chemical Shifts, Revisited. (2012).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). DigitalCommons@UNO.
  • PERFLUORO-2-BUTYLTETRAHYDROFURAN (335-36-4) Product Description. (n.d.). ChemicalBook.
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • The estimated boiling point of THF under the backpressure of... (n.d.).
  • Gauche effect. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • How the generalized anomeric effect influences the conformational preference. (2013). Chemistry (Weinheim an der Bergstrasse, Germany), 19(4), 1436–1444.
  • Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) and natural bon. (n.d.). Revue Roumaine de Chimie.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Dipole Moment. (n.d.). Honeywell.
  • Development of Methods for the Determination of pKa Values. (2010). Pharmaceuticals, 3(7), 2224-2249.
  • How the Generalized Anomeric Effect Influences the Conformational Preference. (2013). Chemistry – A European Journal, 19(4), 1436-1444.
  • PERFLUORO-2-BUTYLTETRAHYDROFURAN Properties. (n.d.). ChemicalBook.
  • A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. (2010). Tetrahedron, 66(12), 2196-2202.
  • Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Tetrahydro-2-hydroxyfuran. (n.d.). PubChem.
  • Tetrahydrofuran. (n.d.). PubChem.
  • The dipole moments of furan and tetrahydrofurZan are in the same directio.. (2023, November 4). Filo.
  • Physical and Chemical Properties of Perfluoroalkyls. (n.d.). In Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry (US).
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). Current Organic Chemistry, 10(12), 1435-1469.
  • Structure and dipole moment of thiophene, pyrrole, and furan and their azole deriv
  • dipole moment and polarizability of furan and. (n.d.).
  • The dipole moment of tetrahydrofuran (THF) is 1.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses.
  • 2-Methyltetrahydrofuran. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Tetrahydrofuran. (n.d.). NIST WebBook.
  • Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents. (1985). U.S.
  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. (2025, March 24). ChemRxiv.
  • A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. (2010). Tetrahedron, 66(12), 2196-2202.
  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. (2019). The Journal of organic chemistry, 84(15), 9477–9487.
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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 4,4-Difluorotetrahydrofuran-3-amine in Modern Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the growing arsenal of fluorinated building blocks, saturated heterocycles bearing gem-difluoro groups are of particular interest. This guide provides an in-depth technical overview of 4,4-Difluorotetrahydrofuran-3-amine, a relatively recent yet highly valuable scaffold for drug development. While a detailed historical record of its discovery is not extensively documented, its emergence is a logical consequence of the drive for novel, three-dimensional chemical matter. This document will focus on the core technical aspects essential for researchers, scientists, and drug development professionals: plausible synthetic pathways, key physicochemical characteristics, and strategic applications in medicinal chemistry.

Introduction: The Rationale for Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to enhanced metabolic stability. Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, modulate conformation, and improve binding affinity through unique non-covalent interactions.

The 4,4-Difluorotetrahydrofuran-3-amine scaffold combines several desirable features:

  • The Tetrahydrofuran (THF) Ring: A proven heterocyclic system present in numerous natural products and approved drugs, offering a favorable balance of polarity and lipophilicity, and acting as a versatile, three-dimensional scaffold.

  • The Gem-Difluoro Group: Positioned at the 4-position, the CF₂ group acts as a non-hydrolyzable, polar, and lipophilic mimic of a carbonyl or ether oxygen. It can significantly impact the conformation of the THF ring and influence the pKa of the adjacent amine.

  • The 3-Amine Group: Provides a crucial handle for derivatization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR) and to attach the scaffold to a larger molecule. The basicity of this amine is attenuated by the adjacent electron-withdrawing CF₂ group, which can be advantageous in reducing off-target effects and improving oral bioavailability.[1]

This unique combination of functionalities makes 4,4-Difluorotetrahydrofuran-3-amine a compelling building block for creating novel chemical entities with potentially superior drug-like properties.

Plausible Synthetic Pathways

While specific literature detailing the definitive synthesis of 4,4-Difluorotetrahydrofuran-3-amine (CAS 1785430-57-0) is sparse, its structure suggests several logical retrosynthetic approaches based on well-established fluorination and amination methodologies. The most probable strategies would involve the synthesis of a suitable tetrahydrofuranone precursor, followed by gem-difluorination and subsequent introduction of the amine functionality.

Retrosynthetic Analysis

A logical disconnection of the target molecule points towards a key intermediate: 4,4-difluorodihydrofuran-3(2H)-one. This intermediate could then be converted to the final amine via reductive amination.

G Target 4,4-Difluorotetrahydrofuran-3-amine Intermediate1 4,4-Difluorodihydrofuran-3(2H)-one Target->Intermediate1 Reductive Amination Intermediate2 Tetrahydrofuran-3,4-dione Intermediate1->Intermediate2 Gem-Difluorination Precursor Readily Available Precursors Intermediate2->Precursor Ring Synthesis / Oxidation

Caption: Retrosynthetic analysis of 4,4-Difluorotetrahydrofuran-3-amine.

Proposed Synthetic Protocol

The following protocol outlines a plausible, multi-step synthesis. Each step is based on established chemical transformations.

Step 1: Synthesis of a Tetrahydrofuran-3-one Precursor

The initial challenge is the formation of a suitable tetrahydrofuran ring with functionality at the 3 and 4 positions. One potential route begins with commercially available starting materials, such as derivatives of tartaric acid or other 1,4-diols, which can be cyclized to form a tetrahydrofuranone.

Step 2: Gem-Difluorination of the Ketone

The key step is the introduction of the gem-difluoro group. This is typically achieved by the deoxofluorination of a ketone.

  • Protocol: Deoxofluorination of Tetrahydrofuran-3,4-dione

    • To a stirred solution of the tetrahydrofuran-3,4-dione precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diethylaminosulfur trifluoride (DAST) or a more modern, thermally stable equivalent like Deoxo-Fluor™ dropwise at a controlled temperature (e.g., -78 °C).[2]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (4,4-difluorodihydrofuran-3(2H)-one) by column chromatography.

Step 3: Introduction of the Amine Group via Reductive Amination

The final step involves the conversion of the ketone intermediate to the target amine.

  • Protocol: Reductive Amination of 4,4-Difluorodihydrofuran-3(2H)-one

    • Dissolve the 4,4-difluorodihydrofuran-3(2H)-one intermediate in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or a palladium catalyst under a hydrogen atmosphere.[3]

    • Stir the reaction at room temperature for 12-48 hours until the starting material is consumed (monitored by LC-MS).

    • Quench the reaction, if necessary, and remove the solvent under reduced pressure.

    • Perform an aqueous workup, typically involving partitioning between an organic solvent and an aqueous basic solution to isolate the free amine.

    • Dry the organic layer, concentrate, and purify the final product, 4,4-Difluorotetrahydrofuran-3-amine, by column chromatography or distillation.

G cluster_0 Synthetic Workflow Start Tetrahydrofuran-3-one Precursor Step2 Gem-Difluorination (e.g., DAST, Deoxo-Fluor™) Start->Step2 Intermediate 4,4-Difluorodihydrofuran-3(2H)-one Step2->Intermediate Step3 Reductive Amination (e.g., NH₃, NaBH₃CN) Intermediate->Step3 End 4,4-Difluorotetrahydrofuran-3-amine Step3->End

Caption: Proposed workflow for the synthesis of 4,4-Difluorotetrahydrofuran-3-amine.

Physicochemical Properties and Data

The introduction of the gem-difluoro group at the C4 position has predictable and significant consequences for the molecule's properties.

PropertyExpected CharacteristicRationale
pKa of Amine Lower than non-fluorinated analogThe strong electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen, reducing its basicity.
Lipophilicity (logP) Increased compared to the parent amineFluorine substitution generally increases lipophilicity, which can enhance membrane permeability and bioavailability.
Conformational Bias Ring puckering influenced by CF₂The gem-difluoro group can induce a specific conformation of the tetrahydrofuran ring through steric and electronic effects (gauche effect), which can be exploited for pre-organizing the molecule for receptor binding.
Metabolic Stability HighThe C-F bonds are exceptionally strong and resistant to metabolic cleavage. The CF₂ group at the 4-position blocks potential metabolic oxidation at that site.
Hydrogen Bonding C-F bonds as weak H-bond acceptorsThe polarized C-F bonds can participate in weak hydrogen bonding interactions within a protein binding pocket, potentially increasing binding affinity.

Strategic Applications in Drug Development

The utility of 4,4-Difluorotetrahydrofuran-3-amine lies in its role as a versatile building block for introducing a fluorinated, three-dimensional element into a larger drug molecule. Its application can be envisioned in several therapeutic areas:

  • Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for a ketone or an ether linkage, offering improved metabolic stability and potentially altered electronic properties without drastically changing the molecule's shape.

  • Scaffold Decoration: The amine handle allows for the attachment of this scaffold to a variety of molecular cores through amide bond formation, reductive amination, or other standard coupling reactions. This enables rapid exploration of SAR in drug discovery programs.

  • Conformational Constraint: The defined stereochemistry and conformational preference of the substituted THF ring can be used to lock a flexible molecule into a more bioactive conformation, thereby increasing potency and selectivity.

The commercial availability of this compound from suppliers like BLD Pharm and Chiralen indicates its growing recognition as a valuable tool for medicinal chemists.[4][5]

Conclusion

4,4-Difluorotetrahydrofuran-3-amine represents a modern and highly strategic building block for drug discovery. While its specific history is not as well-documented as that of older reagents, its value is immediately apparent from its structure. By combining the favorable properties of a saturated heterocycle with the powerful influence of gem-difluorination, it offers a pre-packaged solution for chemists looking to enhance metabolic stability, modulate pKa, and explore three-dimensional chemical space. The plausible synthetic routes outlined in this guide, based on robust and well-understood chemical transformations, underscore its accessibility. As the demand for novel, patentable, and effective drug candidates continues to grow, the application of sophisticated building blocks like 4,4-Difluorotetrahydrofuran-3-amine is set to become increasingly prevalent in the pharmaceutical industry.

References

  • Burges, J., & Coe, P. L. (1969). Highly fluorinated heterocycles. Part II. Fluorination of tetrahydrofuran over potassium tetrafluorocobaltate(III). Journal of the Chemical Society C: Organic, 2119. [Link]

  • Qian, D., et al. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Li, Y., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemRxiv. [Link]

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Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4,4-Difluorotetrahydrofuran-3-amine

Introduction: Bridging Computation and Drug Discovery In the landscape of modern pharmaceutical research and development, the journey from a promising molecule to a clinical candidate is both arduous and expensive.[1] Sm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computation and Drug Discovery

In the landscape of modern pharmaceutical research and development, the journey from a promising molecule to a clinical candidate is both arduous and expensive.[1] Small, fluorinated heterocyclic compounds, such as 4,4-Difluorotetrahydrofuran-3-amine, are of significant interest due to the unique conformational and electronic properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. Computational chemistry provides an indispensable toolkit, allowing researchers to predict molecular properties and behaviors with remarkable accuracy, thereby accelerating the drug discovery pipeline and reducing reliance on costly, time-consuming empirical screening.[2][3]

This guide offers an in-depth, technically-focused protocol for performing quantum chemical calculations on 4,4-Difluorotetrahydrofuran-3-amine. We will move beyond a simple list of steps to explain the underlying scientific rationale for each methodological choice, from software selection to the interpretation of results. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage high-performance computing to gain a deeper understanding of fluorinated drug candidates.

Theoretical Cornerstone: Density Functional Theory (DFT)

At the heart of modern computational chemistry for organic molecules lies Density Functional Theory (DFT).[4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost.[4] This makes it exceptionally well-suited for studying molecules of pharmaceutical relevance.[5]

The core principle of DFT is encapsulated in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density.[5] In practice, we use approximations for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional is a critical decision in any DFT calculation. For the studies described herein, we will utilize hybrid functionals like B3LYP, which have a proven track record for robustly handling a wide range of organic molecules.[6][7]

The Computational Workflow: A Validating Protocol

A reliable computational study is a self-validating one. The following workflow is designed not only to calculate molecular properties but also to ensure the physical and chemical relevance of the results at each stage.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis A 1. Initial 3D Structure Generation B 2. Conformational Analysis A->B Flexible Ring System C 3. Geometry Optimization of Conformers B->C Low-Energy Structures D 4. Vibrational Frequency Analysis C->D Validate Stationary Point D->C Imaginary Freq. Found? Re-optimize/Find TS E 5. Final Property Calculations D->E Confirmed Minima F 6. Data Interpretation E->F Calculated Properties

Figure 1: A comprehensive workflow for quantum chemical calculations, emphasizing validation steps.

Step 1: Initial 3D Structure Generation

The first step is to generate a reasonable starting 3D structure for 4,4-Difluorotetrahydrofuran-3-amine. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw.

  • Action: Construct the tetrahydrofuran ring, add the two fluorine atoms to the C4 position, and the amine group to the C3 position.

  • Causality: While the initial geometry does not need to be perfect, a chemically sensible starting point (correct bond connectivity and basic tetrahedral/trigonal pyramidal geometries) is crucial for the success of subsequent optimization steps. The nitrogen atom of the amine group should be treated as sp³ hybridized, resulting in a trigonal pyramidal geometry.[8]

Step 2: Conformational Analysis

The tetrahydrofuran ring is not planar, and rotation around the C-N bond is possible. This flexibility means the molecule can exist in multiple stable conformations (energy minima). Identifying the global minimum energy conformer is critical, as it represents the most populated state and its properties will dominate the bulk behavior of the molecule.

  • Protocol: Potential Energy Surface (PES) Scan

    • Identify Dihedral Angles: The key degrees of freedom are the dihedral angles defining the ring pucker and the orientation of the amine group.

    • Perform a Relaxed Scan: Using a lower level of theory (e.g., B3LYP with a minimal basis set like 3-21G) to save computational time, systematically rotate one or more key dihedral angles and perform a constrained geometry optimization at each step.

    • Identify Minima: Plot the energy as a function of the dihedral angle(s). The low-energy points on this surface are candidate conformers for further analysis.

  • Expertise: For flexible molecules like this, skipping a thorough conformational search is a common and critical error. Properties calculated from a higher-energy local minimum may not be representative of the molecule's true behavior.[9][10]

Step 3: Geometry Optimization

Each low-energy conformer identified in the PES scan must be fully optimized at a higher, more reliable level of theory. This process finds the exact coordinates corresponding to a stationary point on the potential energy surface.

  • Protocol: Unconstrained Optimization

    • Select Theory Level: Choose a robust DFT functional and basis set. A good choice for a molecule containing fluorine, nitrogen, and oxygen is the B3LYP functional with the 6-311+G(d,p) basis set.

    • Explanation of Choice:

      • B3LYP: A widely used hybrid functional that provides a good balance of accuracy for many organic systems.[6]

      • 6-311+G(d,p): This is a Pople-style, split-valence triple-zeta basis set.[11][12]

        • The + indicates the addition of diffuse functions to heavy atoms, which are essential for accurately describing the lone pairs on oxygen and nitrogen and the highly electronegative fluorine atoms.[13]

        • The (d,p) indicates the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen), which allow orbitals to change shape within the molecular environment, crucial for describing chemical bonds accurately.[14]

    • Include Solvation: Biological and chemical processes typically occur in solution. An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) , should be included to account for the bulk effects of a solvent like water.[15][16][17]

    • Execution: Run the optimization calculation using software like Gaussian.[6][18] The job will iteratively adjust the atomic positions until the forces on all atoms are effectively zero, signifying a stationary point.

Step 4: Vibrational Frequency Analysis

This is the crucial validation step. A frequency calculation determines the nature of the stationary point found during optimization.

  • Protocol: Frequency Calculation

    • Perform at the Same Level of Theory: It is mandatory to run the frequency calculation at the exact same level of theory (functional, basis set, solvent model) as the final geometry optimization.[19]

    • Analyze the Output:

      • Zero Imaginary Frequencies: Indicates that the optimized structure is a true local minimum on the potential energy surface.[20][21]

      • One Imaginary Frequency: Indicates a transition state, which is a saddle point on the energy surface.[20] If this occurs, the initial structure was not near a minimum, and a new optimization should be started from a distorted geometry along the imaginary mode.

  • Trustworthiness: This step provides confidence that any subsequently calculated properties correspond to a physically realistic, stable structure. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra for further validation.[19][22]

ParameterRecommended SettingRationale
Software Gaussian, Q-Chem, GAMESSWidely used, well-documented quantum chemistry packages.[6][23][24]
Functional B3LYP, ωB97X-DB3LYP is a robust general-purpose functional. ωB97X-D is excellent for systems with non-covalent interactions.
Basis Set 6-311+G(d,p), aug-cc-pVTZProvides a good balance of accuracy and cost for this system, including diffuse and polarization functions.[13][25]
Solvation Model IEF-PCM or SMDStandard and reliable implicit solvent models to mimic solution-phase conditions.[15][26]
Job Type Opt FreqPerforms a geometry optimization followed by a frequency calculation in a single run for validation.[6]

Table 1: Recommended computational parameters for the study of 4,4-Difluorotetrahydrofuran-3-amine.

Step 5: Calculation of Molecular Properties

Once the global minimum energy structure has been identified and validated, a variety of molecular properties can be calculated.

  • Protocol: NMR Chemical Shifts

    • Methodology: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR calculations.[27]

    • Calculation: Perform a GIAO-NMR calculation on the optimized geometry at the same level of theory. This yields absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N).[28]

    • Referencing: To obtain the final chemical shifts (δ) that are comparable to experimental data, the calculated isotropic shielding value (σ_iso) of each nucleus must be subtracted from the σ_iso of a reference compound (e.g., Tetramethylsilane - TMS for ¹H and ¹³C) calculated at the identical level of theory.[27][29] δ_sample = σ_ref - σ_sample

  • Protocol: Electronic Properties

    • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.[30]

    • Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution on the molecular surface. This is invaluable for understanding intermolecular interactions, such as hydrogen bonding and docking with a protein active site.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Incorporation of 4,4-Difluorotetrahydrofuran-3-amine in Medicinal Chemistry

Introduction: The Fluorine Advantage in Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the C-F bond, such as its high strength and polarity with minimal steric impact, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Fluorination can enhance metabolic stability, modulate the acidity or basicity of neighboring functional groups, improve bioavailability and target affinity, and influence membrane permeability.[1][2][3] Heterocyclic scaffolds are also fundamental in drug design, present in a majority of bioactive compounds.[1][2] The convergence of these two powerful strategies in the form of fluorinated heterocycles offers a rich chemical space for the development of novel therapeutics.[4] This guide focuses on the application of a specific and promising building block: 4,4-Difluorotetrahydrofuran-3-amine .

While direct literature on this exact scaffold is emerging, its structural motifs suggest significant potential. The tetrahydrofuran ring provides a three-dimensional architecture often crucial for target engagement, while the gem-difluoro group is poised to impart beneficial properties. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4,4-Difluorotetrahydrofuran-3-amine, drawing upon established principles of fluorine chemistry and providing practical protocols for its incorporation and characterization.

The 4,4-Difluorotetrahydrofuran-3-amine Scaffold: A Privileged Motif

The 4,4-Difluorotetrahydrofuran-3-amine building block offers a unique combination of features that can be strategically leveraged in drug design.

Key Physicochemical Properties and Their Implications:
  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the gem-difluoro group is expected to significantly lower the pKa of the adjacent amine compared to its non-fluorinated analog. This modulation can be critical for optimizing interactions with biological targets, improving cell permeability, and reducing off-target effects such as hERG inhibition.[5][6]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[4][7][8] The gem-difluoro group at the 4-position can act as a metabolic shield, preventing oxidation at that position and potentially at neighboring sites, thereby increasing the drug's half-life.[1][9]

  • Conformational Control: The presence of the fluorine atoms can influence the conformational preferences of the tetrahydrofuran ring, potentially locking the molecule into a bioactive conformation for improved target binding affinity.

  • Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility is complex and context-dependent.[10] While fluorine is lipophilic, the overall impact will depend on the interplay of various factors including the molecular structure and the position of the fluorine atoms.[10][11] Careful evaluation of these properties is essential during lead optimization.

Potential as a Bioisostere:

The 4,4-Difluorotetrahydrofuran-3-amine moiety can be considered a bioisosteric replacement for other functional groups.[6][12] For instance, it could serve as a more stable and less basic mimic of a simple aminotetrahydrofuran or even acyclic amino alcohol motifs, offering a strategy to overcome metabolic liabilities or fine-tune physicochemical properties without drastically altering the core structure.[13]

Experimental Protocols

The primary amine of 4,4-Difluorotetrahydrofuran-3-amine serves as a versatile handle for its incorporation into a wide range of molecular scaffolds, most commonly through amide bond formation.

Protocol 1: General Amide Coupling

This protocol outlines a standard procedure for the acylation of 4,4-Difluorotetrahydrofuran-3-amine with a carboxylic acid.

Workflow Diagram:

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Reacts with Amine 4,4-Difluorotetrahydrofuran-3-amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Activation Base Base (e.g., DIEA) Base->Coupling Scavenges Acid Solvent Solvent (e.g., DMF, DCM) Solvent->Activation Solvent->Coupling Activation->Coupling Activated Intermediate AmideProduct Desired Amide Product Coupling->AmideProduct Forms Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for amide bond formation.

Materials:

  • 4,4-Difluorotetrahydrofuran-3-amine (or its hydrochloride salt)

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)[14][15]

  • Organic base (e.g., Diisopropylethylamine (DIEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIEA, 2.0 eq).[14]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of 4,4-Difluorotetrahydrofuran-3-amine (1.0-1.2 eq) in anhydrous DMF. If using the hydrochloride salt, ensure sufficient base is present to neutralize it.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Note on Electron-Deficient Amines: Due to the electron-withdrawing effect of the gem-difluoro group, 4,4-Difluorotetrahydrofuran-3-amine is expected to be less nucleophilic than its non-fluorinated counterpart. In cases of difficult couplings, alternative methods such as the use of acyl fluorides or heating may be necessary.[16][17][18]

Protocol 2: Characterization of the Amide Product

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound.

Workflow Diagram:

Characterization PurifiedProduct Purified Amide Product NMR NMR Spectroscopy (1H, 13C, 19F) PurifiedProduct->NMR MS Mass Spectrometry (HRMS) PurifiedProduct->MS Purity Purity Analysis (HPLC, LC-MS) PurifiedProduct->Purity StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation Purity->StructureConfirmation

Caption: Workflow for product characterization.

Techniques and Expected Observations:

  • NMR Spectroscopy:

    • ¹H NMR: Resonances corresponding to the protons of the tetrahydrofuran ring will likely exhibit complex splitting patterns due to geminal and vicinal couplings with both protons and fluorine atoms.

    • ¹³C NMR: The carbon bearing the gem-difluoro group will appear as a triplet due to C-F coupling. The adjacent carbons will also show coupling to fluorine.

    • ¹⁹F NMR: A key characterization technique. The two fluorine atoms are diastereotopic and are expected to appear as two distinct signals, each likely as a doublet of doublets or a more complex multiplet due to geminal F-F coupling and vicinal F-H couplings.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be employed to determine the purity of the final compound.

Application in Lead Optimization: A Hypothetical Case Study

Consider a lead compound with a non-fluorinated aminotetrahydrofuran moiety that exhibits good potency but suffers from poor metabolic stability.

Conceptual Signaling Pathway:

SignalingPathway Drug Drug with 4,4-Difluoro-THF-3-amine Receptor Target Receptor Drug->Receptor Binds and Modulates SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activates/Inhibits CellularResponse Therapeutic Cellular Response SignalingCascade->CellularResponse Leads to

Caption: A conceptual drug-target interaction pathway.

By replacing the original aminotetrahydrofuran with 4,4-Difluorotetrahydrofuran-3-amine, the following improvements could be anticipated:

Table 1: Predicted Impact of 4,4-Difluorination on Pharmacological Properties

ParameterOriginal Compound4,4-Difluoro Analog (Predicted)Rationale
Target Binding Affinity (Ki) 10 nM5-15 nMMay be maintained or slightly altered depending on the role of the amine's basicity and the ring conformation in binding.
Metabolic Stability (t½ in liver microsomes) 15 min> 60 minThe gem-difluoro group blocks a potential site of metabolism, increasing resistance to CYP450 oxidation.[4]
Amine pKa ~9.5~7.5 - 8.5The strong inductive effect of the gem-difluoro group lowers the basicity of the amine.
Cell Permeability ModeratePotentially ImprovedA lower pKa can lead to a higher proportion of the neutral species at physiological pH, which may enhance passive diffusion across cell membranes.
hERG Inhibition (IC₅₀) 1 µM> 10 µMReduced basicity is a common strategy to mitigate hERG liability.

Conclusion

The 4,4-Difluorotetrahydrofuran-3-amine scaffold represents a valuable building block for medicinal chemists. Its strategic incorporation can lead to significant improvements in metabolic stability and allow for the fine-tuning of physicochemical properties such as basicity. The provided protocols offer a starting point for the synthesis and characterization of derivatives containing this promising motif. As with any lead optimization strategy, the effects of such modifications are context-dependent and require careful experimental validation.

References

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  • Key developments in fluorinated heterocycles - Taylor & Francis Online. ([Link])

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Application

4,4-Difluorotetrahydrofuran-3-amine: A Versatile Building Block for Next-Generation Therapeutics

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic profile. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF2) is particularly valuable. When incorporated into a cyclic system, such as a tetrahydrofuran ring, the CF2 group can act as a bioisostere for a carbonyl or ether linkage, while also modulating the pKa of nearby functional groups and improving metabolic stability.[3] This application note details the utility of 4,4-Difluorotetrahydrofuran-3-amine as a promising building block for drug discovery, providing insights into its synthesis, key reactions, and protocols for its incorporation into lead compounds.

Physicochemical Properties and Medicinal Chemistry Rationale

The 4,4-difluorotetrahydrofuran-3-amine scaffold combines several advantageous features for drug design. The gem-difluoro group at the 4-position significantly impacts the electronic properties of the tetrahydrofuran ring, influencing the basicity of the adjacent amine. This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and target engagement.[3] Furthermore, the increased metabolic stability conferred by the C-F bonds can lead to improved pharmacokinetic profiles.[1]

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight~137.13 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP-0.5 to 0.5Favorable for aqueous solubility and balanced lipophilicity.
pKa (amine)7.5 - 8.5Reduced basicity compared to non-fluorinated analogs, potentially improving cell permeability and reducing off-target effects.
Metabolic StabilityHighThe gem-difluoro group can block sites of oxidative metabolism, increasing the drug's half-life.[3]

Proposed Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

While 4,4-Difluorotetrahydrofuran-3-amine is commercially available, understanding its synthesis provides valuable context for its application and potential for analog synthesis. A plausible synthetic route can be adapted from established methods for preparing fluorinated and non-fluorinated aminotetrahydrofurans.

Synthesis_of_4_4_Difluorotetrahydrofuran_3_amine start Commercially Available Starting Material step1 Fluorination start->step1 e.g., DAST, Deoxo-Fluor step2 Introduction of Amine Precursor step1->step2 e.g., Azide, Nitrile step3 Reduction step2->step3 e.g., H2/Pd, LiAlH4 product 4,4-Difluorotetrahydrofuran-3-amine step3->product

Caption: Proposed synthetic workflow for 4,4-Difluorotetrahydrofuran-3-amine.

Application in Drug Discovery: Key Coupling Reactions

The primary amine of 4,4-Difluorotetrahydrofuran-3-amine serves as a versatile handle for introducing this valuable scaffold into a wide range of molecular architectures. The two most common and critical reactions for this purpose are amide bond formation and reductive amination.

Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals. The reduced nucleophilicity of fluorinated amines can sometimes present challenges in amide coupling reactions. However, modern coupling reagents are well-equipped to handle these substrates, ensuring efficient and high-yielding synthesis.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard procedure for the coupling of 4,4-Difluorotetrahydrofuran-3-amine with a carboxylic acid.

Amide_Coupling_Workflow reagents Carboxylic Acid (1.0 eq) 4,4-Difluorotetrahydrofuran-3-amine (1.1 eq) HATU (1.2 eq) DIPEA (2.0 eq) Anhydrous DMF reaction Stir at RT for 2-16 h reagents->reaction workup Aqueous Workup (e.g., H2O, brine) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Target Amide purification->product

Caption: Experimental workflow for amide bond formation.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4,4-Difluorotetrahydrofuran-3-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Coupling ReagentBaseSolventTypical YieldNotes
HATUDIPEADMF80-95%Highly efficient for hindered and electron-deficient amines.
HBTU/HOBtDIPEADMF/DCM75-90%A classic and cost-effective coupling cocktail.
EDC/HOBtDIPEADCM70-85%Suitable for a wide range of substrates.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[4] 4,4-Difluorotetrahydrofuran-3-amine can be readily alkylated via this method by reacting it with an aldehyde or ketone in the presence of a suitable reducing agent.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines the reductive amination of an aldehyde with 4,4-Difluorotetrahydrofuran-3-amine.

Reductive_Amination_Workflow reagents Aldehyde/Ketone (1.0 eq) 4,4-Difluorotetrahydrofuran-3-amine (1.1 eq) Sodium Triacetoxyborohydride (1.5 eq) Anhydrous DCE reaction Stir at RT for 4-24 h reagents->reaction workup Aqueous Workup (e.g., sat. NaHCO3) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Target Secondary/Tertiary Amine purification->product

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) and 4,4-Difluorotetrahydrofuran-3-amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Reducing AgentSolventKey Features
Sodium Triacetoxyborohydride (STAB)DCE, THFMild and selective for imines in the presence of aldehydes/ketones.[5]
Sodium Cyanoborohydride (NaBH3CN)MeOHEffective but requires careful handling due to its toxicity.[5]
Sodium Borohydride (NaBH4)MeOH, EtOHA stronger reducing agent; typically added after imine formation is complete.[5]

Conclusion

4,4-Difluorotetrahydrofuran-3-amine is a highly valuable and versatile building block for drug discovery. Its unique combination of a fluorinated heterocyclic core and a reactive primary amine handle allows for its strategic incorporation into a diverse range of molecular scaffolds. The gem-difluoro group offers the potential to enhance metabolic stability and modulate physicochemical properties, ultimately leading to the development of safer and more effective therapeutics. The protocols provided herein offer a practical guide for the efficient utilization of this promising building block in medicinal chemistry programs.

References

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts.
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  • Zheng, J., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

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Method

Application Notes and Protocols: Derivatization of 4,4-Difluorotetrahydrofuran-3-amine for Bioactive Compound Synthesis

Introduction: The Strategic Advantage of Fluorination in Bioactive Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Bioactive Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2][3] The 4,4-difluorotetrahydrofuran-3-amine moiety represents a privileged building block, offering a unique combination of properties. The gem-difluoro group can modulate the acidity of neighboring protons, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidation. These attributes make derivatives of 4,4-difluorotetrahydrofuran-3-amine highly sought after in the design of novel therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 4,4-difluorotetrahydrofuran-3-amine to generate a diverse range of bioactive compounds.

Core Derivatization Strategies and Mechanistic Insights

The primary amino group of 4,4-difluorotetrahydrofuran-3-amine serves as a versatile handle for a variety of chemical transformations. The electron-withdrawing effect of the adjacent difluoromethyl group can influence the nucleophilicity of the amine, a factor that must be considered when selecting reaction conditions. The principal derivatization strategies include amide bond formation, reductive amination, and the synthesis of ureas and thioureas.

Amide Bond Formation: Crafting Peptidic and Non-Peptidic Ligands

The formation of an amide bond is one of the most fundamental and widely utilized reactions in the synthesis of bioactive molecules.[4][5][6] This transformation allows for the coupling of 4,4-difluorotetrahydrofuran-3-amine with a vast array of carboxylic acids, leading to compounds with diverse functionalities and biological activities.

Causality Behind Experimental Choices:

The selection of an appropriate coupling reagent is critical for efficient amide bond formation, especially when dealing with amines of potentially reduced nucleophilicity. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are effective in activating the carboxylic acid for nucleophilic attack by the amine. For more challenging couplings, more potent activating agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) may be employed.[7] The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to ensure the solubility of the reactants.

Experimental Workflow: Amide Coupling

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up and Purification A Carboxylic Acid C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., EDC/HOBt) B->C E Amide Product C->E Nucleophilic Attack D 4,4-Difluorotetrahydrofuran-3-amine D->E F Aqueous Work-up E->F G Chromatography F->G H Pure Amide Derivative G->H

Caption: Workflow for Amide Bond Formation.

Detailed Protocol: General Procedure for Amide Synthesis
  • Preparation: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of 4,4-difluorotetrahydrofuran-3-amine (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Parameter Condition Rationale
Solvent Anhydrous DMFGood solubility for a wide range of reactants.
Temperature 0 °C to RTInitial cooling minimizes side reactions during activation.
Coupling Reagents EDC/HOBtEfficient activation of the carboxylic acid and minimization of racemization.
Stoichiometry Slight excess of amineEnsures complete consumption of the more valuable carboxylic acid.

Reductive Amination: Building Secondary Amine Linkages

Reductive amination is a powerful method for the formation of C-N bonds, providing access to secondary amines by reacting 4,4-difluorotetrahydrofuran-3-amine with aldehydes or ketones.[1][3][8][9][10] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or chloroform (CHCl₃). The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Work-up and Purification A Aldehyde or Ketone C Imine/Iminium Ion Intermediate A->C B 4,4-Difluorotetrahydrofuran-3-amine B->C E Secondary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Quenching and Extraction E->F G Chromatography F->G H Pure Secondary Amine G->H

Caption: Workflow for Reductive Amination.

Detailed Protocol: General Procedure for Reductive Amination
  • Preparation: To a solution of the aldehyde or ketone (1.0 eq.) and 4,4-difluorotetrahydrofuran-3-amine (1.1 eq.) in dichloroethane (0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Parameter Condition Rationale
Solvent Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃Mild and selective for the reduction of iminium ions.
Catalyst Acetic AcidFacilitates the formation of the reactive iminium ion.
Stoichiometry Excess amine and reducing agentDrives the reaction to completion.

Urea and Thiourea Synthesis: Exploring Hydrogen Bond Donors and Acceptors

Urea and thiourea moieties are prevalent in a wide range of bioactive compounds due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[11] The synthesis of ureas and thioureas from 4,4-difluorotetrahydrofuran-3-amine can be readily achieved through reaction with isocyanates and isothiocyanates, respectively.

Causality Behind Experimental Choices:

The reaction of an amine with an isocyanate or isothiocyanate is typically a straightforward and high-yielding transformation.[12][13] The choice of solvent is often dictated by the solubility of the starting materials, with polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) being common choices. The reaction is generally conducted at room temperature and does not require a catalyst. A patent by Glaxo Group Limited describes the reaction of a primary amine with an isocyanate or isothiocyanate in a suitable solvent such as acetonitrile or an alkanol, for example, ethanol.[14]

Experimental Workflow: Urea/Thiourea Formation

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Isolation A Isocyanate or Isothiocyanate C Urea or Thiourea Product A->C Nucleophilic Addition B 4,4-Difluorotetrahydrofuran-3-amine B->C D Precipitation or Extraction C->D E Pure Urea/Thiourea D->E

Caption: Workflow for Urea and Thiourea Synthesis.

Detailed Protocol: General Procedure for Urea/Thiourea Synthesis
  • Preparation: To a solution of 4,4-difluorotetrahydrofuran-3-amine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add the desired isocyanate or isothiocyanate (1.05 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS. In many cases, the product will precipitate out of the solution upon formation.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Solvent Anhydrous AcetonitrileGood solubility for reactants and often allows for product precipitation.
Temperature Room TemperatureThe reaction is typically fast and exothermic.
Stoichiometry Near equimolarHigh-yielding reaction, a slight excess of the is(thio)cyanate can be used.
Work-up Filtration or EvaporationSimple and efficient product isolation.

Applications in Bioactive Compound Synthesis: A Case Study Perspective

While specific examples of bioactive compounds derived directly from 4,4-difluorotetrahydrofuran-3-amine are not extensively reported in publicly available literature, the derivatization of structurally similar fluorinated scaffolds has led to the discovery of potent therapeutic agents. For instance, a series of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid were synthesized and identified as selective arginine vasopressin V2 receptor agonists, demonstrating the potential of such fluorinated motifs in drug discovery.[15] The protocols outlined in this application note provide a robust foundation for the synthesis of novel compound libraries based on the 4,4-difluorotetrahydrofuran-3-amine scaffold for screening against a wide range of biological targets.

Conclusion

The derivatization of 4,4-difluorotetrahydrofuran-3-amine through amide bond formation, reductive amination, and urea/thiourea synthesis offers a versatile and powerful platform for the generation of novel bioactive compounds. The protocols detailed herein, grounded in established chemical principles and supported by relevant literature, provide a comprehensive guide for researchers to explore the chemical space around this promising fluorinated scaffold. The unique properties conferred by the gem-difluoro group, coupled with the synthetic tractability of the primary amine, position 4,4-difluorotetrahydrofuran-3-amine as a valuable building block in the ongoing quest for new and improved therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477.
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  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of organic chemistry, 75(7), 2327–2332.
  • Radi, S., & Tighadouini, S. (2016). Synthesis and biological activity of substituted urea and thiourea derivatives containing 1, 2, 4-triazole moieties. Molecules, 21(3), 343.
  • Molander, G. A., & Jean-Gérard, L. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical science, 11(10), 2686–2691.
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  • Ishikawa, T., et al. (2009). Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. Bioorganic & medicinal chemistry, 17(8), 3130–3141.
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Application

The Strategic Integration of 4,4-Difluorotetrahydrofuran-3-amine in Next-Generation Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Fluorine Advantage in Modern Crop Protection In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for innovation.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and biological profiles of a molecule.[1][3] These modifications often translate to enhanced efficacy, improved metabolic stability, and more favorable environmental footprints.[4][5] Fluorinated heterocyclic compounds, in particular, are prominent scaffolds in the design of novel pesticides, with over 70% of launched agrochemicals containing at least one heterocyclic moiety.[6]

This guide focuses on the potential applications of a promising, yet underexplored, building block: 4,4-Difluorotetrahydrofuran-3-amine . The introduction of a gem-difluoro group at the 4-position of the tetrahydrofuran ring is anticipated to bestow several advantageous properties upon derivative agrochemicals. The difluoromethyl group can act as a bioisostere for other functional groups, influencing lipophilicity and membrane permeability. Furthermore, the C-F bonds can block sites of metabolic oxidation, potentially prolonging the compound's activity in the field.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the potential of 4,4-Difluorotetrahydrofuran-3-amine as a key intermediate in the synthesis of novel fungicides and herbicides, complete with detailed, plausible synthetic protocols and the underlying scientific rationale.

Part 1: The Strategic Value of the 4,4-Difluorotetrahydrofuran Moiety

The tetrahydrofuran ring is a common motif in biologically active molecules.[7] The addition of gem-difluoro substitution at a non-anomeric position offers a unique combination of conformational and electronic effects.

Key Physicochemical and Biological Impacts:

  • Metabolic Stability: The strong C-F bonds at the 4-position are resistant to enzymatic cleavage, particularly by cytochrome P450 monooxygenases. This can prevent metabolic deactivation of the agrochemical, leading to longer residual activity.

  • Conformational Rigidity: The presence of the two fluorine atoms can influence the puckering of the tetrahydrofuran ring, potentially locking it into a conformation that is optimal for binding to a specific biological target.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the adjacent amine group, affecting its ionization state at physiological pH and potentially influencing its interaction with target enzymes or receptors.

  • Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.

Part 2: Hypothetical Applications in Agrochemical Synthesis

While no commercial agrochemicals are publicly documented as being synthesized directly from 4,4-Difluorotetrahydrofuran-3-amine, its structure lends itself to the creation of several important classes of pesticides. The following sections outline detailed, plausible synthetic routes to novel fungicidal and herbicidal candidates.

Application Note 1: Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Background: SDHI fungicides are a critical class of agricultural products that act by inhibiting cellular respiration in pathogenic fungi. A common structural feature is an amide linkage between a pyrazole or pyridine carboxylic acid and an amine-containing fragment.

Synthetic Strategy: This protocol outlines a hypothetical synthesis of a novel SDHI fungicide candidate by coupling 4,4-Difluorotetrahydrofuran-3-amine with a known pyrazole carboxylic acid warhead.

Experimental Protocol:

Step 1: Amide Coupling to form a Novel SDHI Fungicide Candidate

  • Reaction Scheme:

    G A 4,4-Difluorotetrahydrofuran-3-amine C Novel SDHI Fungicide Candidate A->C Pyridine, DCM, 0 °C to rt B 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride B->C

    Caption: Amide coupling of 4,4-Difluorotetrahydrofuran-3-amine with a pyrazole acyl chloride.

  • Reagents and Materials:

    Reagent Molar Mass ( g/mol ) Amount Molar Equivalents
    4,4-Difluorotetrahydrofuran-3-amine 121.11 1.21 g 1.0
    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride 194.55 2.03 g 1.05
    Pyridine 79.10 0.87 mL 1.1

    | Dichloromethane (DCM) | - | 40 mL | - |

  • Procedure:

    • To a stirred solution of 4,4-Difluorotetrahydrofuran-3-amine (1.21 g, 10.0 mmol) and pyridine (0.87 mL, 11.0 mmol) in anhydrous DCM (40 mL) at 0 °C, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2.03 g, 10.5 mmol) in DCM (10 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.

  • Rationale: The amine group of 4,4-Difluorotetrahydrofuran-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction. This amide bond formation is a robust and widely used reaction in the synthesis of agrochemicals.

Application Note 2: Synthesis of a Potential Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Background: PPO-inhibiting herbicides are a diverse group of compounds that block chlorophyll and heme biosynthesis in susceptible plants. Many PPO inhibitors feature a substituted phenyl ether linkage.

Synthetic Strategy: This protocol describes a hypothetical two-step synthesis of a PPO herbicide candidate. The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction between 4,4-Difluorotetrahydrofuran-3-amine and a highly activated dinitrofluorobenzene derivative, followed by reduction of one nitro group to an amine, which is a common toxophore in this class of herbicides.

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Scheme:

    G A 4,4-Difluorotetrahydrofuran-3-amine C Intermediate Dinitro Compound A->C K₂CO₃, Acetonitrile, 80 °C B 2,4-Dinitro-1-fluorobenzene B->C

    Caption: SNAᵣ reaction to form the dinitro intermediate.

  • Reagents and Materials:

    Reagent Molar Mass ( g/mol ) Amount Molar Equivalents
    4,4-Difluorotetrahydrofuran-3-amine 121.11 1.21 g 1.0
    2,4-Dinitro-1-fluorobenzene 186.10 1.86 g 1.0
    Potassium Carbonate (K₂CO₃) 138.21 2.76 g 2.0

    | Acetonitrile | - | 50 mL | - |

  • Procedure:

    • To a suspension of 4,4-Difluorotetrahydrofuran-3-amine (1.21 g, 10.0 mmol) and K₂CO₃ (2.76 g, 20.0 mmol) in acetonitrile (50 mL), add 2,4-dinitro-1-fluorobenzene (1.86 g, 10.0 mmol).

    • Heat the mixture to 80 °C and stir for 6 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude solid from ethanol to yield the intermediate dinitro compound.

Step 2: Selective Reduction of a Nitro Group

  • Reaction Scheme:

    G A Intermediate Dinitro Compound B Potential PPO Herbicide A->B Na₂S·9H₂O, Methanol/Water, 65 °C

    Caption: Selective reduction to the final herbicide candidate.

  • Procedure:

    • Dissolve the intermediate dinitro compound (2.87 g, 10.0 mmol) in methanol (30 mL).

    • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (2.40 g, 10.0 mmol) in water (10 mL).

    • Add the sodium sulfide solution to the methanolic solution of the dinitro compound and heat at 65 °C for 3 hours.

    • Cool the reaction mixture and pour it into ice water (100 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the final compound.

  • Rationale: The highly electron-deficient aromatic ring of 2,4-dinitro-1-fluorobenzene is susceptible to nucleophilic attack by the amine. The subsequent selective reduction of one nitro group is a well-established method to introduce the necessary amine toxophore for PPO inhibition.

Part 3: Conclusion and Future Outlook

4,4-Difluorotetrahydrofuran-3-amine represents a valuable, albeit currently underutilized, building block for the synthesis of novel agrochemicals. The strategic incorporation of the difluorinated tetrahydrofuran moiety offers a promising avenue to enhance the metabolic stability and biological activity of new active ingredients. The protocols detailed herein, while hypothetical, are grounded in established and robust synthetic methodologies commonly employed in the agrochemical industry. Further exploration of this and similar fluorinated building blocks is warranted and is expected to contribute to the development of the next generation of effective and environmentally conscious crop protection solutions.

References

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(5), 2165-2176.
  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.
  • Mai, X., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Molecules, 29(18), 4331.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic letters, 23(13), 4915–4919.
  • Jeschek, M., et al. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science, 79(10), 3657-3675.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023).
  • European Publication Server. (n.d.).
  • Google Patents. (n.d.). Nitrogen-containing heterocyclic compound and agricultural/horticultural germicide - EP2522658A1.
  • PubChem. (n.d.).
  • Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 52(2), 433–444.
  • ResearchGate. (n.d.).
  • ACS Organic & Inorganic Au. (2023).
  • ResearchGate. (n.d.). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF.
  • Chinese Chemical Society. (2022).
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • ChemicalBook. (2022).
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • PubMed. (n.d.).
  • SciSpace. (2020).
  • MDPI. (n.d.).

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Method

Application Note: Incorporation of 4,4-Difluorotetrahydrofuran-3-amine Scaffolds into Novel PET Imaging Agents

Introduction: The Emerging Role of gem-Difluorinated Scaffolds in PET Imaging Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological proce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of gem-Difluorinated Scaffolds in PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological processes. The design of novel PET tracers is a continuous quest for improved selectivity, pharmacokinetics, and metabolic stability. Fluorine-18 is the most widely used radionuclide for PET due to its ideal physical and nuclear properties, including a convenient half-life (109.7 min) and low positron energy (635 keV) which allows for high-resolution imaging.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability and improved binding affinity to biological targets.

The 4,4-difluorotetrahydrofuran-3-amine moiety represents a promising, yet underexplored, building block for the next generation of PET tracers. The gem-difluoro group at the 4-position can act as a bioisostere for a carbonyl or hydroxyl group, potentially modulating ligand-receptor interactions while blocking metabolic oxidation at that site. The adjacent amine functionality at the 3-position provides a versatile handle for conjugation to a wide array of targeting vectors, such as small molecules, peptides, or antibody fragments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of precursors, automated radiolabeling, purification, and quality control for PET agents incorporating this novel scaffold.

Part 1: Synthesis of the N-Boc-4,4-Difluorotetrahydrofuran-3-amine Precursor Building Block

The synthesis of the key building block, N-Boc-4,4-difluorotetrahydrofuran-3-amine, is a multi-step process that requires careful control of reaction conditions. While a direct, single-pot synthesis is not yet established, a plausible and scientifically sound pathway can be constructed based on established methodologies for the synthesis of gem-difluorinated heterocycles and functional group manipulations. The following protocol is a proposed route.

Diagram: Proposed Retrosynthetic Analysis

G Target N-Boc-4,4-difluorotetrahydrofuran-3-amine Intermediate1 4,4-Difluorotetrahydrofuran-3-amine Target->Intermediate1 Boc Protection Intermediate2 4,4-Difluorotetrahydrofuran-3-azide Intermediate1->Intermediate2 Azide Reduction (e.g., H2, Pd/C) Intermediate3 4,4-Difluorotetrahydrofuran-3-ol (with leaving group, e.g., OMs) Intermediate2->Intermediate3 Azide Displacement (SN2) Intermediate4 4,4-Difluorotetrahydrofuran-3-one Intermediate3->Intermediate4 Ketone Reduction (e.g., NaBH4) Intermediate5 Protected Dihydrofuran Precursor Intermediate4->Intermediate5 Fluorination & Cyclization

Caption: Retrosynthetic pathway for the key building block.

Protocol 1: Multi-step Synthesis of N-Boc-4,4-Difluorotetrahydrofuran-3-amine

Step 1: Synthesis of 4,4-Difluorotetrahydrofuran-3-one This step is critical for introducing the gem-difluoro motif. A potential strategy involves the fluorination of a suitable precursor, such as a β-keto ester derived from dihydrofuran.

  • Starting Material: Prepare a suitable β-keto ester precursor derived from 2,5-dihydrofuran.

  • Fluorination: Employ an electrophilic fluorinating agent like Selectfluor® in a suitable solvent (e.g., acetonitrile). The reaction involves the tandem difluorination and hydrolysis of the enolate intermediate. This approach has been successful in synthesizing difluorinated 3-oxo-N,3-diarylpropanamides from coumarin precursors, demonstrating the feasibility of such a transformation.[2]

  • Purification: Purify the resulting ketone by flash column chromatography on silica gel.

Step 2: Reduction to 4,4-Difluorotetrahydrofuran-3-ol

  • Reaction Setup: Dissolve the ketone from Step 1 in methanol or ethanol and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by TLC.

  • Workup: Quench the reaction with a saturated solution of ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Introduction of the Azide

  • Activation of the Alcohol: Convert the hydroxyl group to a good leaving group. A common method is mesylation. Dissolve the alcohol in dichloromethane (DCM) with triethylamine (TEA) and cool to 0 °C. Add methanesulfonyl chloride dropwise and stir until the reaction is complete.

  • Nucleophilic Displacement: In a separate flask, dissolve sodium azide in dimethylformamide (DMF). Add the crude mesylate solution to the azide mixture and heat (e.g., to 80 °C) to facilitate the Sₙ2 reaction.

  • Purification: After workup, purify the resulting 4,4-difluorotetrahydrofuran-3-azide by column chromatography.

Step 4: Reduction of the Azide to the Amine

  • Hydrogenation: Dissolve the azide in methanol or ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield 4,4-difluorotetrahydrofuran-3-amine.

Step 5: Boc Protection of the Amine

  • Reaction: Dissolve the crude amine in a solvent like tetrahydrofuran (THF) or DCM. Add triethylamine (TEA) followed by di-tert-butyl dicarbonate (Boc₂O).[3]

  • Monitoring: Stir at room temperature and monitor the reaction by TLC.

  • Purification: After completion, perform an aqueous workup and purify the N-Boc-protected product by column chromatography to yield the final building block. The Boc group is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).[3][4]

Part 2: Synthesis of the Radiolabeling Precursor

To prepare for [¹⁸F]-labeling, the building block must be conjugated to a targeting moiety, and a leaving group suitable for nucleophilic substitution must be installed. For this application note, we will describe the synthesis of a generic precursor where the building block is attached to a linker terminating in a primary alcohol, which will then be converted to a tosylate leaving group.

Protocol 2: Precursor Synthesis
  • Deprotection of Boc Group: Remove the Boc group from the building block using trifluoroacetic acid (TFA) in DCM.[3] Neutralize the resulting amine salt.

  • Conjugation: Couple the deprotected amine with a bifunctional linker containing a protected alcohol and a carboxylic acid (e.g., 4-(tert-butyldimethylsilyloxy)butanoic acid) using standard peptide coupling reagents like HATU or EDC/HOBt.

  • Deprotection of Silyl Ether: Remove the TBDMS protecting group from the alcohol using tetrabutylammonium fluoride (TBAF) in THF.

  • Tosylation: Convert the primary alcohol to a tosylate. Dissolve the alcohol in pyridine or DCM with TEA, cool to 0 °C, and add p-toluenesulfonyl chloride (TsCl). Stir until completion. Purify the final precursor by HPLC. Other leaving groups like nosylates or mosylates can also be considered for optimizing reactivity.[5][6]

Part 3: Automated [¹⁸F]-Radiolabeling and Purification

The short half-life of ¹⁸F necessitates a rapid, reliable, and automated synthesis process to ensure high yields and minimize radiation exposure to personnel.[7] Commercial synthesis modules, such as the GE TRACERlab™ series, are widely used for this purpose.[8][9][10]

Diagram: Automated Radiosynthesis Workflow

Caption: Automated [18F]-radiolabeling and purification workflow.

Protocol 3: Automated Synthesis on a GE TRACERlab™ FX F-N Module

1. Reagent Preparation and Module Setup:

  • Vial 1 (Eluent): 0.75 mg K₂CO₃ and 3.75 mg Kryptofix-222 in 0.5 mL water and 0.5 mL acetonitrile.

  • Vial 2 (Precursor): 2-5 mg of the tosylated precursor in 1.0 mL of anhydrous DMSO.

  • Vial 3 (Deprotection - if applicable): Acid or base for removal of any remaining protecting groups (if the strategy requires it). For this protocol, we assume no final deprotection is needed.

  • Vial 4 (Quench/Dilution): 2.0 mL of HPLC mobile phase.

  • Solid Phase Extraction (SPE): Pre-condition a C18 Sep-Pak® light cartridge with ethanol followed by water.

  • HPLC System: A semi-preparative C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and detectors (UV and radiation).

2. Synthesis Sequence (Automated):

  • [¹⁸F]Fluoride Trapping: Deliver aqueous [¹⁸F]fluoride from the cyclotron target to a pre-conditioned QMA anion-exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the eluent from Vial 1.

  • Azeotropic Drying: Heat the reaction vessel under vacuum with a stream of nitrogen or helium to remove water. This is typically a two-step process to ensure anhydrous conditions, which are critical for nucleophilic fluorination.[11]

  • Radiolabeling Reaction: Add the precursor solution from Vial 2 to the dried [K/K222]⁺[¹⁸F]⁻ complex. Heat the reaction vessel (e.g., 100-120 °C) for 10-15 minutes.

  • Quenching and Loading: Cool the vessel, add the quench/dilution solution from Vial 4, and transfer the crude reaction mixture to the HPLC injection loop.

  • HPLC Purification: Inject the crude mixture onto the semi-preparative HPLC. Collect the radioactive peak corresponding to the desired product.

  • Formulation: Trap the collected HPLC fraction on the C18 SPE cartridge. Wash the cartridge with sterile water to remove HPLC solvents. Elute the final product with a small volume of USP-grade ethanol, followed by sterile saline for injection.

  • Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Part 4: Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final PET radiopharmaceutical before administration to a patient. All tests must be performed according to established written procedures and documented. The acceptance criteria should be based on pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <823> and the European Pharmacopoeia (Ph. Eur.).[12][13][14]

Table 1: Quality Control Specifications for the Final PET Agent
ParameterMethodAcceptance CriteriaReference
Identity of Radionuclide Gamma-ray SpectroscopyPrincipal photon energy of 511 keV.USP <823>
Half-life Dose Calibrator105 – 115 minutes.USP <823>
Appearance Visual InspectionClear, colorless, and free from particulate matter.Ph. Eur. 0125
pH pH Meter or Validated pH Strips4.5 – 7.5USP <823>
Radiochemical Purity Radio-HPLC / Radio-TLC≥ 95%Ph. Eur. 0125
Radiochemical Identity Radio-HPLC / Radio-TLCRetention time of the principal peak corresponds to that of the non-radioactive reference standard.USP <823>
Chemical Purity HPLC (UV detection)Concentration of precursor and other impurities must be below pre-defined limits.Internal Validation
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm.USP <467>
Kryptofix-222 Content Spot Test or LC-MS≤ 22 µg/mLPh. Eur. 0125
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V, where V is the maximum recommended dose in mL.USP <85>
Sterility Direct Inoculation or Membrane FiltrationNo microbial growth observed. (Test may be initiated before batch release, with results obtained retrospectively).USP <71>
Filter Integrity Test Bubble Point or Pressure Hold TestMust pass post-filtration.cGMP Guideline
Radionuclidic Purity Gamma-ray Spectroscopy≥ 99.5% (no gamma emissions other than 511 keV and 1022 keV).Ph. Eur. 0125
Stability Radio-HPLC at expiryRadiochemical purity ≥ 90% at the time of expiration.Internal Validation[7][15]

Conclusion

The 4,4-difluorotetrahydrofuran-3-amine scaffold offers an exciting new platform for the development of innovative PET imaging agents. The gem-difluoro group provides a tool to enhance metabolic stability and modulate biological activity, while the amine handle allows for versatile conjugation. By following the detailed protocols for precursor synthesis, automated radiolabeling, and stringent quality control outlined in this application note, researchers can confidently incorporate this novel building block into their drug discovery and development pipelines, paving the way for the next generation of targeted molecular imaging agents.

References

  • Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharmacy and Chemistry. (2022). Available at: [Link]

  • Fischer, S., Wenzel, B., Funke, U., Hiller, A., Smits, R., Wuest, F., & Brust, P. (2016). Tos-Nos-Mos: Synthesis of different aryl sulfonate precursors for the radiosynthesis of the alpha7 nicotinic acetylcholine receptor radioligand [(18)F]NS14490. Applied Radiation and Isotopes. Available at: [Link]

  • John, C. S., Wuest, M., & Wuest, F. (2014). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology. Available at: [Link]

  • Kumar, P., As-Sadiq, B., & McEwan, A. J. (2007). Clinical production, stability studies and PET imaging with 16-alpha-[18F]fluoroestradiol ([18F]FES) in ER positive breast cancer patients. Nuclear Medicine and Biology. Available at: [Link]

  • Wiebe, L. I., Gota, V., & Kumar, P. (2018). Synthesis of [18F]FAZA Using Nosyl and Iodo Precursors for Nucleophilic Radiofluorination. Current Radiopharmaceuticals. Available at: [Link]

  • Grygorenko, O. O., & Melnykov, K. P. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • United States Pharmacopeial Convention. (n.d.). <823> RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY-COMPOUNDING. U.S. Pharmacopeia. Available at: [Link]

  • McCormick, P. N., Collier, T. L., & Scott, P. J. (2012). Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN. Journal of Nuclear Medicine. Available at: [Link]

  • Kumar, P., Sadiq, B. A., & McEwan, A. J. B. (2007). Clinical production, stability studies and PET imaging with 16- α-[ 18 F]fluoroestradiol ([ 18 F]FES) in ER positive breast cancer pa. University of Alberta. Available at: [Link]

  • Gao, M., Wang, M., & Pike, V. W. (2021). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Grygorenko, O. O., & Melnykov, K. P. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Choy, J., Jaime-Figueroa, S., & Lara-Jaime, T. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters. Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Zhang, L., Lin, M., & Wu, Z. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience. Available at: [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Forrest, W. (2011). USP details proposed changes to PET drug production standards. AuntMinnie.com. Available at: [Link]

  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Jacobson, O., & Chen, X. (2013). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Accounts of Chemical Research. Available at: [Link]

  • Liang, S. H., & Vasdev, N. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • McCormack, M. T., & Jones, G. B. (1998). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Organic Letters. Available at: [Link]

  • United States Pharmacopeial Convention. (2011). 〈823〉 RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY— COMPOUNDING. US Pharmacopeia. Available at: [Link]

  • United States Pharmacopeial Convention. (n.d.). 〈823〉 POSITRON EMISSION TOMOGRAPHY DRUGS FOR COMPOUNDING, INVESTIGATIONAL, AND RESEARCH USES. USP-NF. Available at: [Link]

  • Reddy, T. S., & Ghorai, P. (2019). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers. Available at: [Link]

Sources

Application

reaction of 4,4-Difluorotetrahydrofuran-3-amine with electrophiles

An In-Depth Guide to the Synthetic Utility of 4,4-Difluorotetrahydrofuran-3-amine in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4,4-Difluorotetrahydrofuran-3-amine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of the carbon-fluorine bond can profoundly enhance a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for target proteins.[1][2] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact.[1]

Among the vast array of fluorinated building blocks, five-membered heterocyclic rings have gained significant attention.[1][3][4][5] 4,4-Difluorotetrahydrofuran-3-amine emerges as a particularly valuable synthon. It combines a privileged tetrahydrofuran core with a gem-difluoro motif adjacent to a primary amine, offering a unique combination of structural and electronic features for derivatization. This guide provides a detailed exploration of the reactivity of this amine with common electrophiles, complete with actionable protocols and mechanistic insights to empower its effective use in drug development programs.

Understanding the Reactivity of 4,4-Difluorotetrahydrofuran-3-amine

The synthetic utility of 4,4-difluorotetrahydrofuran-3-amine is centered on the nucleophilic character of its primary amine group. However, the reactivity of this amine is significantly modulated by the adjacent gem-difluoro group.

The Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds to the C3 carbon and, subsequently, to the nitrogen atom of the amine. The result is a decrease in electron density on the nitrogen, which lowers its basicity and nucleophilicity compared to its non-fluorinated counterpart, tetrahydrofuran-3-amine.[6][7]

This attenuated nucleophilicity is a critical consideration for experimental design. Reactions that proceed readily with simple alkylamines may require more forcing conditions, stronger electrophiles, or the use of catalysts to achieve efficient conversion with this fluorinated building block.

Application I: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. The reaction of 4,4-difluorotetrahydrofuran-3-amine with various acylating agents provides robust access to a diverse range of N-acylated derivatives.

Scientific Principle

Acylation involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Workflow: General Acylation

cluster_reactants Reactants cluster_process Process cluster_products Output Amine 4,4-Difluorotetrahydrofuran-3-amine Reaction Reaction Vessel Solvent: DCM or THF Temp: 0 °C to RT Amine->Reaction Electrophile Acyl Chloride (R-COCl) Electrophile->Reaction Base Base (e.g., Et3N, DIPEA) Base->Reaction Product N-Acylated Product Reaction->Product Workup & Purification Byproduct Amine Hydrochloride Salt Reaction->Byproduct amine H₂N-R' Amine Nucleophile sulfonyl Cl-S(=O)₂-R Sulfonyl Chloride amine:n->sulfonyl:c Nucleophilic Attack intermediate R'-NH₂⁺-S(=O)₂(-Cl)-R Tetrahedral Intermediate sulfonyl->intermediate product R'-NH-S(=O)₂-R Sulfonamide intermediate->product Chloride Elimination salt Base-H⁺Cl⁻ intermediate->salt Proton Abstraction by Base base Base (e.g., Pyridine) base->salt cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine R'-NH₂ Imine R'-N=CHR (Imine) Amine->Imine Carbonyl R-CHO (Aldehyde) Carbonyl->Imine + H⁺ (cat.) - H₂O Iminium R'-NH⁺=CHR (Iminium Ion) Imine->Iminium + H⁺ Product R'-NH-CH₂R (Secondary Amine) Iminium->Product Reducer [H⁻] (from STAB) Reducer->Iminium Hydride Attack

Sources

Method

Application Notes and Protocols for Amide Coupling with 4,4-Difluorotetrahydrofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Fluorinated Heterocycles in Modern Drug Discovery The amide bond is a cornerstone of medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Heterocycles in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmaceuticals.[1] The formation of this linkage, however, is not always trivial, particularly when coupling sterically hindered or electronically deactivated amines. The reagent 4,4-Difluorotetrahydrofuran-3-amine presents a unique building block for drug discovery, combining the conformational constraints of a heterocyclic system with the advantageous physicochemical properties imparted by fluorine.

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the lipophilicity and basicity of neighboring functional groups.[2][3][4] Fluorinated heterocycles, in particular, are increasingly sought-after motifs in the design of novel therapeutics.[2][3][5] This guide provides a comprehensive overview and detailed protocols for the effective amide coupling of 4,4-Difluorotetrahydrofuran-3-amine, addressing the potential challenges and offering rational solutions for successful synthesis.

Understanding the Reactivity of 4,4-Difluorotetrahydrofuran-3-amine

The primary amine of 4,4-Difluorotetrahydrofuran-3-amine is expected to exhibit reduced nucleophilicity due to the electron-withdrawing effect of the adjacent gem-difluoro group. This deactivation can lead to sluggish reaction kinetics with standard amide coupling conditions. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity. The protocols outlined below are designed to overcome these challenges by employing highly efficient activating agents.

Recommended Amide Coupling Protocols

Two primary protocols are presented, utilizing some of the most effective and commonly employed coupling reagents in modern organic synthesis: HATU and EDC in combination with HOBt.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[6][7][8] It is particularly well-suited for coupling challenging substrates, including electron-deficient amines.

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add HATU (1.1-1.2 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4,4-Difluorotetrahydrofuran-3-amine (1.0-1.1 eq) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS.[9][10] Reactions are typically complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Causality Behind Experimental Choices:

  • Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the formation of the highly reactive OAt-active ester, maximizing the chances of successful coupling with the less nucleophilic fluorinated amine.[7][12]

  • Base: A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with HATU.[6][12] An excess is used to also neutralize the hexafluorophosphate salt.

  • Solvent: Polar aprotic solvents like DMF or DCM are excellent choices as they effectively dissolve the reactants and reagents.[7]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[13][14] HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating a more reactive HOBt-ester and preventing side reactions.[15][16]

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.0 eq), 4,4-Difluorotetrahydrofuran-3-amine (1.0-1.1 eq), and HOBt (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as DIPEA or TEA (1.1-1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.3 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[9][10]

  • Work-up and purification are performed as described in Protocol 1. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous work-up.[17]

Causality Behind Experimental Choices:

  • HOBt Additive: The inclusion of HOBt is crucial for coupling electron-deficient amines. It acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more reactive species that is less prone to racemization and other side reactions.[14][16][18]

  • Temperature Control: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize potential side reactions.

  • Base: The base neutralizes the HCl salt of EDC and facilitates the reaction.

Data Presentation: A Comparative Overview

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC hydrochloride
Additive None (HOAt is part of HATU)HOBt
Typical Reaction Time 1-4 hours12-24 hours
Relative Cost HigherLower
Byproducts Tetramethylurea, HOAtWater-soluble urea
Efficiency Very high, suitable for hindered/deactivated substratesGood, can be substrate-dependent

Visualization of Reaction Mechanisms

HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base Active_Ester OAt-Active Ester RCOO->Active_Ester +HATU HATU HATU Amide R-CONH-R' Active_Ester->Amide + H₂N-R' TMU Tetramethylurea Active_Ester->TMU HOAt HOAt Active_Ester->HOAt Amine H₂N-R'

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Amide Coupling Mechanism

EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester +HOBt Urea EDC-Urea O_Acylisourea->Urea HOBt HOBt HOBt_Ester->HOBt (regenerated) Amide R-CONH-R' HOBt_Ester->Amide + H₂N-R' Amine H₂N-R'

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture. For particularly challenging couplings, switching to a more potent coupling reagent like COMU may be beneficial.

  • Side Reactions: In the case of HATU, a potential side reaction is the guanidinylation of the amine.[6] This can be minimized by avoiding a large excess of HATU and ensuring efficient stirring.

  • Purification: The byproducts of these reactions are generally straightforward to remove. Tetramethylurea from HATU can sometimes be persistent in column chromatography; however, the aqueous work-up should remove the majority. The urea from EDC is highly water-soluble.

  • Moisture Sensitivity: All amide coupling reactions should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediates and the coupling reagents. Use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Conclusion

The successful incorporation of 4,4-Difluorotetrahydrofuran-3-amine into target molecules via amide bond formation is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The protocols provided, utilizing HATU and EDC/HOBt, offer robust starting points for both small-scale synthesis and larger-scale drug development campaigns. By understanding the underlying principles of carboxylic acid activation and the specific reactivity of this valuable fluorinated building block, researchers can efficiently synthesize novel chemical entities with potentially enhanced pharmacological properties.

References

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Scaffolds from 4,4-Difluorotetrahydrofuran-3-amine

Introduction: The Strategic Value of the 4,4-Difluorotetrahydrofuran Moiety in Medicinal Chemistry The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a ran...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Difluorotetrahydrofuran Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluorotetrahydrofuran scaffold, in particular, offers a compelling structural motif. The gem-difluoro substitution on the tetrahydrofuran ring introduces a permanent dipole, modulates the acidity of neighboring protons, and can act as a bioisostere for a carbonyl group, all while maintaining a desirable sp³-rich character that can improve solubility and reduce metabolic liability.

4,4-Difluorotetrahydrofuran-3-amine is a versatile building block that provides a strategic entry point for the synthesis of a diverse array of novel chemical entities. The primary amine handle serves as a versatile anchor for a multitude of chemical transformations, allowing for the exploration of vast chemical space in the quest for new therapeutic agents. This application note provides detailed protocols and expert insights into the derivatization of 4,4-Difluorotetrahydrofuran-3-amine to generate novel scaffolds with high potential for drug discovery and development.

Core Synthetic Strategies and Protocols

The primary amine of 4,4-Difluorotetrahydrofuran-3-amine is amenable to a wide range of classical and contemporary synthetic transformations. This guide will focus on four key reaction classes that are of high relevance in medicinal chemistry:

  • Amide Bond Formation: Construction of N-acyl derivatives to explore key interactions with biological targets.

  • Reductive Amination: Introduction of diverse N-alkyl substituents to modulate potency and physicochemical properties.

  • Urea and Thiourea Synthesis: Formation of powerful hydrogen-bond donors and acceptors prevalent in enzyme inhibitors.

  • Sulfonamide Synthesis: Installation of a critical functional group known for its robust metabolic stability and bioactivity.

Synthesis of N-Acyl-4,4-difluorotetrahydrofuran-3-amine Scaffolds via Amide Bond Formation

Scientific Rationale: Amide bonds are fundamental linkages in a vast number of biologically active molecules, including many approved drugs. The formation of an amide bond with 4,4-Difluorotetrahydrofuran-3-amine allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents through the corresponding carboxylic acid coupling partner. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially when dealing with potentially less nucleophilic fluorinated amines.

Workflow for Amide Bond Formation:

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine 4,4-Difluorotetrahydrofuran-3-amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Quenching Aqueous Work-up Coupling->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Chromatography Extraction->Purification Product N-Acyl-4,4-difluorotetrahydrofuran-3-amine Purification->Product

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.

Materials:

Reagent/SolventMolar Equiv.
4,4-Difluorotetrahydrofuran-3-amine1.0
Carboxylic Acid1.1
HATU1.2
N,N-Diisopropylethylamine (DIPEA)2.0
Anhydrous N,N-Dimethylformamide (DMF)-

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4,4-Difluorotetrahydrofuran-3-amine (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-4,4-difluorotetrahydrofuran-3-amine.

Synthesis of N-Alkyl-4,4-difluorotetrahydrofuran-3-amine Scaffolds via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and widely used method for the N-alkylation of amines.[1] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.[2][3] The use of mild reducing agents such as sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[1]

Workflow for Reductive Amination:

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Imine_Formation Imine/Iminium Ion Formation Aldehyde_Ketone->Imine_Formation Amine 4,4-Difluorotetrahydrofuran-3-amine Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction of Imine/Iminium Ion Reducing_Agent->Reduction Solvent Solvent (e.g., DCE, THF) Solvent->Imine_Formation Acid_Catalyst Acid Catalyst (optional, e.g., AcOH) Acid_Catalyst->Imine_Formation Imine_Formation->Reduction Quenching Aqueous Work-up Reduction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Chromatography Extraction->Purification Product N-Alkyl-4,4-difluorotetrahydrofuran-3-amine Purification->Product

Caption: General workflow for reductive amination.

Detailed Protocol: STAB-Mediated Reductive Amination

This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent, which is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

Materials:

Reagent/SolventMolar Equiv.
4,4-Difluorotetrahydrofuran-3-amine1.0
Aldehyde or Ketone1.0-1.2
Sodium Triacetoxyborohydride (STAB)1.5
Acetic Acid (optional)0.1-1.0
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)-

Procedure:

  • To a solution of 4,4-Difluorotetrahydrofuran-3-amine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in anhydrous DCE or THF, add acetic acid (optional, 0.1-1.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-4,4-difluorotetrahydrofuran-3-amine.

Synthesis of Urea and Thiourea Derivatives

Scientific Rationale: The urea and thiourea functional groups are important pharmacophores due to their ability to act as potent hydrogen bond donors and acceptors, enabling strong interactions with biological targets. The synthesis of urea and thiourea derivatives of 4,4-Difluorotetrahydrofuran-3-amine can be readily achieved by reaction with isocyanates and isothiocyanates, respectively.[4][5][6][7][8]

Workflow for Urea/Thiourea Formation:

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Isocyanate Isocyanate or Isothiocyanate (R-N=C=X, X=O or S) Nucleophilic_Addition Nucleophilic Addition of Amine Isocyanate->Nucleophilic_Addition Amine 4,4-Difluorotetrahydrofuran-3-amine Amine->Nucleophilic_Addition Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Nucleophilic_Addition Base Base (optional, e.g., Et3N) Base->Nucleophilic_Addition Concentration Solvent Evaporation Nucleophilic_Addition->Concentration Purification Recrystallization or Chromatography Concentration->Purification Product Urea or Thiourea Derivative Purification->Product

Caption: General workflow for urea and thiourea formation.

Detailed Protocol: Synthesis of a Urea Derivative

This protocol describes the straightforward reaction of an amine with an isocyanate to form a urea.

Materials:

Reagent/SolventMolar Equiv.
4,4-Difluorotetrahydrofuran-3-amine1.0
Isocyanate1.0
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)-
Triethylamine (optional)0.1

Procedure:

  • Dissolve 4,4-Difluorotetrahydrofuran-3-amine (1.0 equiv) in anhydrous THF or DCM.

  • To this solution, add the isocyanate (1.0 equiv) dropwise at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction, particularly with less reactive isocyanates.

  • Stir the reaction mixture at room temperature for 1-12 hours. The product often precipitates from the reaction mixture. Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired urea derivative.

Synthesis of Sulfonamide Derivatives

Scientific Rationale: The sulfonamide group is a key functional group in a large number of marketed drugs and is considered a bioisostere of the amide bond. Sulfonamides are generally more resistant to enzymatic hydrolysis than amides, leading to improved metabolic stability. The synthesis of sulfonamides from 4,4-Difluorotetrahydrofuran-3-amine can be achieved by reacting it with a sulfonyl chloride in the presence of a base.[9][10][11]

Workflow for Sulfonamide Formation:

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Nucleophilic_Substitution Nucleophilic Attack on Sulfonyl Chloride Sulfonyl_Chloride->Nucleophilic_Substitution Amine 4,4-Difluorotetrahydrofuran-3-amine Amine->Nucleophilic_Substitution Base Base (e.g., Pyridine, Et3N) Base->Nucleophilic_Substitution Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Nucleophilic_Substitution Quenching Aqueous Work-up Nucleophilic_Substitution->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Chromatography Extraction->Purification Product Sulfonamide Derivative Purification->Product

Caption: General workflow for sulfonamide formation.

Detailed Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines the reaction of an amine with a sulfonyl chloride using pyridine as both a base and a solvent.

Materials:

Reagent/SolventMolar Equiv.
4,4-Difluorotetrahydrofuran-3-amine1.0
Sulfonyl Chloride1.1
Anhydrous Pyridine or Dichloromethane (DCM)-
Triethylamine (if using DCM)1.5

Procedure:

  • Dissolve 4,4-Difluorotetrahydrofuran-3-amine (1.0 equiv) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equiv) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide derivative.

Conclusion and Future Outlook

4,4-Difluorotetrahydrofuran-3-amine represents a valuable and strategically important building block for the synthesis of novel chemical scaffolds in drug discovery. The protocols detailed in this application note provide a robust starting point for the derivatization of this fluorinated amine through key chemical transformations. The resulting amide, N-alkyl, urea, thiourea, and sulfonamide derivatives can be readily generated and screened for biological activity. The unique electronic properties conferred by the gem-difluoro group on the tetrahydrofuran ring are anticipated to impart favorable characteristics to the resulting molecules, potentially leading to the discovery of new drug candidates with enhanced efficacy and improved pharmacokinetic profiles. Further exploration of multicomponent reactions and other advanced synthetic methodologies with this building block is encouraged to continue expanding the accessible chemical space for innovative drug development.

References

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

  • Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry (RSC Publishing). [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. National Institutes of Health. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. National Institutes of Health. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ChemRxiv. [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the technical support center for the synthesis of 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this fluorinated heterocyclic amine. The introduction of a gem-difluoro group adjacent to an amine within a tetrahydrofuran ring presents unique synthetic challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Structural Overview and Synthetic Strategy

The synthesis of 4,4-Difluorotetrahydrofuran-3-amine is a multi-step process that requires careful control of reaction conditions. A logical and commonly employed synthetic route involves the initial formation of a tetrahydrofuran-3-one precursor, followed by gem-difluorination at the C4 position, and subsequent conversion of the C3-ketone to an amine.

Below is a generalized workflow for the synthesis:

Synthetic Workflow A Tetrahydrofuran-3-one Precursor Synthesis B Gem-Difluorination at C4 A->B Fluorinating Agent C Reductive Amination at C3 B->C Amine Source & Reducing Agent D Purification and Characterization C->D Chromatography/Distillation

Caption: A generalized workflow for the synthesis of 4,4-Difluorotetrahydrofuran-3-amine.

Part 1: FAQs and Troubleshooting for Gem-Difluorination of Tetrahydrofuran-3-one

The introduction of the gem-difluoro group is a critical and often challenging step. Below are common issues and their resolutions.

Q1: My gem-difluorination of tetrahydrofuran-3-one is resulting in low yields and a complex mixture of byproducts. What are the likely causes?

A1: Low yields and byproduct formation in gem-difluorination reactions of cyclic ketones often stem from several factors:

  • Incomplete Reaction: The fluorinating agent may not be reactive enough, or the reaction time and temperature may be insufficient. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. Ensure the reagent is fresh and the reaction is run under strictly anhydrous conditions.

  • Side Reactions: The enol or enolate form of the ketone can undergo side reactions. The presence of moisture or protic solvents can exacerbate this. Over-fluorination to an α-fluoro-α'-halo ketone is also a possibility with some reagents.

  • Degradation of Starting Material or Product: The tetrahydrofuran ring can be sensitive to strongly acidic or basic conditions, which can be generated during the fluorination process. The product, 4,4-difluorotetrahydrofuran-3-one, may also be unstable under harsh workup conditions.

Troubleshooting Steps:

  • Reagent Quality: Use freshly opened or properly stored fluorinating agents. DAST, for example, can decompose over time.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature Control: Add the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature. This can help control the reaction rate and minimize side reactions.

  • Choice of Fluorinating Agent: Consider alternative fluorinating agents. For example, Fluolead™ is a solid, thermally stable alternative to DAST that may offer better results for some substrates.

  • Workup Procedure: Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate. Avoid strong acids or bases during extraction.

Q2: I am observing the formation of α-fluorinated enol ethers as a major byproduct. How can I prevent this?

A2: The formation of α-fluorinated enol ethers suggests that the intermediate fluoro-oxosulfonium species is undergoing elimination rather than the desired nucleophilic substitution by fluoride.

Preventative Measures:

  • Solvent Choice: Non-polar, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. More polar solvents can sometimes promote elimination pathways.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular substitution reaction.

  • Fluoride Source: The addition of an external fluoride source, such as spray-dried potassium fluoride (KF) or a phase-transfer catalyst with a fluoride salt, can sometimes push the equilibrium towards the desired gem-difluorinated product.

Part 2: FAQs and Troubleshooting for Reductive Amination

Once 4,4-difluorotetrahydrofuran-3-one is successfully synthesized, the next step is the introduction of the amine group, typically via reductive amination.

Q1: My reductive amination of 4,4-difluorotetrahydrofuran-3-one with ammonia (or an ammonium salt) is giving low yields of the primary amine. What are the common pitfalls?

A1: Reductive amination to form a primary amine can be challenging due to several factors:

  • Imine Formation Equilibrium: The initial formation of the imine from the ketone and ammonia is a reversible reaction. The equilibrium may not favor the imine, especially with sterically hindered or electron-withdrawing groups near the carbonyl, which the gem-difluoro group is.

  • Reductant Reactivity: The choice of reducing agent is critical. A mild reducing agent is needed that will selectively reduce the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this reason.[1][2]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine as a byproduct.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Amine Source Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride with a base).Drives the imine formation equilibrium towards the product.
pH Control Maintain a slightly acidic pH (around 5-6).Catalyzes imine formation without significantly hydrolyzing it. Acetic acid is a common additive.
Reducing Agent Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2]These agents are more effective at reducing the protonated imine (iminium ion) than the starting ketone.[1][2]
Reaction Temperature Start at room temperature. Gentle heating may be required for slow reactions.Balances reaction rate with potential side reactions.
Solvent Use a solvent that can dissolve all reactants, such as methanol, ethanol, or dichloromethane.Ensures a homogeneous reaction mixture.

Q2: I am struggling with the purification of the final product, 4,4-Difluorotetrahydrofuran-3-amine. It seems to be water-soluble and difficult to extract.

A2: Small, polar amines are often water-soluble, making extraction from aqueous media challenging.

Purification Strategies:

  • Acid-Base Extraction:

    • Acidify the aqueous layer with dilute HCl. The amine will be protonated and remain in the aqueous phase.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to deprotonate the amine.

    • Extract the free amine into an organic solvent like dichloromethane or a mixture of isopropanol/chloroform. Repeat the extraction multiple times.

  • Boc Protection: If direct extraction is problematic, consider protecting the amine as its tert-butyloxycarbonyl (Boc) derivative. The Boc-protected amine is much less polar and easily extractable. The Boc group can be removed later with an acid like trifluoroacetic acid (TFA).

  • Column Chromatography: Use a silica gel column with a polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent the amine from streaking on the acidic silica gel.

  • Distillation: If the amine is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Below is a decision tree to guide your purification strategy:

Purification Strategy A Initial Workup Complete B Is the product in an organic or aqueous layer? A->B C Organic Layer B->C Organic D Aqueous Layer B->D Aqueous E Wash with brine, dry, and concentrate. C->E F Basify to pH > 10 D->F H Is the product pure by NMR/LCMS? E->H G Extract with DCM or IPA/Chloroform F->G G->H I Yes H->I J No H->J K Final Product I->K L Column Chromatography (with base modifier) J->L M Consider Boc protection for easier handling J->M

Caption: A decision tree for the purification of 4,4-Difluorotetrahydrofuran-3-amine.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Gem-Difluorination of Tetrahydrofuran-3-one
  • Disclaimer: This is a generalized procedure and should be adapted based on the specific substrate and safety considerations. Always perform a risk assessment before conducting any new reaction.

  • To a stirred solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous dichloromethane (0.1-0.5 M) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5-2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • Disclaimer: This is a generalized procedure. The choice of reagents and conditions may need to be optimized.

  • To a solution of 4,4-difluorotetrahydrofuran-3-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Follow a suitable purification strategy as outlined in the "Purification Strategies" section above.

References

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
  • Alfa Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Plaçais, C., et al. (2021).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the technical support guide for the purification of 4,4-Difluorotetrahydrofuran-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4-Difluorotetrahydrofuran-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable fluorinated building block from complex reaction mixtures. The unique combination of a polar amine, a difluorinated carbon center, and a cyclic ether moiety presents specific purification hurdles. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify my crude 4,4-Difluorotetrahydrofuran-3-amine?

A1: The most critical first step is to characterize the crude reaction mixture. Before any purification attempt, you should obtain a proton and fluorine-19 NMR (¹H and ¹⁹F NMR) spectrum and a GC-MS or LC-MS analysis.[1] This initial analysis will identify major impurities, such as unreacted starting materials, reaction byproducts (e.g., isomers, elimination products), and residual solvents. Understanding the nature and physical properties of these contaminants is essential for selecting the most effective purification strategy.

Q2: What are the main challenges in purifying this specific fluorinated amine?

A2: The primary challenges stem from its physicochemical properties:

  • High Polarity: The amine and ether functionalities make the molecule highly polar, which can lead to poor behavior (streaking, tailing) on standard silica gel chromatography.

  • Volatility: It is a relatively small molecule and may be volatile, especially in its free base form, creating a risk of product loss during solvent removal under high vacuum.

  • Basicity: As an amine, it can form non-volatile salts with acidic impurities or reagents, complicating distillation and extraction.

  • Potential for Instability: While generally stable, some fluorinated amines can be sensitive to heat or strong acids/bases, potentially leading to degradation during purification.[2]

Q3: Should I purify the amine as a free base or as a salt?

A3: This depends on the properties of your impurities.

  • Purify as a Free Base if: The major impurities are non-basic. Techniques like distillation or standard column chromatography are viable.

  • Purify as a Salt if: The major impurities are neutral or acidic and difficult to separate. Converting the amine to a crystalline salt (e.g., hydrochloride, oxalate) is an excellent purification method.[3][4][5] The salt form often has significantly different solubility profiles from the impurities, allowing for purification by crystallization or washing. The free base can then be regenerated.[6]

Q4: Can I use standard reversed-phase HPLC for purification?

A4: While possible, standard C18 columns may provide insufficient retention and poor peak shape for this polar amine. For preparative chromatography, specialized columns are often more effective. Fluorinated stationary phases, for example, can offer unique selectivity for fluorinated analytes and may be a superior choice.[7][8] Alternatively, Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for purifying highly polar compounds.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4,4-Difluorotetrahydrofuran-3-amine.

Problem 1: Low or no product recovery after aqueous workup.

  • Potential Cause A: Product remains in the aqueous layer.

    • Explanation: As a primary amine, 4,4-Difluorotetrahydrofuran-3-amine can be protonated by acidic conditions in the workup, forming a water-soluble ammonium salt. If the aqueous layer is acidic or neutral, the amine will partition into it.

    • Solution: Ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., 1-2M NaOH, solid K₂CO₃) before extracting with an organic solvent. Perform multiple extractions (3-4 times) with a solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery.

  • Potential Cause B: Emulsion formation during extraction.

    • Explanation: The amine can act as a surfactant, leading to stable emulsions between the aqueous and organic layers, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If the emulsion persists, filter the entire mixture through a pad of Celite.

Problem 2: Significant product streaking or tailing during flash column chromatography on silica gel.

  • Potential Cause A: Strong interaction between the basic amine and acidic silica.

    • Explanation: The lone pair on the amine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or slow elution, resulting in broad, tailing peaks and often poor recovery.

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, consider using an amine-functionalized silica gel column.

  • Potential Cause B: Inappropriate solvent system.

    • Explanation: The polarity of the eluent may not be optimal to elute the compound efficiently.

    • Solution: A common solvent system for amines is a gradient of methanol in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. The added basic modifier (see Cause A) should be premixed with the polar component of the mobile phase.

Problem 3: Product decomposes during distillation.

  • Potential Cause: Thermal instability.

    • Explanation: Although many amines are thermally stable, prolonged heating can sometimes lead to decomposition, especially if catalytic impurities are present.[2]

    • Solution: Purify the amine by vacuum distillation. Reducing the pressure significantly lowers the boiling point, allowing the distillation to proceed at a much lower temperature. Ensure the system is free of leaks to maintain a stable, low pressure.

Problem 4: The purified free amine is an oil, but a crystalline solid is desired.

  • Potential Cause: The free amine has a low melting point or is amorphous.

    • Explanation: Many small organic molecules, particularly if they are not highly symmetrical, exist as oils or low-melting solids at room temperature.

    • Solution: Convert the amine to a crystalline salt.[5][9] Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid in IPA). The resulting salt often precipitates as a stable, easy-to-handle crystalline solid, which can be collected by filtration.[4] This is also an excellent final purification step.

Section 3: Key Experimental Protocols

Protocol A: Purification by Acid-Base Extraction and Salt Formation

This protocol is ideal for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 1 volume). The amine will move into the aqueous layer as the hydrochloride salt. Combine the acidic aqueous layers. The neutral/acidic impurities will remain in the organic layer, which can be discarded.

  • Back-Wash (Optional): Wash the combined aqueous layers with fresh organic solvent (1 x 1 volume) to remove any remaining trapped organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH or solid K₂CO₃ with stirring until the pH is > 10 (confirm with pH paper).

  • Extraction of Free Amine: Extract the basic aqueous solution with DCM (4 x 1 volume). The free amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator. Caution: Avoid using very high vacuum or excessive heat to prevent loss of the volatile product.

  • Salt Formation (Optional, for solid product): Dissolve the resulting oil in a minimal amount of diethyl ether or isopropanol. Slowly add a 1M solution of HCl in diethyl ether dropwise until no further precipitate forms. Stir for 30 minutes, then collect the solid hydrochloride salt by vacuum filtration, wash with cold ether, and dry under vacuum.

Protocol B: Purification by Flash Column Chromatography

This protocol is suitable when impurities have different polarities.

  • Prepare the Eluent: Prepare two mobile phase solutions.

    • Solvent A: Hexanes/Ethyl Acetate (chosen based on TLC analysis of impurities).

    • Solvent B: 1-5% Triethylamine in Ethyl Acetate or 2-10% Methanol (containing 2% Et₃N) in DCM.

  • Pack the Column: Pack a silica gel column using your chosen non-polar solvent system (e.g., 100% DCM or Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and concentrating it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by adding more of Solvent B. For example, run a gradient from 0% to 10% MeOH/DCM (containing 2% Et₃N).

  • Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the eluent using a rotary evaporator. Remember to also co-evaporate the triethylamine, which may require adding a solvent like toluene and re-concentrating.

Section 4: Data & Workflow Visualization

Table 1: Estimated Physicochemical Properties

This table provides estimated data to guide purification strategy. Actual values should be determined experimentally.

CompoundStructureEst. Boiling Point (°C)PolarityAcidity/Basicity
4,4-Difluorotetrahydrofuran-3-amine Structure of 4,4-Difluorotetrahydrofuran-3-amine130-150 (at 760 mmHg)HighBasic (pKa ~8-9)
Tetrahydrofuran (Solvent)Structure of THF66MediumNeutral
Precursor Ketone (e.g., 4,4-Difluorodihydrofuran-3(2H)-one)Structure of Precursor Ketone110-130Medium-HighNeutral
Triethylamine (Reagent/Additive)Structure of Triethylamine89MediumBasic (pKa ~10.7)
Diagram 1: Purification Strategy Selection Workflow

This diagram illustrates a logical workflow for choosing the best purification method based on initial analysis of the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture analysis Analyze Crude (GC-MS, NMR) start->analysis decision What is the nature of major impurities? analysis->decision volatile Volatile & Non-polar/Neutral decision->volatile Impurities are much more or less volatile than product non_volatile Non-Volatile Salts & Polar Impurities decision->non_volatile Impurities are non-basic or are salts similar_polarity Neutral Impurities with Similar Polarity decision->similar_polarity Impurities are neutral with similar boiling point distillation Fractional Distillation (under vacuum) volatile->distillation acid_base Acid-Base Extraction &/or Salt Crystallization non_volatile->acid_base chromatography Column Chromatography (with basic modifier) similar_polarity->chromatography

Caption: Workflow for selecting a purification method.

Section 5: References

  • Saigo, K., et al. (1998). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Davis, J. H., et al. (2010). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available at: [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • User contributions. (2009). Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. US Patent 3,337,630. Available at:

  • Fouad, Y., et al. (2000). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. Available at: [Link]

  • Clark, J. H., et al. (2001). Process for the preparation of fluoro compounds from the corresponding amines. US Patent 6,179,970B1. Available at:

  • Vanderford, B. J., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. Available at: [Link]

  • Vanderford, B. J., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]

  • Požgan, F., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Available at: [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • Rondestvedt, C. S., & Vogl, O. (1956). Reaction of Amines with Cyclic Fluorinated Olefins. Journal of the American Chemical Society. Available at: [Link]

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  • Požgan, F., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. Semantic Scholar. Available at: [Link]

  • Simon, E., et al. (2023). Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • Beier, L., et al. (2011). Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. PubMed. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents. Available at:

  • Zhang, T., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

  • Neuenfeld, K., et al. (2019). Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. Available at: [Link]

  • Engle, S. M., et al. (2021). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

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  • Unknown inventor. (2021). Method for synthesizing aromatic primary amine through OTf amine. Google Patents. Available at:

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,4-Difluorotetrahydrofuran-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. The incorporation of a difluorinated methylene group adjacent to an amine within a tetrahydrofuran scaffold presents unique synthetic hurdles.[1] This document addresses common issues in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4,4-Difluorotetrahydrofuran-3-amine?

A1: The synthesis of this target molecule typically converges on a key intermediate: 4,4-difluorotetrahydrofuran-3-one . From this ketone, two principal routes are commonly employed to introduce the amine functionality:

  • Reductive Amination: This is often the most direct method. The ketone is reacted with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This one-pot procedure is highly efficient but requires careful selection of the reducing agent to avoid side reactions.[2][3]

  • Azide Reduction Pathway: This two-step route involves converting the ketone into an azide, followed by reduction. The ketone is first reduced to an alcohol, which is then converted to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with an azide source (like sodium azide) yields 3-azido-4,4-difluorotetrahydrofuran. The final step is the reduction of the azide to the amine. This pathway is longer but can be more reliable if direct reductive amination proves challenging. A wide range of methods exists for azide reduction, offering high chemoselectivity.[4][5]

The choice between these routes depends on substrate stability, available reagents, and the scale of the reaction.

Diagram: Primary Synthetic Pathways

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Azide Reduction Pathway Ketone 4,4-Difluorotetrahydrofuran-3-one ReductiveAmination Reductive Amination (e.g., NH4OAc, NaBH3CN) Ketone->ReductiveAmination One Pot Amine1 4,4-Difluorotetrahydrofuran-3-amine ReductiveAmination->Amine1 Ketone2 4,4-Difluorotetrahydrofuran-3-one ReductionToAlcohol Reduction (e.g., NaBH4) Ketone2->ReductionToAlcohol Alcohol 4,4-Difluorotetrahydrofuran-3-ol ReductionToAlcohol->Alcohol Activation Activation (e.g., MsCl) Alcohol->Activation Mesylate Mesylate Intermediate Activation->Mesylate AzideFormation Azide Displacement (NaN3) Mesylate->AzideFormation Azide 3-Azido-4,4-difluorotetrahydrofuran AzideFormation->Azide AzideReduction Azide Reduction (e.g., H2, Pd/C or PPh3) Azide->AzideReduction Amine2 4,4-Difluorotetrahydrofuran-3-amine AzideReduction->Amine2

Caption: Overview of the two main synthetic routes to the target amine.

Q2: Why is the geminal difluorination step to form the ketone intermediate often problematic?

A2: Introducing a geminal difluoro group adjacent to a carbonyl is a significant challenge. The precursor, tetrahydrofuran-3,4-dione (or a protected version), is reacted with a deoxyfluorinating agent. The issues stem from:

  • Reagent Sensitivity: Common deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) are highly sensitive to moisture and can be thermally unstable, posing safety risks if heated excessively.[6]

  • Reaction Stoichiometry and Control: The reaction requires precise control. Using insufficient reagent leads to incomplete fluorination (yielding the monofluorinated product), while excess reagent or harsh conditions can lead to undesired side reactions or decomposition of the starting material.[7]

  • Substrate Compatibility: The tetrahydrofuran ring itself can be sensitive to the often acidic byproducts generated during fluorination, potentially leading to ring-opening or elimination side reactions.[8]

Therefore, this step must be performed under strictly anhydrous conditions with careful temperature management and slow addition of the fluorinating agent.

Q3: How do the geminal fluorine atoms impact the properties of the final amine product?

A3: The two fluorine atoms have a profound electronic effect due to fluorine's high electronegativity. This results in:

  • Reduced Basicity (pKa): The strong electron-withdrawing inductive effect of the -CF2- group significantly lowers the electron density on the adjacent nitrogen atom. This makes the amine's lone pair less available for protonation, thereby reducing its basicity (lowering its pKa value) compared to its non-fluorinated analog.[1]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong. The presence of the difluoro group can block metabolic oxidation at the adjacent C-H position, which is a common liability in many drug candidates. This often leads to improved pharmacokinetic properties.[9]

  • Altered Conformation and Lipophilicity: Fluorine substitution can influence the conformation of the tetrahydrofuran ring and generally increases the molecule's lipophilicity, which can affect its binding to biological targets and its ability to cross cell membranes.[1][9]

Troubleshooting Guide

Issue 1: Low or No Yield During Geminal Difluorination of the Ketone Precursor
Potential Cause Underlying Rationale & Troubleshooting Steps
Decomposition of Fluorinating Agent Many fluorinating agents are moisture-sensitive. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (N₂ or Ar). Use a freshly opened or properly stored bottle of the reagent.[10]
Incorrect Choice of Reagent The reactivity of the fluorinating agent must match the substrate. For a relatively stable ketone, a robust agent is needed. Consider alternatives if one fails.
DAST (Diethylaminosulfur trifluoride): Common but can be thermally hazardous. Best used at low temperatures (-78 °C to RT).[6]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable and often gives higher yields with fewer side products than DAST. A good first alternative.[11]
Selectfluor®: An electrophilic fluorinating agent, typically used for different mechanisms but can be effective for producing α,α-difluoro ketones from enol ethers or silyl enol ethers.[12]
Sub-optimal Reaction Temperature Deoxyfluorination reactions are highly temperature-dependent. Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature or slightly above. Monitor by TLC or LC-MS to determine the optimal point. Overheating can cause decomposition and side reactions.[6]
Formation of Elimination Side Products The acidic byproducts (HF) can catalyze elimination reactions, especially with sensitive heterocyclic systems. Adding a non-nucleophilic base like pyridine or a fluoride scavenger (e.g., KF) can sometimes mitigate this, but compatibility must be checked.[11]
Issue 2: Incomplete Conversion or Side Products in the Azide Reduction Step
Potential Cause Underlying Rationale & Troubleshooting Steps
Catalyst Poisoning (Catalytic Hydrogenation) If using H₂, Pd/C, the catalyst can be poisoned by sulfur or other impurities from previous steps. Ensure the azido intermediate is highly pure. If the reaction stalls, filtering and adding fresh catalyst may help.[13]
Incomplete Reaction (Staudinger Reaction) The Staudinger reaction (using PPh₃ followed by H₂O) is very mild and chemoselective.[14] If incomplete, ensure at least one full equivalent of triphenylphosphine is used and allow sufficient time for the initial adduct formation before adding water for hydrolysis. The reaction can be gently heated (e.g., 40-50 °C in THF) to drive it to completion.
Formation of Azo-dimers Some reducing agents, particularly harsher ones, can lead to the formation of azo-dimers as a byproduct. Using milder, more controlled methods like catalytic hydrogenation or the Staudinger reaction typically avoids this.[15]
Ring Instability Very harsh reducing conditions (e.g., LiAlH₄) are generally not recommended as they can potentially lead to ring cleavage, especially given the electron-withdrawing nature of the CF₂ group.

Table: Comparison of Common Azide Reduction Methods

MethodReducing Agent(s)Typical SolventTemperatureKey Advantages & Considerations
Catalytic Hydrogenation H₂ (1 atm or higher), 5-10% Pd/CMeOH, EtOH, EtOAcRoom TempClean (byproduct is N₂), scalable. Requires hydrogenation equipment. Risk of catalyst poisoning.[13]
Staudinger Reaction 1. PPh₃ 2. H₂OTHF, MeCNRoom Temp to 50 °CExtremely mild and chemoselective, tolerates most functional groups. Stoichiometric triphenylphosphine oxide is a byproduct that must be removed.[14]
Sodium Borohydride NaBH₄ with a catalyst (e.g., CoCl₂)H₂O, MeOHRoom TempInexpensive and operationally simple. The catalyst is essential for efficient reduction.[4]
Issue 3: Low Yield or Stalled Reductive Amination

Diagram: Troubleshooting Low Yield in Reductive Amination

Start Low Yield in Reductive Amination Cause1 Is Imine Formation Occurring? (Check by NMR or LC-MS) Start->Cause1 Cause2 Is the Reducing Agent Active? Cause1->Cause2 Yes Sol1a Imine formation is pH dependent. Adjust pH to ~5-7 using an ammonium salt like NH4OAc. Cause1->Sol1a No Cause3 Are Side Reactions Dominating? Cause2->Cause3 Yes Sol2a NaBH3CN is the classic choice; it is stable in mildly acidic conditions required for imine formation but reduces the iminium ion. Cause2->Sol2a No Sol3a Over-reduction of the ketone to alcohol can compete. NaBH3CN is selective for the protonated imine over the ketone. Cause3->Sol3a Yes Sol1b Use a dehydrating agent (e.g., molecular sieves) to drive equilibrium. Sol1a->Sol1b Sol2b Consider alternative milder reducing agents like NaBH(OAc)3 (STAB). Sol2a->Sol2b Sol3b Dialkylation (formation of secondary amine) is possible. Use a large excess of the ammonia source. Sol3a->Sol3b

Caption: Decision tree for troubleshooting reductive amination issues.

Explanation: Successful reductive amination hinges on the delicate balance between forming the imine intermediate and its subsequent reduction.[16]

  • Imine Formation: This step is acid-catalyzed and reversible. Using an ammonium salt like ammonium acetate serves as both the ammonia source and a pH buffer, maintaining the optimal pH range (typically 5-7) for imine formation.[17] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.

  • Selective Reduction: The ideal reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this transformation because it is most reactive at the slightly acidic pH required for imine formation.[18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative. Standard NaBH₄ is often too reactive and will primarily reduce the starting ketone.

Issue 4: Difficulty in Purifying the Final Amine Product
Potential Cause Underlying Rationale & Troubleshooting Steps
Product Adhesion to Silica Gel Primary amines are basic and highly polar, causing them to streak or adhere irreversibly to standard acidic silica gel during column chromatography.
Solution 1: Basic Modifier: Add a small amount of a basic modifier like triethylamine (~1-2%) or ammonia (7N solution in MeOH) to the eluent to neutralize the acidic sites on the silica.[19]
Solution 2: Alternative Stationary Phase: Use deactivated silica, basic alumina, or a C18 reversed-phase column for purification.[20]
Product is Water-Soluble The amine may form a hydrochloride salt that is highly water-soluble, leading to loss during aqueous workups.
Solution: Acid-Base Extraction: After the reaction, perform an extraction with dilute acid (e.g., 1M HCl) to pull the amine into the aqueous layer as its ammonium salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH >10 and re-extract the free amine back into an organic solvent (e.g., DCM or EtOAc).[21]
Residual Metal Catalyst or Reagents Impurities like palladium from hydrogenation or phosphorus compounds from a Staudinger reaction can contaminate the product.
Solution 1: Filtration: Ensure catalysts like Pd/C are thoroughly removed by filtering through a pad of Celite®.
Solution 2: Boc-Protection Strategy: If purification of the free amine is intractable, consider protecting it with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is much less polar and significantly easier to purify via standard silica gel chromatography. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM.[21]

Experimental Protocols

Protocol 1: Reductive Amination of 4,4-Difluorotetrahydrofuran-3-one
  • To a solution of 4,4-difluorotetrahydrofuran-3-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Perform an acid-base extraction as described in the purification troubleshooting section to isolate the pure amine.

Protocol 2: Azide Reduction via Staudinger Reaction
  • Dissolve 3-azido-4,4-difluorotetrahydrofuran (1.0 eq) in THF (0.3 M).

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution should be observed.

  • Stir the reaction for 2-4 hours at room temperature, or gently heat to 50 °C if the reaction is sluggish. Monitor the disappearance of the azide starting material by TLC or IR spectroscopy (the azide stretch at ~2100 cm⁻¹ should disappear).

  • Once the formation of the iminophosphorane intermediate is complete, add deionized water (5.0 eq) to the reaction mixture.

  • Stir vigorously for another 6-12 hours to ensure complete hydrolysis to the amine.

  • Remove the solvent via rotary evaporation.

  • Purify the resulting crude material, which contains the product and triphenylphosphine oxide, using the acid-base extraction method to separate the basic amine from the neutral byproduct.[14]

References

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

  • Optimization of reaction conditions. ResearchGate.

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI.

  • Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. ScienceDirect.

  • Technical Support Center: Fluorination Reactions. Benchchem.

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  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal.

  • Amine synthesis by azide reduction. Organic Chemistry Portal.

  • Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. Wiley Online Library.

  • Catalytic Reductions and Synthesis Applications of Organic Azides. Nottingham ePrints.

  • Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry (RSC Publishing).

  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. RAD Association.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

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  • The Dark Side of Fluorine. Fluoride Action Network.

  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Organofluorine / Alfa Chemistry.

  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Request PDF.

  • Optimization of Reaction Conditions for the Synthesis of Func. ResearchGate.

  • Optimization of reaction condition. ResearchGate.

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC - NIH.

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.

  • Synthesis of Primary Amines from Aldehydes via Reductive Amination. Sci-Hub.

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  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.

  • Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ACS Publications.

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Optimization

Technical Support Center: Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the technical support center for the synthesis of 4,4-difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related fluorinated heterocyclic amines. Our approach is rooted in established chemical principles and draws upon extensive experience in synthetic organic chemistry.

I. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific experimental issues, linking them to the formation of common byproducts. We provide insights into the mechanistic origins of these impurities and offer practical, step-by-step solutions.

Issue 1: My reaction is incomplete, and I'm isolating a significant amount of a ketone-containing byproduct.

Q: I've attempted the reduction of a 4,4-difluorotetrahydrofuran-3-one precursor, but my yield of the desired amine is low, and I've isolated a significant amount of a byproduct that shows a characteristic ketone peak in its IR spectrum. What is happening, and how can I fix it?

A: This is a classic case of incomplete reduction. The 4,4-difluorotetrahydrofuran-3-one is a common precursor for the synthesis of 4,4-difluorotetrahydrofuran-3-amine, typically via reductive amination. The presence of the starting ketone indicates that the reducing agent is not sufficiently reactive or has been quenched.

Causality and Mechanistic Insights:

Reductive amination is a powerful tool for amine synthesis.[1] However, the efficiency of the reduction of the intermediate imine or enamine is highly dependent on the choice of reducing agent and reaction conditions. Steric hindrance from the difluoro group at the 4-position can slow down the reduction.

Troubleshooting Protocol:

  • Choice of Reducing Agent: If you are using a mild reducing agent like sodium borohydride, consider switching to a more powerful one, such as sodium cyanoborohydride or sodium triacetoxyborohydride. These reagents are particularly effective for reductive aminations.

  • Reaction Conditions: Ensure your reaction is running under anhydrous conditions if you are using a hydride-based reducing agent, as water will quench it.

  • pH Control: The pH of the reaction mixture is critical. For reductive aminations, a slightly acidic pH (around 5-6) is often optimal to promote imine formation without deactivating the amine nucleophile.

  • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

ParameterRecommendation for Incomplete Reduction
Reducing Agent Sodium Cyanoborohydride or Sodium Triacetoxyborohydride
Solvent Anhydrous Dichloromethane or Tetrahydrofuran
pH 5-6 (for imine formation)
Monitoring TLC or LC-MS to track ketone consumption
Issue 2: I'm observing a byproduct with a mass corresponding to the loss of fluorine.

Q: My mass spectrometry analysis shows a significant peak corresponding to my product minus one or two fluorine atoms. What could be causing this defluorination, and how can I prevent it?

A: The loss of fluorine atoms suggests a potential side reaction involving the elimination of fluoride. This can be a concern when working with gem-difluoro compounds, especially under basic or nucleophilic conditions.

Causality and Mechanistic Insights:

Troubleshooting Protocol:

  • Base Selection: If your synthesis involves a deprotection or other base-mediated step, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, more nucleophilic bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

  • Nucleophile Choice: If a nucleophilic substitution is part of your synthetic route, carefully consider the nucleophilicity of your reagent. Softer nucleophiles are generally less likely to promote elimination.

Issue 3: My NMR spectrum is complex, suggesting the presence of isomers.

Q: The 1H and 19F NMR spectra of my final product are more complex than expected, with multiple sets of peaks. Could I be forming diastereomers?

A: Yes, the formation of diastereomers is a very likely scenario. The 3-amino and a potential substituent at another position on the tetrahydrofuran ring can exist in either a cis or trans relationship.

Causality and Mechanistic Insights:

If the reduction of the 4,4-difluorotetrahydrofuran-3-one is not stereoselective, it will produce a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack on the intermediate imine determines the final stereochemical outcome.

Troubleshooting Protocol:

  • Stereoselective Reducing Agents: To favor the formation of one diastereomer, consider using a sterically demanding reducing agent that will preferentially attack from the less hindered face of the imine.

  • Chiral Auxiliaries: For enantioselective synthesis, the use of a chiral auxiliary on the amine or a chiral catalyst may be necessary.

  • Purification: If a mixture of diastereomers is formed, they can often be separated by flash column chromatography on silica gel.[2] Careful optimization of the eluent system is crucial.

Issue 4: I'm struggling to purify my final amine product.

Q: My final product is difficult to purify by standard column chromatography. It seems to be very polar and streaks on the column. What are some alternative purification strategies?

A: Amines, being basic, can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

Troubleshooting Protocol:

  • Acid-Base Extraction: A common and effective method for purifying amines is through acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the free amine back into an organic solvent.[3]

  • Boc Protection: If the amine is still difficult to handle, you can protect it as its tert-butoxycarbonyl (Boc) derivative. The Boc-protected amine is much less polar and generally purifies well by column chromatography. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA).[3]

  • Modified Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 1-2%). This will cap the acidic silanol groups and reduce streaking.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,4-difluorotetrahydrofuran-3-amine?

A1: While a definitive, optimized synthesis is not widely published, plausible synthetic routes can be inferred from the synthesis of similar compounds. A common approach would likely involve the following key steps:

  • Synthesis of a 4,4-difluorotetrahydrofuran-3-one precursor. This could potentially be achieved through fluorination of a suitable tetrahydrofuran-3-one derivative.

  • Conversion of the ketone to the amine. This is typically done via reductive amination, where the ketone is reacted with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.

An alternative route could involve the cyclization of a fluorinated acyclic precursor.[4][5]

Q2: What analytical techniques are most useful for identifying byproducts in this synthesis?

A2: A combination of techniques is recommended for thorough analysis:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial assessment of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): For detailed structural elucidation of the desired product and impurities. 19F NMR is particularly crucial for fluorinated compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the presence of a starting ketone or the absence of an azide intermediate.

Q3: How can I minimize the formation of oligomers or polymers during the synthesis?

A3: Polymerization can be an issue, especially if reactive intermediates are present. To minimize this:

  • Use high-dilution conditions: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.

  • Control the addition of reagents: Slow, dropwise addition of a reactive reagent can maintain a low instantaneous concentration, reducing the likelihood of side reactions.

  • Protecting groups: Utilize protecting groups for reactive functionalities that are not involved in the desired transformation.

III. Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate a plausible synthetic route and potential byproduct formation.

Synthesis_Byproducts cluster_route Plausible Synthetic Route cluster_byproducts Potential Byproduct Formation Start Tetrahydrofuran-3-one Precursor Fluorination Fluorination Start->Fluorination e.g., Selectfluor® Ketone 4,4-Difluorotetrahydrofuran-3-one Fluorination->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination NH3, Reducing Agent Incomplete_Reduction Incomplete Reduction (Ketone Starting Material) Ketone->Incomplete_Reduction Insufficient Reducing Agent Product 4,4-Difluorotetrahydrofuran-3-amine Reductive_Amination->Product Defluorination Defluorination Byproduct Product->Defluorination Harsh Basic Conditions

Caption: Plausible synthetic route and potential byproduct formation.

IV. References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Process for preparing aminofuranes. (2023). Google Patents.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Tury, F. G., & Tlili, A. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(5), 1257–1268. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization | Request PDF. (2021). ResearchGate. [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine. (2016). Google Patents.

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2022). Journal of the American Chemical Society. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.

  • Method for synthesizing aromatic primary amine through OTf amine. (2021). Google Patents.

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.

  • Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. (2021). Organic Chemistry Frontiers. [Link]

  • Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. (2010). The Journal of Organic Chemistry. [Link]

  • Process for the purification of amines. (1967). Google Patents.

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (2023). ChemRxiv. [Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. (2020). ChemSusChem. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2022). Molecules. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2024). Molecules. [Link]

  • Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. (2023). Molecules. [Link]

Sources

Troubleshooting

stability of 4,4-Difluorotetrahydrofuran-3-amine under different conditions

Welcome to the technical support center for 4,4-Difluorotetrahydrofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluorotetrahydrofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this valuable fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the success of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of 4,4-Difluorotetrahydrofuran-3-amine in various experimental settings.

Issue 1: Unexpected Side Product Formation in Reactions with Electrophiles

  • Question: I am observing an unexpected side product in my reaction of 4,4-Difluorotetrahydrofuran-3-amine with a strong electrophile. What could be the cause?

  • Answer: The primary amine functionality of 4,4-Difluorotetrahydrofuran-3-amine is a potent nucleophile. However, the presence of the gem-difluoro group on the adjacent carbon can influence its reactivity. Under strongly acidic conditions or with highly reactive electrophiles, elimination of one of the fluorine atoms to form a reactive intermediate is a potential side reaction pathway. The electronegativity of the fluorine atoms can also affect the basicity of the amine.[1]

    Troubleshooting Protocol:

    • Reagent Addition: Add the electrophile slowly and at a low temperature to control the reaction kinetics and minimize side reactions.

    • Solvent Choice: Use a non-polar, aprotic solvent to reduce the possibility of solvent-mediated side reactions.

    • Protecting Groups: Consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) before introducing the electrophile. This will prevent unwanted reactions at the amine.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with the amine.

Issue 2: Decomposition Observed During Work-up or Purification

  • Question: My product appears to be degrading during aqueous work-up or column chromatography. Why is this happening and how can I prevent it?

  • Answer: The stability of 4,4-Difluorotetrahydrofuran-3-amine and its derivatives can be sensitive to pH. The tetrahydrofuran ring, while generally stable, can be susceptible to ring-opening under strong acidic or basic conditions, especially at elevated temperatures.[2] The presence of the electron-withdrawing difluoro group could potentially activate the ether linkages towards nucleophilic attack under certain conditions.

    Troubleshooting Protocol:

    • pH Control: Maintain a neutral or slightly basic pH (around 7-8.5) during aqueous work-up. Use buffered solutions if necessary.[3]

    • Temperature Management: Perform all work-up and purification steps at low temperatures (0-5 °C) to minimize thermal degradation.

    • Chromatography Stationary Phase: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent degradation on the acidic silica surface. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

    • Minimize Exposure Time: Reduce the time the compound is in solution or on the chromatography column to limit the opportunity for degradation.

Issue 3: Inconsistent Reactivity or Low Yields in Coupling Reactions

  • Question: I am experiencing inconsistent yields in my Pd-catalyzed cross-coupling reactions with 4,4-Difluorotetrahydrofuran-3-amine. What factors should I consider?

  • Answer: The primary amine can coordinate to the metal center of the catalyst, potentially inhibiting its activity. Furthermore, the steric bulk of the difluorinated tetrahydrofuran ring may influence the accessibility of the amine for reaction.

    Troubleshooting Protocol:

    • Ligand Selection: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify one that promotes the desired reactivity without being inhibited by the starting material.

    • Catalyst Loading: A higher catalyst loading may be necessary to overcome any inhibition effects.

    • Amine Protection: Protecting the amine group can prevent catalyst inhibition and often leads to more consistent results. The protected amine can then be deprotected in a subsequent step.

    • Reaction Conditions: Optimize the temperature, solvent, and base to find the optimal conditions for the specific coupling reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability, storage, and handling of 4,4-Difluorotetrahydrofuran-3-amine.

1. What are the recommended storage conditions for 4,4-Difluorotetrahydrofuran-3-amine?

  • Answer: To ensure the long-term stability of 4,4-Difluorotetrahydrofuran-3-amine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from light and moisture. As with many amines, prolonged exposure to air can lead to oxidation and the formation of impurities. Tetrahydrofuran itself can form explosive peroxides upon exposure to air and light, so it is crucial to minimize air exposure.[2]

2. What is the expected thermal stability of this compound?

3. How does pH affect the stability of 4,4-Difluorotetrahydrofuran-3-amine?

  • Answer: The stability of the tetrahydrofuran ring can be compromised under strongly acidic or basic conditions, potentially leading to ring-opening.[2] The primary amine will be protonated under acidic conditions, forming the corresponding ammonium salt, which may alter its reactivity and solubility. Under strongly basic conditions, deprotonation of the amine is unlikely, but other base-mediated degradation pathways could be possible. For experimental work, maintaining a pH range of 7-8.5 is generally recommended.[3]

4. Are there any known incompatible reagents or materials?

  • Answer:

    • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as the amine group can be oxidized.

    • Strong Acids: Strong acids can lead to protonation and potentially catalyze the degradation of the tetrahydrofuran ring.[2]

    • Reactive Electrophiles: As mentioned in the troubleshooting guide, highly reactive electrophiles can lead to side reactions.

    • Certain Metals: Some metals may catalyze decomposition, especially at elevated temperatures.

5. What is the role of the gem-difluoro group in the molecule's stability and reactivity?

  • Answer: The gem-difluoro group has several significant effects:

    • Metabolic Stability: The C-F bond is very strong, and the difluoro group can block sites of metabolic oxidation, which is a desirable property in drug design.[6]

    • Electronic Effects: The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which can decrease the basicity of the adjacent amine.

    • Conformational Effects: The presence of the fluorine atoms can influence the conformation of the tetrahydrofuran ring, which may in turn affect its binding to biological targets.

III. Data Summary and Visualization

Table 1: Recommended Handling and Storage Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal degradation and potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine and peroxide formation in the THF ring.[2]
Light Exposure Protect from lightPrevents light-catalyzed degradation and peroxide formation.[2]
pH in Aqueous Media 7.0 - 8.5Avoids acid- or base-catalyzed degradation of the tetrahydrofuran ring.[3]

Diagram 1: Troubleshooting Workflow for Unexpected Side Products

start Unexpected Side Product Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents temp_control Lower Reaction Temperature (e.g., 0 °C or -78 °C) check_reagents->temp_control If reagents are pure slow_addition Slowly Add Electrophile temp_control->slow_addition solvent Change to Aprotic, Non-polar Solvent slow_addition->solvent protect_amine Protect Amine Group (e.g., Boc, Cbz) solvent->protect_amine analyze Analyze Reaction Mixture (TLC, LC-MS) protect_amine->analyze analyze->temp_control Side product persists end Optimized Reaction Conditions analyze->end Side product minimized

Caption: A decision-making workflow for troubleshooting unexpected side products.

IV. References

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2025). ResearchGate. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. [Link]

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (n.d.). ResearchGate. [Link]

  • Properties and Stability of Tetrahydrofuran. (2024). Source not available.

  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. (n.d.). PMC. [Link]

  • Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0... (n.d.). ResearchGate. [Link]

  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (n.d.). ScienceDirect. [Link]

  • 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine | C5H9F2NO | CID 105427902. (n.d.). PubChem. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). Organic Letters - ACS Publications. [Link]

  • Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. (n.d.). PubMed. [Link]

  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019). PMC. [Link]

  • Hazard Communication: Fluorine Gas. (n.d.). Source not available.

  • Proposed mechanism for the formation of DFP. (n.d.). ResearchGate. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). ResearchGate. [Link]

  • Changing the pH of tetrahydrofuran with triethylamine. (2021). Reddit. [Link]

  • Synthesis of gem-Difluoroamines from Allylic or Halogenoamines. (n.d.). ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky. [Link]

  • Tetrahydrofuran. (n.d.). Wikipedia. [Link]

  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. (n.d.). Source not available.

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. (n.d.). MDPI. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.). PubMed Central. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. [Link]

  • Degradation of amines in CO2 Capture. (2011). SINTEF. [Link]

  • (3R,4R)-4-Fluorotetrahydrofuran-3-amine | C4H8FNO | CID 124547443. (n.d.). PubChem. [Link]

  • (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. (n.d.). PubChem. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,4-Difluorotetrahydrofuran-3-amine. The content is structured to add...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,4-Difluorotetrahydrofuran-3-amine. The content is structured to address potential challenges, offering field-proven insights and troubleshooting solutions in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning and executing a successful large-scale synthesis campaign.

Q1: What are the primary challenges in the synthesis of 4,4-Difluorotetrahydrofuran-3-amine?

The synthesis presents two main hurdles. First, the introduction of the gem-difluoro group at the C4 position of the tetrahydrofuran ring is non-trivial. This step often requires specialized, hazardous fluorinating reagents and carefully controlled conditions to prevent side reactions and ensure safety.[1] The second challenge involves the stereoselective introduction of the amine group at the adjacent C3 position and the subsequent purification of the final product, which can be complicated by the compound's polarity and potential volatility.[2]

Q2: What are the most critical safety considerations for this synthesis at scale?

The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or its analogs is a primary safety concern.[3] These reagents are toxic, corrosive, and can react violently with water.[4] Large-scale reactions involving these reagents must be conducted in specialized reactors (e.g., Hastelloy or glass-lined) by trained personnel.[1] Adequate ventilation, personal protective equipment (PPE), and emergency quenching procedures are mandatory.[5] The potential for exothermic reactions and the release of hydrogen fluoride (HF) gas must be rigorously controlled.[4]

Q3: From a process chemistry perspective, what is a viable synthetic strategy for scale-up?

A robust and scalable route should prioritize commercially available starting materials and avoid problematic intermediates or purification steps. A logical approach involves a multi-step synthesis beginning with a suitable tetrahydrofuran-3-one precursor. The key transformations would be:

  • Protection of the ketone: To direct subsequent reactions.

  • Hydroxylation at C4: To install a handle for fluorination.

  • Oxidative cleavage and functional group manipulation: To arrive at a 4-oxotetrahydrofuran-3-carboxylic acid derivative.

  • Geminal difluorination: The critical step to install the C4-difluoro moiety.

  • Curtius or Hofmann rearrangement: To convert the carboxylic acid or a derivative into the C3-amine.[6]

  • Deprotection and salt formation: To isolate the final product in a stable, crystalline form.

This strategy confines the use of hazardous reagents to specific, controlled steps and builds the molecule's complexity in a logical sequence.

Part 2: Proposed Synthetic Route & Experimental Protocols

The following section details a plausible and robust synthetic pathway for the large-scale production of 4,4-Difluorotetrahydrofuran-3-amine, designed for optimal yield and safety.

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Transformations cluster_2 Stage 3: Amine Installation & Isolation A Tetrahydrofuran-3-one B Protection & α-Hydroxylation A->B C 4-Hydroxy-tetrahydrofuran-3-one B->C D Oxidation to 4-Oxo-THF-3-carboxylate C->D E Geminal Difluorination (DAST) D->E F 4,4-Difluoro-THF-3-carboxylate E->F G Amidation & Hofmann Rearrangement F->G H Boc-Protected Amine G->H I Deprotection & Salt Formation H->I J Final Product: 4,4-Difluorotetrahydrofuran-3-amine HCl I->J

Caption: Proposed multi-stage synthesis workflow.

Detailed Experimental Protocol: Stage 2 - Geminal Difluorination

This protocol focuses on the most critical step of the synthesis.

Objective: To convert Ethyl 4-oxotetrahydrofuran-3-carboxylate to Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Eq.
Ethyl 4-oxotetrahydrofuran-3-carboxylate158.1510.063.21.0
Diethylaminosulfur Trifluoride (DAST)161.1925.5158.12.5
Dichloromethane (DCM), anhydrous84.93100 L--
Saturated Sodium Bicarbonate (aq.)-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • Reactor Setup: Charge a 250 L glass-lined reactor with anhydrous dichloromethane (100 L) under a nitrogen atmosphere. Begin stirring and cool the solvent to -78 °C using a suitable cooling system (e.g., acetone/dry ice bath).

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (25.5 kg) to the cold DCM via a pressure-equalizing dropping funnel over 1 hour. CAUTION: DAST is highly toxic and reacts with moisture.[3] Maintain the internal temperature below -70 °C throughout the addition.

  • Substrate Addition: In a separate vessel, dissolve Ethyl 4-oxotetrahydrofuran-3-carboxylate (10.0 kg) in anhydrous DCM (20 L). Add this solution dropwise to the reactor containing the DAST solution over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature over 16 hours with continuous stirring. Monitor the reaction progress by taking aliquots and analyzing via ¹⁹F NMR and GC-MS. The disappearance of the starting material and the appearance of the difluorinated product signal are key indicators.

  • Quenching: Once the reaction is complete, cool the reactor to 0 °C. EXTREME CAUTION: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution. This is a highly exothermic process that releases gas. Add the bicarbonate solution at a rate that maintains the internal temperature below 15 °C.

  • Workup: Transfer the quenched mixture to a separation funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 L) and brine (1 x 20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate by vacuum distillation or column chromatography to achieve the desired purity for the next step.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Troubleshooting Logic Flow

G cluster_fluorination Geminal Difluorination Step cluster_rearrangement Hofmann/Curtius Rearrangement cluster_purification Final Purification start Problem Identified F1 Low Conversion Incomplete reaction observed by NMR/GC-MS start->F1 R1 Low Yield of Amine Side products detected start->R1 P1 Difficulty in Isolation Oily product, fails to crystallize start->P1 F2 Cause Insufficient DAST Moisture in reaction Low temperature F1:f0->F2:f0 F3 Solution Add more DAST (1.1 eq.) Ensure anhydrous conditions Allow longer reaction time at RT F2:f1->F3:f1 F2:f2->F3:f2 F2:f3->F3:f3 R2 Cause Over-oxidation by hypochlorite Unstable intermediate R1:f0->R2:f0 R3 Solution Control temperature strictly (0-5 °C) Use fresh reagents Modify workup to isolate protected amine R2:f1->R3:f1 R2:f2->R3:f2 R2:f2->R3:f3 P2 Cause Impurities present Incorrect salt form/solvent P1:f0->P2:f0 P3 Solution Re-purify via chromatography Screen different acids (e.g., tartaric, citric) and solvent systems for crystallization P2:f1->P3:f1 P2:f2->P3:f2

Caption: Decision-making flowchart for troubleshooting.

Q&A Troubleshooting

Problem 1: Incomplete conversion during the geminal difluorination step.

  • How do I know?

    • ¹⁹F NMR shows significant unreacted starting material or monofluorinated intermediates.

    • GC-MS analysis confirms a low ratio of product to starting material.

  • Potential Causes & Solutions:

    • Insufficient Fluorinating Agent: The stoichiometry of DAST is critical. On a large scale, minor impurities or moisture can consume the reagent.

      • Solution: Add an additional 0.1-0.2 equivalents of DAST to the reaction mixture and monitor for another 2-4 hours.

    • Presence of Moisture: Water will rapidly decompose DAST.

      • Solution: Ensure all solvents and glassware are rigorously dried. Use a high-purity, anhydrous grade of DCM.

    • Reaction Temperature/Time: The reaction may be sluggish if not allowed to warm to room temperature for a sufficient period.

      • Solution: Extend the reaction time at room temperature by 4-6 hours, monitoring progress every 2 hours.

Problem 2: Low yield in the Hofmann rearrangement step to form the amine.

  • How do I know?

    • The isolated yield of the protected amine is significantly below the expected range (< 50%).

    • TLC or LC-MS analysis of the crude product shows multiple side products.

  • Potential Causes & Solutions:

    • Temperature Control: The Hofmann rearrangement using sodium hypochlorite is temperature-sensitive.[6] Runaway temperatures can lead to degradation.

      • Solution: Maintain strict temperature control between 0-5 °C during the addition of the amide to the hypochlorite solution. Use a well-calibrated reactor cooling system.

    • Reagent Quality: The stability of sodium hypochlorite solutions can vary.

      • Solution: Use a freshly prepared or recently titrated solution of sodium hypochlorite to ensure accurate stoichiometry.

    • Side Reactions: The difluoromethyl group can influence the electronic properties of the molecule, potentially opening up alternative reaction pathways.

      • Solution: Consider an alternative route to the amine, such as a Curtius rearrangement from an acyl azide intermediate, which often proceeds under milder conditions.

Problem 3: The final amine product is an oil and difficult to purify/handle.

  • How do I know?

    • After deprotection and workup, the free amine is a viscous oil that resists crystallization.

    • Standard purification by chromatography proves difficult due to the compound's high polarity.

  • Potential Causes & Solutions:

    • Residual Impurities: Small amounts of solvent or reaction byproducts can inhibit crystallization.

      • Solution: Attempt purification via high-vacuum distillation (Kugelrohr) if the compound is thermally stable.

    • Inappropriate Salt Form: The hydrochloride salt may not be the most crystalline form for this specific molecule.

      • Solution: Perform a salt screen. Dissolve the crude free amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and treat with different acids (e.g., H₂SO₄, tartaric acid, oxalic acid, methanesulfonic acid) to identify a more stable and crystalline salt.

References

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Available at: [Link][7][8]

  • TBA (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link][9]

  • TBA (2023). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Available at: [Link][2]

  • Purdue University (n.d.). Fluorine Safety. Department of Chemistry. Available at: [Link][4]

  • TBA (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link][1]

  • Organic Syntheses (n.d.). Working with Hazardous Chemicals. Available at: [Link][3]

  • Google Patents (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine. Available at: [6]

Sources

Troubleshooting

Technical Support Center: 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the dedicated technical support guide for 4,4-Difluorotetrahydrofuran-3-amine (CAS: 1785430-57-0). This resource is designed for researchers, scientists, and drug development professionals to provide field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,4-Difluorotetrahydrofuran-3-amine (CAS: 1785430-57-0). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the handling, storage, and utilization of this valuable fluorinated building block. Our goal is to move beyond simple instructions, explaining the scientific causality behind our recommendations to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and properties of 4,4-Difluorotetrahydrofuran-3-amine.

Q1: What are the definitive storage conditions for 4,4-Difluorotetrahydrofuran-3-amine?

A1: Proper storage is critical to maintain the compound's stability and purity. The presence of the amine functional group and the gem-difluoro moiety necessitates strict control over the storage environment. Amines, in general, are susceptible to oxidation and are often hygroscopic, meaning they can absorb moisture from the air[1].

For optimal long-term stability, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][3]Reduces volatility and slows potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]The amine group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this.
Light Exposure Amber Vial / Dark Place[2][3][4]Protects the compound from light-induced degradation.
Moisture Tightly Sealed Container[1]The compound is hygroscopic; moisture can lead to hydrolysis or act as a catalyst for degradation[1].

For short-term benchtop use, ensure the container is tightly sealed immediately after use and minimize exposure to the atmosphere.

Q2: I've received the compound as a free base. Is it stable, or should I consider converting it to a salt for storage?

A2: While the free base is the reactive form used in most synthetic applications, converting a portion of your stock to a salt (e.g., hydrochloride) can enhance long-term storage stability. Amine salts are generally less prone to oxidation compared to the free amine[4]. However, be aware that these salts are often more hygroscopic and will require regeneration of the free base before use, typically by treatment with a mild base.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: As with any laboratory chemical, appropriate PPE is essential. Based on general safety data for amines and fluorinated compounds, the following are required:

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.[1][5]

Always wash hands thoroughly after handling.[6]

Q4: What solvents and reagents are incompatible with 4,4-Difluorotetrahydrofuran-3-amine?

A4: Avoid strong oxidizing agents, strong acids, and acid chlorides in storage[6]. The amine is nucleophilic and will react readily with electrophilic reagents. While fluorinated amines have weakened basicity, they can still react with strong acids[7]. Care should be taken with certain solvents; for example, prolonged exposure to highly acidic media could potentially compromise the stability of the tetrahydrofuran ring system, a known sensitivity for related cyclic structures[8].

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem 1: My compound has developed a yellow or brown tint during storage.

  • Symptom: The typically colorless to light-yellow compound has visibly discolored.

  • Causality: Discoloration is a primary indicator of degradation, most commonly caused by air oxidation of the amine functionality. This process can be accelerated by exposure to light and moisture.

  • Solution Workflow:

G Workflow: Investigating Compound Discoloration A Discoloration Observed B Check Storage Conditions: - Inert Atmosphere? - Sealed Tightly? - Stored at 2-8°C in Dark? A->B C YES B->C All Correct D NO B->D Deficiencies Found F Assess Compound Quality: - Run ¹H and ¹⁹F NMR. - Check purity by LC-MS. C->F E Correct Storage Protocol Immediately: 1. Transfer to clean, dry amber vial. 2. Purge with Argon/Nitrogen. 3. Seal tightly with Parafilm®. 4. Store at 2-8°C in the dark. D->E E->F G Significant Impurities or Degradation Detected? F->G H YES G->H I NO G->I J Purify a small amount for immediate use (e.g., column chromatography or distillation). Consider ordering fresh stock. H->J K Compound may be usable. Proceed with a small-scale test reaction to validate reactivity. I->K G Troubleshooting Low Amide Coupling Yield Start Low Yield Observed Q1 Is the amine stock old or discolored? Start->Q1 A1_Yes Validate amine purity via NMR/LC-MS. Use fresh or purified stock. Q1->A1_Yes Yes Q2 What base was used? Q1->Q2 No A2_Good Using non-nucleophilic base? (e.g., DIPEA, Et₃N, Proton-Sponge®) Q2->A2_Good Correct Base A2_Bad Consider switching to a hindered, non-nucleophilic base. Ensure stoichiometry is correct (≥2 eq. for HCl salt). Q2->A2_Bad Check Base Q3 Are reaction conditions anhydrous? A2_Good->Q3 A2_Bad->Q3 A3_Yes Solvent and glassware were rigorously dried. Q3->A3_Yes Yes A3_No Dry solvent (e.g., over molecular sieves) and flame-dry glassware under inert atmosphere. Q3->A3_No No Q4 Is the electrophile bulky? A3_Yes->Q4 A3_No->Q4 A4 Increase reaction temperature moderately (e.g., 25°C to 50°C). Increase reaction time. Consider a less hindered activating agent (e.g., HATU, HOBt). Q4->A4

Caption: A decision tree to diagnose and solve low amide coupling yields.

Problem 3: I suspect the amine is unstable under my acidic reaction conditions.

  • Symptom: During a reaction or workup involving strong acid (e.g., TFA for Boc deprotection), you observe multiple new spots by TLC or peaks in the LC-MS that do not correspond to the expected product.

  • Causality: While the C-F bonds in a gem-difluoro group are significantly more stable to nucleophilic attack than a single C-F bond, the overall molecule can still be sensitive to harsh conditions.[9] The lone pair of electrons on the amine nitrogen can participate in decomposition pathways, especially under certain pH conditions.[9][10] For cyclic amines, strong acid can sometimes lead to ring-opening or other rearrangements.[8]

  • Solutions:

    • Protect the Amine: If the amine is not the reacting functional group, protect it before subjecting the molecule to harsh conditions. The tert-butoxycarbonyl (Boc) group is an excellent choice, as it is stable to many reaction conditions but can be removed with moderate acid. [11] 2. Moderate the pH: If possible, perform the reaction under buffered or milder pH conditions.

    • Alternative Reagents: Explore alternative reagents that do not require strongly acidic conditions.

Section 3: Key Experimental Protocols

Protocol 3.1: Standard Boc-Protection of 4,4-Difluorotetrahydrofuran-3-amine

This protocol provides a reliable method for protecting the amine functionality.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4,4-Difluorotetrahydrofuran-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If the starting amine is an HCl salt, add triethylamine (Et₃N, 2.2 eq). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude Boc-protected amine can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Rationale: The Boc group masks the nucleophilicity and basicity of the amine, increasing its stability towards many reagents and preventing it from participating in unwanted side reactions. [11]

Section 4: Safety and Disposal

  • Hazard Summary: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [12]It may also cause respiratory irritation. * First Aid:

    • Inhalation: Move the person to fresh air. [6] * Skin Contact: Wash off immediately with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. [6] * Ingestion: Rinse mouth and seek medical advice. Do NOT induce vomiting. [5]* Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. ResearchGate. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • The Dark Side of Fluorine. National Institutes of Health (PMC). [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (PMC). [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health (PMC). [Link]

  • 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine. PubChem. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,4-Difluorotetrahydrofuran-3-amine. This document provides in-depth troubleshooting advice, d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,4-Difluorotetrahydrofuran-3-amine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and ensure the success of your synthetic reactions. The unique electronic and steric properties of this valuable building block require specific considerations, which are addressed comprehensively below.

Troubleshooting Guide: Addressing Failed Reactions

This section is designed to help you diagnose and solve specific problems encountered during your experiments in a direct question-and-answer format.

Q1: My amide coupling reaction with 4,4-Difluorotetrahydrofuran-3-amine has a low or non-existent yield. What are the primary causes?

A1: Low or no product yield in amide couplings with this amine is a common issue, typically stemming from its unique structural properties. The gem-difluoro group at the C4 position exerts a powerful influence on the adjacent C3-amine.

Causality Explained:

  • Reduced Nucleophilicity: The two fluorine atoms are strongly electron-withdrawing. This effect is transmitted through the carbon framework (an inductive effect), significantly decreasing the electron density on the nitrogen atom. As a result, the amine is a weaker nucleophile and less basic compared to its non-fluorinated counterparts, making it slower to attack the activated carboxylic acid.[1]

  • Steric Hindrance: The tetrahydrofuran ring, combined with the gem-difluoro group, creates a sterically congested environment around the amine. This bulk can physically impede the approach of an activated carboxylic acid, especially if the acid partner is also sterically demanding.[2][3]

  • Incomplete Carboxylic Acid Activation: Standard coupling conditions may not be sufficient. If the activated species (e.g., an O-acylisourea intermediate from carbodiimides) is not formed efficiently or is not reactive enough, the weakened nucleophile will fail to react.[2]

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, solvent, or base can have a magnified negative impact when dealing with a challenging amine.[2]

Q2: I've confirmed my carboxylic acid is being activated (e.g., via LC-MS), but the reaction with the amine still fails. What are my next steps?

A2: If acid activation is successful, the bottleneck is unequivocally the coupling step itself. This points to a kinetic barrier that needs to be overcome.

Recommended Strategies:

  • Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the high activation barrier. Reactions can be heated, sometimes to 80 °C or higher, but this should be monitored carefully to avoid decomposition of reagents or products.[3]

  • Switch to a More Potent Coupling Reagent: Standard uronium (HATU, HBTU) or carbodiimide (EDC) reagents may be insufficient. Consider these more powerful alternatives:

    • Phosphonium Salt Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for hindered couplings and are known to reduce racemization.[3]

    • Acyl Fluoride Precursors: Converting the carboxylic acid to a small, highly reactive acyl fluoride in situ can be extremely effective. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are designed for this purpose and have proven successful where other methods have failed.[2][3]

  • Pre-activation is Critical: Always activate the carboxylic acid before introducing 4,4-Difluorotetrahydrofuran-3-amine. This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes. This ensures the activated species is fully formed and minimizes potential side reactions between the amine and the coupling reagent itself.[3]

Q3: My reaction is messy, with multiple unidentified side products. What could be happening?

A3: The formation of side products often indicates that the rate of the desired reaction is too slow, allowing alternative pathways to compete.

Potential Side Reactions:

  • Guanidinium Byproduct Formation: With uronium reagents like HATU, a slow-reacting amine can attack the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine. Pre-activating the acid helps prevent this.[3]

  • N-Acylurea Formation: When using carbodiimides (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if it is not rapidly consumed by the amine. This is a common failure mode for hindered couplings.[3]

  • Hydrolysis: The presence of even trace amounts of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Visual Troubleshooting Workflow

Use this decision tree to logically diagnose issues with your amide coupling reaction.

TroubleshootingWorkflow start Low / No Yield? check_sm Starting Materials (SMs) Consumed? start->check_sm check_h2o Reaction Anhydrous? check_sm->check_h2o No side_products Side Products Observed? check_sm->side_products Yes solution_dry Action: Use anhydrous solvents/reagents. Run under inert atmosphere. check_h2o->solution_dry No solution_heat Action: Increase temperature (e.g., 40-80 °C). Increase reaction time. check_h2o->solution_heat Yes solution_preactivate Action: Pre-activate acid for 15 min before adding amine. side_products->solution_preactivate Yes side_products->solution_heat No solution_reagent Action: Switch to stronger coupling reagent (PyBOP, TFFH, etc.). solution_preactivate->solution_reagent If still no improvement solution_heat->solution_reagent If still no improvement

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4,4-difluorotetrahydrofuran-3-amine. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,4-difluorotetrahydrofuran-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you improve the yield and purity of this valuable fluorinated building block.

The introduction of fluorine into heterocyclic compounds is a significant strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of such molecules, including 4,4-difluorotetrahydrofuran-3-amine, can present unique challenges.[2][3][4] This guide will address common issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the synthesis of 4,4-difluorotetrahydrofuran-3-amine, which is commonly prepared via the reductive amination of 4,4-difluorotetrahydrofuran-3-one.[5][6][7]

Issue 1: Low Yield of the Desired Amine

Question: My reductive amination of 4,4-difluorotetrahydrofuran-3-one is resulting in a low yield of 4,4-difluorotetrahydrofuran-3-amine. What are the potential causes and how can I improve the conversion?

Answer: Low yields in reductive amination can stem from several factors, including incomplete imine formation, inefficient reduction, or side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Imine Formation: The initial formation of the imine intermediate is crucial.[6][8]

    • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Consider using a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[6] While not always necessary, the use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the equilibrium towards the imine.

  • Choice and Stoichiometry of the Reducing Agent: The selection and amount of the reducing agent are critical for selectively reducing the imine in the presence of the starting ketone.[7][8]

    • Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine.[8] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, leading to the formation of 4,4-difluorotetrahydrofuran-3-ol as a byproduct.

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion. A 1.5 to 2.0 molar equivalent is a good starting point.

  • Reaction Conditions:

    • Temperature: Reductive aminations are often performed at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, higher temperatures can promote side reactions.

    • Solvent: Protic solvents like methanol or ethanol are commonly used as they can participate in the protonation steps. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be employed.[9]

  • Purity of Starting Materials: Ensure that the 4,4-difluorotetrahydrofuran-3-one and the amine source (e.g., ammonia, ammonium acetate) are of high purity. Impurities can interfere with the reaction.

Experimental Workflow: Reductive Amination

G Ketone 4,4-Difluorotetrahydrofuran-3-one Imine Imine Intermediate Ketone->Imine Amine_Source Amine Source (e.g., NH4OAc) Amine_Source->Imine Solvent_Acid Solvent (e.g., MeOH) + Acid Catalyst (e.g., AcOH) Solvent_Acid->Imine Product 4,4-Difluorotetrahydrofuran-3-amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography, Distillation) Workup->Purification G cluster_0 Reaction Parameters pH pH Yield Yield pH->Yield Overall_Success Successful Synthesis Yield->Overall_Success High Temperature Temperature Temperature->Yield Reducing_Agent Reducing Agent Purity Purity Reducing_Agent->Purity Purity->Overall_Success High Amine_Source_Concentration Amine Source Conc. Amine_Source_Concentration->Purity

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring Reactions of 4,4-Difluorotetrahydrofuran-3-amine

Welcome to the technical support center for monitoring reactions involving 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4,4-Difluorotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical challenges encountered during the synthesis and modification of this valuable fluorinated building block. The unique physicochemical properties imparted by the gem-difluoro group and the amine functionality necessitate robust analytical oversight to ensure reaction success, purity, and yield.

The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like 4,4-Difluorotetrahydrofuran-3-amine highly sought after in medicinal chemistry.[1][2] This guide will equip you with the practical knowledge to navigate the analytical intricacies of working with this compound.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for monitoring the progress of reactions involving polar, non-volatile compounds like 4,4-Difluorotetrahydrofuran-3-amine and its derivatives. However, the polarity of the amine group can lead to challenging separations.

Troubleshooting Guide: HPLC

Q1: I'm observing poor retention of my starting material, 4,4-Difluorotetrahydrofuran-3-amine, on a standard C18 column. It elutes near the void volume. What can I do?

A1: This is a common issue when analyzing highly polar compounds on traditional reversed-phase columns.[3] The hydrophobic C18 stationary phase has limited interaction with your polar analyte. Here are several strategies to improve retention:

  • Employ a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain. This feature allows the column to be used with highly aqueous mobile phases without the risk of phase collapse, which can occur with standard C18 columns.[4] This also provides an alternative selectivity for polar analytes.

  • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC is an excellent alternative for retaining and separating very polar compounds.[5] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).

  • Consider Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonic acid for basic compounds like your amine) into the mobile phase can form a neutral ion-pair with your analyte, increasing its hydrophobicity and retention on a C18 column.[3] Be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[5]

Q2: My peaks are broad and tailing. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like amines is often due to strong interactions with residual acidic silanol groups on the silica support of the column.[6]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For a primary amine, a mobile phase pH around 2-3 will protonate the amine, which can sometimes improve peak shape. Conversely, a higher pH (around 8-10, if your column can tolerate it) will keep the amine in its neutral form, which may also reduce tailing. Experimentation is key.

  • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Using a high-quality, base-deactivated column is crucial for analyzing basic compounds.[4]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your amine.

Q3: I'm seeing extraneous peaks in my chromatogram. How can I determine their source?

A3: Extraneous peaks can arise from several sources. A systematic approach is necessary for identification:

  • Blank Injections: Inject your mobile phase and sample solvent to check for contaminants from your system or solvent.

  • Sample Degradation: 4,4-Difluorotetrahydrofuran-3-amine could be unstable under certain conditions. Consider if the sample has been stored properly and if any components of the mobile phase could be causing degradation.

  • Side Reactions: The extra peaks could be byproducts from your reaction. If possible, collect these fractions for analysis by mass spectrometry or NMR to identify their structures.

Frequently Asked Questions (FAQs): HPLC
  • What is a good starting point for mobile phase composition? For a C18 column, a good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the amine and improve peak shape.

  • Is HPLC-MS a suitable method for analyzing these reactions? Yes, HPLC-MS is highly recommended. It provides not only retention time data but also mass information, which is invaluable for identifying your target compound, byproducts, and impurities. Ensure your mobile phase additives (like TFA or TEA) are compatible with your MS source. Volatile buffers like ammonium formate or ammonium acetate are often preferred.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. However, the high polarity and low volatility of primary amines like 4,4-Difluorotetrahydrofuran-3-amine present significant challenges for direct GC analysis.[7][8]

Troubleshooting Guide: GC-MS

Q1: I'm not seeing my compound of interest in the chromatogram, or the peak is very broad and tailing.

A1: This is a classic problem when trying to analyze underivatized amines by GC.[8] The polar amine group interacts strongly with the stationary phase and any active sites in the GC system, leading to poor chromatography or even complete loss of the analyte.[7]

  • Derivatization is Key: To make your amine more volatile and less polar, derivatization is essential.[9] This process involves a chemical reaction to modify the amine group. Common derivatization techniques for amines include:

    • Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) to form a more volatile and stable amide.[7] The fluorine atoms in the derivative can also enhance sensitivity with an electron capture detector (ECD).[7]

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amine with a silyl group.[7] MTBSTFA derivatives are known to be more stable and less sensitive to moisture.

    • Alkylation: Reaction with alkyl chloroformates is another effective method.[7]

Q2: My derivatization reaction seems to be incomplete, leading to multiple peaks for my analyte.

A2: Incomplete derivatization can be due to several factors:

  • Reaction Conditions: Ensure the reaction temperature and time are optimized. For example, silylation reactions often require heating at 70-80°C for 30-60 minutes.[7]

  • Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

  • Presence of Water: Moisture can hydrolyze the derivatizing reagent and the derivatized product. Ensure your sample and solvent are anhydrous.

Q3: I'm concerned about the thermal stability of my derivatized compound in the GC inlet.

A3: This is a valid concern.

  • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your derivatized analyte.

  • Use a Splitless or On-Column Injection: These techniques can be gentler than a hot split injection and may reduce the risk of thermal degradation.

Frequently Asked Questions (FAQs): GC-MS
  • What type of GC column is best for analyzing derivatized 4,4-Difluorotetrahydrofuran-3-amine? A standard non-polar or mid-polar column, such as a DB-5ms or HP-5MS, is typically suitable for analyzing the less polar derivatized amine.[10]

  • How do I confirm that my derivatization was successful? The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern. For example, a silylated derivative will often show a loss of a methyl group (M-15) from the silyl group.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is an indispensable tool for structural elucidation and reaction monitoring.[11][12] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and large chemical shift dispersion.[13]

Troubleshooting Guide: NMR

Q1: My ¹H NMR spectrum is complex and difficult to interpret due to overlapping signals.

A1: This is common in molecules with multiple protons in similar chemical environments.

  • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons.[14] HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range H-C correlations, helping to piece together the molecular structure.[14]

  • ¹⁹F Decoupling: If you have access to a spectrometer with this capability, decoupling the fluorine atoms while acquiring the ¹H spectrum can simplify the signals of nearby protons by removing the H-F coupling.

Q2: I'm not sure how to interpret the couplings in my ¹⁹F NMR spectrum.

A2: The gem-difluoro group will typically appear as a pair of doublets or an AB quartet, depending on the chirality of the adjacent carbon (C3). The fluorine atoms are diastereotopic. They will couple to each other (geminal F-F coupling) and to protons on the adjacent carbons (H-F coupling).

  • Look for Characteristic Coupling Constants: The magnitude of the J-coupling constants can provide valuable structural information.[15] For example, three-bond H-F coupling constants are dependent on the dihedral angle.

  • ¹⁹F-¹H HETCOR: This 2D NMR experiment directly correlates the fluorine atoms with the protons they are coupled to, which is extremely helpful for making assignments.[15]

Q3: How can I use NMR to monitor the progress of my reaction quantitatively?

A3: NMR can be an excellent quantitative tool.

  • Use an Internal Standard: Add a known amount of an inert internal standard with a simple spectrum that does not overlap with your reactant or product signals. By comparing the integration of your analyte peaks to the integration of the standard's peak, you can determine the concentration.

  • Ensure Full Relaxation: For accurate quantification, ensure that the relaxation delay (d1) is long enough for all nuclei to fully relax between scans. This is typically 5 times the longest T1 relaxation time.

  • ¹⁹F NMR for Quantification: Due to its high sensitivity and lack of background signals, ¹⁹F NMR is often an excellent choice for quantitative monitoring of reactions involving fluorinated compounds.[11][13]

Frequently Asked Questions (FAQs): NMR
  • What is a suitable solvent for NMR analysis of 4,4-Difluorotetrahydrofuran-3-amine? Deuterated chloroform (CDCl₃), deuterium oxide (D₂O) with a pH adjustment, or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, depending on the solubility of the compound and its derivatives.

  • Why is the chemical shift range of ¹⁹F NMR so large? The chemical shift of ¹⁹F is highly sensitive to its electronic environment, resulting in a much wider range of chemical shifts compared to ¹H NMR. This makes it easier to resolve signals from different fluorine environments within a molecule or in a mixture.[13]

Visualizing Analytical Workflows

Workflow for Reaction Monitoring

ReactionMonitoring cluster_Reaction Chemical Reaction cluster_Analysis Analytical Monitoring Reaction Reaction of 4,4-Difluorotetrahydrofuran-3-amine TLC TLC Spot Test (Qualitative) Reaction->TLC Periodic Sampling HPLC HPLC/HPLC-MS (Quantitative) Reaction->HPLC Time-Point Aliquots NMR ¹H and ¹⁹F NMR (Structural Confirmation) Reaction->NMR Final Product Analysis

Caption: A typical workflow for monitoring reactions.

Decision Tree for GC-MS Analysis

GCMS_DecisionTree Start Analyze Amine by GC-MS? Derivatize Derivatize the Amine Start->Derivatize Acylation Acylation (e.g., TFAA) Derivatize->Acylation Option 1 Silylation Silylation (e.g., BSTFA) Derivatize->Silylation Option 2 Analyze Inject into GC-MS Acylation->Analyze Silylation->Analyze GoodPeak Good Peak Shape? Analyze->GoodPeak Yes Yes GoodPeak->Yes No No GoodPeak->No Report Report Results Yes->Report Optimize Optimize Derivatization or GC Conditions No->Optimize Optimize->Derivatize

Caption: Decision process for GC-MS analysis of amines.

Summary of Recommended Analytical Techniques

Analytical TechniquePrimary UseKey Considerations
HPLC Reaction monitoring, purity assessmentColumn selection is critical (polar-embedded or HILIC). Mobile phase pH control for good peak shape.
GC-MS Analysis of volatile byproducts, purity of starting materials (if volatile)Derivatization of the amine is almost always necessary.[7][8]
¹⁹F NMR Unambiguous reaction monitoring, structural confirmationHigh sensitivity and large chemical shift dispersion are advantageous.[13]
¹H NMR Structural elucidationCan be complex; 2D NMR techniques are often required for full assignment.
LC-MS Identification of products and byproductsProvides molecular weight information, aiding in structural elucidation.

This technical support guide provides a foundational understanding of the common analytical challenges and solutions when working with 4,4-Difluorotetrahydrofuran-3-amine. By anticipating these issues and applying the troubleshooting strategies outlined, researchers can streamline their analytical workflows, leading to more efficient and successful research outcomes.

References

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  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 119(21), 11667-11716. Available from: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

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  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358. Available from: [Link]

  • Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3436-3444. Available from: [Link]

  • Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3436-3444. Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]

  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Available from: [Link]

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  • Axion Labs. HPLC problems with very polar molecules. Available from: [Link]

  • Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link]

  • Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available from: [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]

  • ResearchGate. The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (2025). Available from: [Link]

  • Versteegen, R. M., et al. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 140(40), 12930-12938. Available from: [Link]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. (2014). Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023). Available from: [Link]

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  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • ResearchGate. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2025). Available from: [Link]

  • Gillman, A. G., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. Available from: [Link]

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  • PubChem. 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine. Available from: [Link]

  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1257-1267. Available from: [Link]

  • Ilardi, E. A., & Vitaku, E. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8387. Available from: [Link]

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  • Zhong, M., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Chemistry – A European Journal. Available from: [Link]

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  • Kliachyna, M., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(15), 4983. Available from: [Link]

  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide to 4,4-Difluorotetrahydrofuran-3-amine: A Comparative Analysis

Introduction In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, profoundly influencing nearly all aspects of a drug's profile, from metabolic stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, profoundly influencing nearly all aspects of a drug's profile, from metabolic stability to target affinity.[1][2][3] The gem-difluoro group (CF2), in particular, has emerged as a valuable motif for improving ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties.[4][5] This guide provides an in-depth comparison of 4,4-Difluorotetrahydrofuran-3-amine, a promising building block, with other relevant fluorinated and non-fluorinated amines. We will explore how the unique stereoelectronic properties of the β-gem-difluoro group modulate key physicochemical parameters critical for developing next-generation therapeutics.

This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles and practical, data-driven insights to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The true value of a chemical scaffold in drug discovery is revealed through its fundamental physicochemical properties. The introduction of fluorine, especially in a gem-difluoro configuration, imparts significant, often predictable, changes to the parent molecule. The most critical of these are basicity (pKa) and lipophilicity (logP), which together govern a compound's solubility, permeability, and off-target liability.[6]

The gem-difluoro group at the 4-position of the tetrahydrofuran ring exerts a powerful electron-withdrawing effect on the adjacent amine at the 3-position. This through-bond inductive effect significantly lowers the electron density on the nitrogen atom, thereby reducing its basicity (pKa). Introducing fluorine can result in a significant shift in pKa, especially when installed at the β or γ-position relative to a basic amine.[7]

Below is a comparative table summarizing key physicochemical data for 4,4-Difluorotetrahydrofuran-3-amine and its structural analogs.

CompoundStructurepKa (Predicted)logP (Predicted)Rationale for Change
Tetrahydrofuran-3-amineChemical structure of Tetrahydrofuran-3-amine~9.5-0.7Baseline: A typical secondary aliphatic amine pKa.[8][9]
(3R,4R)-4-Fluorotetrahydrofuran-3-amineChemical structure of (3R,4R)-4-Fluorotetrahydrofuran-3-amine~8.0 - 8.5-0.3pKa Reduction: The single fluorine atom at the β-position exerts a moderate inductive effect, lowering basicity.[10] logP Increase: Fluorine substitution for hydrogen generally increases lipophilicity.[2]
4,4-Difluorotetrahydrofuran-3-amine Chemical structure of 4,4-Difluorotetrahydrofuran-3-amine~7.0 - 7.5 +0.1 Significant pKa Drop: The potent inductive effect of the gem-difluoro group dramatically reduces the pKa, bringing it closer to physiological pH.[11] Further logP Increase: The addition of a second fluorine atom continues to increase lipophilicity.
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amineChemical structure of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine~8.2 - 8.7-0.3Comparison Scaffold: A six-membered ring analog. The β-fluoro substituent similarly lowers pKa compared to the non-fluorinated parent piperidine.[12]

pKa and logP values are estimated based on computational models and established trends for fluorinated amines. Experimental data for these specific compounds is limited in publicly accessible literature.[6][11]

Expert Interpretation: The significant pKa depression observed in 4,4-Difluorotetrahydrofuran-3-amine is a key strategic advantage. A pKa in the range of 7.0-7.5 means that at physiological pH (7.4), a substantial portion of the amine will be in its neutral, unprotonated state. This can dramatically improve cell membrane permeability and reduce the potential for interactions with off-target ion channels (e.g., hERG), a common liability for basic amines.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[2] The carbon-fluorine bond is significantly stronger (107 kcal/mol) than a carbon-hydrogen bond, making it much less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]

Logical Framework: Fluorination's Influence on Drug Properties

The following diagram illustrates the causal relationships between the introduction of a gem-difluoro group and its downstream effects on key drug-like properties.

G cluster_cause Structural Modification cluster_effects Physicochemical & Pharmacokinetic Consequences cluster_outcomes Potential Therapeutic Benefits A Introduction of 4,4-Difluoro Group B Lowered Amine pKa (Basicity Reduction) A->B Inductive Effect C Increased Metabolic Stability (Blocked Oxidation Site) A->C C-F Bond Strength D Altered Conformation & Dipole Moment A->D Stereoelectronics E Increased Lipophilicity (Higher logP) A->E Hydrophobicity F Improved Cell Permeability B->F I Reduced Off-Target Ion Channel Activity B->I G Longer Drug Half-Life C->G H Enhanced Target Binding (via C-F interactions) D->H E->F

Caption: Causal diagram showing the impact of gem-difluorination on key drug properties.

Experimental Protocols

To provide a tangible framework for evaluating these compounds, we present a standardized, self-validating protocol for assessing in vitro metabolic stability using liver microsomes. This assay is a workhorse in early drug discovery for ranking compounds based on their metabolic clearance.[16][17]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

2. Materials:

  • Test Compound (e.g., 4,4-Difluorotetrahydrofuran-3-amine derivative)

  • Human Liver Microsomes (HLM), pooled (sourced from a reputable supplier)[18]

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and analysis plates

3. Experimental Workflow:

Sources

Comparative

A Forward-Looking Comparative Guide to the Biological Activity of 4,4-Difluorotetrahydrofuran-3-amine Derivatives

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the prospective bio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the prospective biological significance of a lesser-explored chemical space: 4,4-Difluorotetrahydrofuran-3-amine derivatives. While comprehensive biological data on this specific family of compounds remains nascent, this document serves as a forward-looking comparison, drawing upon established principles of fluorine chemistry and structure-activity relationships (SAR) to forecast their potential and guide future research. We will objectively project the performance of these derivatives against their non-fluorinated counterparts and outline the experimental frameworks necessary to validate these hypotheses.

The Rationale for Fluorination: Enhancing the Tetrahydrofuran-3-amine Scaffold

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its 3-amino substituted derivatives offer a versatile platform for derivatization. The introduction of a gem-difluoro group at the 4-position is a deliberate design strategy aimed at modulating several key physicochemical and biological properties. The high electronegativity and small size of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions.[1][2] Specifically, the C-F bond is significantly stronger than the C-H bond, often rendering the molecule more resistant to oxidative metabolism.[2] This strategic fluorination can lead to improved pharmacokinetic profiles and enhanced biological activity.

Proposed Synthesis and Derivatization Workflow

A robust synthetic strategy is paramount for exploring the biological potential of this scaffold. While a definitive, published route for a wide array of 4,4-Difluorotrahydrofuran-3-amine derivatives is not yet established, a plausible pathway can be envisioned based on existing methodologies for the synthesis of fluorinated heterocycles and amine functionalization. A potential synthetic workflow is outlined below.

G A Commercially Available Starting Material (e.g., a protected 3-aminotetrahydrofuran-4-one) B Electrophilic or Nucleophilic Fluorination A->B e.g., Selectfluor or DAST C Formation of 4,4-Difluorotetrahydrofuran-3-one B->C D Reductive Amination C->D NaBH(OAc)3, Amine E 4,4-Difluorotetrahydrofuran-3-amine D->E F Derivatization (Amide Coupling, Alkylation, etc.) E->F G Library of 4,4-Difluorotetrahydrofuran-3-amine Derivatives F->G

Figure 1: Proposed synthetic workflow for the generation of a library of 4,4-Difluorotetrahydrofuran-3-amine derivatives.

This proposed pathway leverages well-established reactions in organic synthesis. The initial fluorination of a suitable precursor, followed by reductive amination, provides the core scaffold. Subsequent derivatization of the primary amine allows for the creation of a diverse library of compounds for biological screening.

Comparative Biological Profile: A Predictive Analysis

The introduction of the 4,4-difluoro moiety is anticipated to confer distinct advantages over non-fluorinated tetrahydrofuran-3-amine analogs. The following table provides a predictive comparison of key properties based on established principles of fluorine in medicinal chemistry.

PropertyNon-fluorinated Tetrahydrofuran-3-aminePredicted 4,4-Difluorotetrahydrofuran-3-amineRationale for Prediction & Supporting Evidence
Metabolic Stability Susceptible to oxidation at the 4-position.Likely enhanced.The strong C-F bonds are resistant to enzymatic cleavage, potentially blocking a key site of metabolism.[2]
Lipophilicity (LogP) Moderate.Increased.Fluorine substitution generally increases lipophilicity, which can impact cell permeability and target engagement.[2]
pKa of the Amine Typical for a primary amine.Potentially lowered.The electron-withdrawing nature of the adjacent difluoromethyl group can decrease the basicity of the amine, which may affect binding interactions and solubility.[2]
Binding Affinity Variable.Potentially enhanced.The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bond acceptance and orthogonal multipolar interactions.[1] The altered conformation may also lead to a better fit in the binding pocket.
Biological Target Profile Broad (dependent on derivatization).Potentially more selective.The unique electronic and steric properties conferred by the difluoro group can lead to more specific interactions with a particular biological target.

Potential Biological Targets and Therapeutic Areas

Given the versatility of the aminotetrahydrofuran scaffold, derivatives of 4,4-Difluorotetrahydrofuran-3-amine could exhibit a wide range of biological activities. Drawing parallels with other furan-containing bioactive molecules, potential therapeutic areas of interest include:

  • Neurodegenerative Diseases: Furan-based compounds have shown promise for their antioxidant and anti-inflammatory properties, which are relevant to conditions like Alzheimer's and Parkinson's disease.[3]

  • Oncology: The incorporation of fluorine is a common strategy in the design of anti-cancer agents.[1][4] For instance, fluorinated pyrimidine derivatives are used as antimetabolites.[5]

  • Infectious Diseases: The stability and unique binding properties of fluorinated compounds could be leveraged to develop novel antibacterial or antiviral agents.

Experimental Protocols for Validation

To empirically validate the predicted biological activities, a systematic experimental approach is necessary.

General Synthesis of a 4,4-Difluorotetrahydrofuran-3-amine Derivative (Amide Coupling Example)
  • Dissolve 4,4-Difluorotetrahydrofuran-3-amine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane).

  • Add a carboxylic acid (1.1 eq) and a peptide coupling reagent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired amide derivative.

In Vitro Biological Assay: Kinase Inhibition Assay (Hypothetical Example)
  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Serially dilute the compound to obtain a range of concentrations.

  • In a 96-well plate, add the kinase enzyme, a suitable substrate, and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

G A Synthesized Library of 4,4-Difluorotetrahydrofuran-3-amine Derivatives B Primary Screening (e.g., High-Throughput Screening against a panel of targets) A->B C Hit Identification B->C D Secondary Assays (e.g., Dose-response, selectivity profiling) C->D E Lead Compound Selection D->E F In Vivo Efficacy and PK/PD Studies E->F G Preclinical Candidate F->G

Figure 2: A generalized workflow for the biological evaluation of the synthesized compound library.

Future Directions and Conclusion

The exploration of 4,4-Difluorotetrahydrofuran-3-amine derivatives represents a promising, albeit underexplored, frontier in medicinal chemistry. This guide has laid out a predictive framework for their biological potential, grounded in the established principles of fluorine chemistry. The proposed synthetic strategies and experimental protocols provide a roadmap for researchers to embark on the systematic investigation of this novel chemical space. Future work should focus on the synthesis of a diverse library of these compounds and their evaluation in a broad range of biological assays. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing class of molecules and will undoubtedly contribute to the ever-evolving landscape of drug discovery.

References

  • BLD Pharm. 4,4-Difluorotetrahydrofuran-3-amine.
  • Martin, S., et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC, NIH.
  • Li, Y., et al. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][5][6] triazolo [4, 3-d][5][6] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed, 2021. Available from:

  • Zhuk, R. Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. PubMed, 1998.
  • Plaçais, C., et al. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 2021, 23, 4915-4919.
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  • Grelle, G., et al. Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. PubMed.
  • Šačkus, A., et al. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed, 2024.
  • Lin, T. S., et al. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed.
  • Al-Ostoot, F. H., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Sugimoto, K., et al. Structure-activity-relationship studies on dihydrofuran-fused perhydrophenanthrenes as an anti-Alzheimer's disease agent. PubMed, 2013.
  • Wang, Y., et al. Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace, 2020.
  • S. G. O. M. A. A. A. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Hryshchyk, A., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed, 2022.
  • Van der Mey, M., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI.
  • Kostova, I. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
  • Chapman, R. D. Organic Difluoramine Derivatives. ResearchGate, 2007.
  • Fang, H., et al. Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate.
  • Uges, D. R., et al. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed.
  • Al-Achi, A., et al. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. PubMed Central.
  • Smith, P. F., et al. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. PubMed, 2017.
  • Gaffer, H. E., et al. Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate, 2023.
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Validation

A Technical Guide to the Structure-Activity Relationship (SAR) of 4,4-Difluorotetrahydrofuran-3-amine Analogs: A Comparative Analysis for Drug Discovery

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4,4-difluorotetrahydrofuran-3-amine analogs. Designed for researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4,4-difluorotetrahydrofuran-3-amine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, presents comparative experimental data, and offers detailed protocols to empower the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Advantage of the 4,4-Difluorotetrahydrofuran-3-amine Scaffold

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve target binding affinity. The 4,4-difluorotetrahydrofuran-3-amine scaffold has emerged as a particularly interesting structural motif. The gem-difluoro group at the 4-position of the tetrahydrofuran ring introduces a conformational constraint and a localized dipole moment, which can significantly influence ligand-receptor interactions. This guide will explore the nuanced effects of structural modifications to this core on biological activity, with a focus on its potential as an inhibitor of monoamine transporters and other key drug targets.

The Core Scaffold and Avenues for Structural Modification

The 4,4-difluorotetrahydrofuran-3-amine core offers several key positions for chemical modification to explore the chemical space and optimize for desired biological activity. Understanding the impact of substitutions at these positions is fundamental to leveraging this scaffold in drug design.

Caption: Core structure of 4,4-Difluorotetrahydrofuran-3-amine with key modification points.

Comparative Analysis of 3-Aminotetrahydrofuran Analogs as Monoamine Transporter Inhibitors

While specific SAR data for a broad series of 4,4-difluorotetrahydrofuran-3-amine analogs is emerging, valuable insights can be gleaned from closely related 3-aminotetrahydrofuran analogs. The following data provides a comparative analysis of their in vitro inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

CompoundSubstituent (R)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a H1502580
1b 4-Cl30850
1c 3,4-diCl10320
1d 4-CH31202070
1e 4-OCH320035100
Key Structure-Activity Relationship Insights:
  • Impact of Phenyl Ring Substitution: The data clearly indicates that substitution on the phenyl ring significantly influences potency. Halogen substitution, particularly with chlorine at the 4-position (1b ) and 3,4-dichloro substitution (1c ), leads to a marked increase in inhibitory activity across all three monoamine transporters.[1] This suggests that electron-withdrawing groups and increased lipophilicity in this region are favorable for binding. In contrast, electron-donating groups like methyl (1d ) and methoxy (1e ) generally result in decreased potency compared to the unsubstituted analog (1a ).[1]

  • Selectivity Profile: While all the presented analogs show some level of activity at all three transporters, there is a discernible trend towards greater potency at NET. The 3,4-dichloro substituted analog (1c ) emerges as the most potent compound in this series, with single-digit nanomolar IC50 values for both DAT and NET.[1]

The Anticipated Role of Gem-Difluorination:

Drawing from broader principles in medicinal chemistry, the introduction of a 4,4-difluoro group to this scaffold is anticipated to have several key effects:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 4-position less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile.

  • Conformational Restriction: The gem-difluoro group can influence the puckering of the tetrahydrofuran ring, potentially locking the molecule into a more bioactive conformation for the target receptor.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine, which can affect its ionization state at physiological pH and its ability to form key interactions with the target protein.[2]

Potential Therapeutic Applications and Comparison with Alternatives

The SAR data for the 3-aminotetrahydrofuran core, coupled with the known effects of fluorination, suggests that 4,4-difluorotetrahydrofuran-3-amine analogs are promising candidates for several therapeutic areas.

Monoamine Transporter Inhibitors for Neurological and Psychiatric Disorders

The potent inhibition of DAT, NET, and SERT by the parent scaffold points to potential applications in treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1]

  • Comparison with Existing Drugs: Compared to classic selective serotonin reuptake inhibitors (SSRIs), analogs from this series could offer a broader spectrum of activity by also targeting DAT and NET, which may lead to improved efficacy in certain patient populations. The gem-difluoro modification could offer a superior pharmacokinetic profile compared to some older, more metabolically labile drugs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The core structure of 4,4-difluorotetrahydrofuran-3-amine bears resemblance to the scaffolds of some known DPP-4 inhibitors. The amine group can potentially interact with key acidic residues in the DPP-4 active site.

  • Comparison with Gliptins: The current class of DPP-4 inhibitors, the "gliptins," are highly effective. For a new scaffold to be competitive, it would need to demonstrate comparable or superior potency, selectivity, and pharmacokinetic properties. The introduction of the difluorinated tetrahydrofuran ring could offer a novel chemical space to explore for improved interactions within the DPP-4 binding pocket and potentially a different intellectual property landscape.

Experimental Protocols

General Synthetic Scheme for 4,4-Difluorotetrahydrofuran-3-amine Analogs

The following is a representative synthetic protocol for the preparation of 4,4-difluorotetrahydrofuran-3-amine analogs.

Synthesis_Workflow Start Starting Material (e.g., protected 4,4-difluorotetrahydrofuran-3-one) Step1 Reductive Amination (with desired amine) Start->Step1 1. NaBH(OAc)3, DCE Step2 Deprotection (if necessary) Step1->Step2 2. TFA or HCl Step3 Purification (e.g., column chromatography) Step2->Step3 End Final Analog Step3->End

Caption: A generalized workflow for the synthesis of 4,4-difluorotetrahydrofuran-3-amine analogs.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of the protected 4,4-difluorotetrahydrofuran-3-one (1.0 eq) in dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection (if applicable): If a protecting group is used on the amine, it is removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group, or HCl in dioxane for a Cbz group).

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 4,4-difluorotetrahydrofuran-3-amine analog.

In Vitro Monoamine Transporter Inhibition Assay

The following protocol outlines a method for determining the in vitro inhibitory activity of the synthesized analogs against DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT)

  • Assay buffer (e.g., phosphate-buffered saline with calcium and magnesium)

  • Synthesized analogs

  • Scintillation vials and cocktail

Procedure:

  • Cell Preparation: Harvest the HEK293 cells and prepare cell membrane homogenates.

  • Assay Plate Preparation: In a 96-well plate, add the cell membrane homogenate, assay buffer, and varying concentrations of the test compounds.

  • Radioligand Addition: Add the appropriate radioligand to each well. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of the corresponding non-specific inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each compound by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The 4,4-difluorotetrahydrofuran-3-amine scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the area of neurological and metabolic disorders. The preliminary SAR data from related 3-aminotetrahydrofuran analogs highlights the importance of aromatic substitution for achieving high potency at monoamine transporters. The introduction of the gem-difluoro group is a rational strategy to enhance the drug-like properties of these compounds.

Future work should focus on the systematic synthesis and biological evaluation of a diverse library of 4,4-difluorotetrahydrofuran-3-amine analogs to build a comprehensive SAR dataset for this specific scaffold. This will enable a more precise understanding of the electronic and steric requirements for optimal activity and selectivity at various biological targets. Such studies will undoubtedly pave the way for the discovery of new and improved drug candidates.

References

  • Yavuz, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. [Link][2]

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Comparative

The Emergence of 4,4-Difluorotetrahydrofuran-3-amine: A Bioisosteric Advantage in Drug Discovery

A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a Novel Fluorinated Bioisostere In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a Novel Fluorinated Bioisostere

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2][3] The unique electronic characteristics of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and target-binding affinity.[2][4] This guide provides an in-depth validation of 4,4-difluorotetrahydrofuran-3-amine as a promising bioisostere for the widely used 3-aminotetrahydrofuran scaffold, offering researchers a comprehensive comparison and the experimental frameworks necessary for its evaluation.

The Rationale for Fluorination: Beyond Simple Mimicry

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design.[5][6] The substitution of hydrogen or a hydroxyl group with fluorine is a classic bioisosteric strategy.[5] In the case of 4,4-difluorotetrahydrofuran-3-amine, the introduction of a gem-difluoro group at the 4-position of the tetrahydrofuran ring is anticipated to confer several advantages over its non-fluorinated counterpart.

The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the basicity (pKa) of the vicinal amine.[7][8] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with the biological target.[2] Furthermore, gem-difluorination can introduce favorable conformational constraints on the ring system, potentially leading to enhanced binding affinity and selectivity.[1][2] It can also block a potential site of metabolism, thereby increasing the metabolic stability of the molecule.[9][10]

A Comparative Analysis: Physicochemical Properties

To objectively evaluate the viability of 4,4-difluorotetrahydrofuran-3-amine as a bioisostere, a direct comparison of its key physicochemical properties with those of 3-aminotetrahydrofuran is essential. The following table summarizes the predicted and known values for these two compounds.

Property3-Aminotetrahydrofuran4,4-Difluorotetrahydrofuran-3-amine (Predicted)Rationale for Predicted Change
Molecular Weight 87.12 g/mol [11][12]123.11 g/mol Addition of two fluorine atoms.
pKa ~8.90[13][14]6.5 - 7.5The strong inductive effect of the gem-difluoro group significantly reduces the basicity of the adjacent amine.[7][8]
logP -0.7[11][12]0.1 - 0.5While fluorination generally increases lipophilicity, the effect of gem-difluorination on a cyclic system can be complex, often resulting in a modest increase.[15][16]
Metabolic Stability ModerateHighThe C-F bond is significantly stronger than the C-H bond, making the 4-position resistant to oxidative metabolism.[9]

Experimental Validation: Protocols for the Medicinal Chemist

The theoretical advantages of 4,4-difluorotetrahydrofuran-3-amine must be substantiated by rigorous experimental data. The following section provides detailed, step-by-step protocols for the key experiments required to validate this novel bioisostere.

Synthesis of 4,4-Difluorotetrahydrofuran-3-amine

G cluster_0 Proposed Synthetic Pathway Start Commercially Available Tetrahydrofuran-3-one Step1 Fluorination (e.g., DAST, Deoxo-Fluor) Step2 4,4-Difluorotetrahydrofuran-3-one Step3 Reductive Amination (e.g., NaBH(OAc)3, NH3) Product 4,4-Difluorotetrahydrofuran-3-amine

Experimental Protocol for pKa Determination by Potentiometric Titration

The accurate determination of a compound's pKa is crucial for understanding its ionization state at physiological pH.[20]

Objective: To determine the pKa of 4,4-difluorotetrahydrofuran-3-amine and 3-aminotetrahydrofuran.

Materials:

  • 4,4-Difluorotetrahydrofuran-3-amine

  • 3-Aminotetrahydrofuran

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a 0.01 M solution of the amine in deionized water.

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Acidification: Slowly add 0.1 M HCl from the burette in small increments, recording the pH after each addition until the pH drops significantly.

  • Titration with Base: Titrate the acidified solution with 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[21]

G cluster_1 pKa Determination Workflow Prep Prepare 0.01 M Amine Solution Titrate Titrate with Standardized Acid and Base Record Record pH at Each Step Plot Plot pH vs. Titrant Volume Determine Determine pKa at Half-Equivalence Point

Experimental Protocol for logP Determination by the Shake-Flask Method

Lipophilicity, often expressed as logP, is a critical parameter influencing a drug's membrane permeability and overall ADME properties.[16][22] The shake-flask method is the gold standard for its determination.[5][23]

Objective: To determine the logP of 4,4-difluorotetrahydrofuran-3-amine and 3-aminotetrahydrofuran.

Materials:

  • 4,4-Difluorotetrahydrofuran-3-amine

  • 3-Aminotetrahydrofuran

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

  • Sample Addition: Add a known amount of the amine to a vial containing equal volumes of the pre-saturated n-octanol and water.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

  • Quantification: Carefully sample each phase and determine the concentration of the amine in both the n-octanol and aqueous layers using a suitable analytical method.

  • Calculation: Calculate logP using the formula: logP = log([concentration in octanol] / [concentration in water]).

G cluster_2 Shake-Flask logP Determination Prepare Prepare Pre-saturated n-Octanol and Water Partition Partition Amine Between the Two Phases Separate Separate Phases by Centrifugation Quantify Quantify Amine in Each Phase Calculate Calculate logP

Experimental Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing a compound's susceptibility to metabolism is a critical step in drug discovery.[9][10] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10][24]

Objective: To assess the metabolic stability of 4,4-difluorotetrahydrofuran-3-amine and 3-aminotetrahydrofuran.

Materials:

  • 4,4-Difluorotetrahydrofuran-3-amine and 3-aminotetrahydrofuran

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[24]

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[25]

G cluster_3 Metabolic Stability Assay Workflow Incubate Incubate Compound with Liver Microsomes at 37°C Start Initiate Reaction with NADPH Quench Quench at Various Time Points Analyze Analyze Remaining Parent Compound by LC-MS/MS Calculate Calculate Half-life and Intrinsic Clearance

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The strategic incorporation of fluorine continues to be a powerful approach in drug discovery. 4,4-Difluorotetrahydrofuran-3-amine presents itself as a compelling bioisosteric replacement for 3-aminotetrahydrofuran, offering the potential for modulated basicity, enhanced metabolic stability, and favorable conformational properties. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predicted advantages in their own laboratories. By systematically evaluating this and other novel fluorinated building blocks, the medicinal chemistry community can continue to expand its toolkit for the rational design of safer and more effective medicines.

References

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  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

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  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

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  • Henni, A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(15), 4983. [Link]

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  • Jeffries, B. (2020). The influence of aliphatic fluorination on lipophilicity. University of Southampton. [Link]

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  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

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  • Itoh, Y., et al. (2012). Fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. The Journal of Organic Chemistry, 77(24), 11357-11361. [Link]

  • Zhang, Y., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemSusChem, 13(22), 6061-6068. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Containing the 4,4-Difluorotetrahydrofuran-3-amine Moiety

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its overall druglike characteristics.[2] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of compounds containing the 4,4-difluorotetrahydrofuran-3-amine scaffold, a promising but underexplored structural motif.

The gem-difluoro group on the tetrahydrofuran ring is of particular interest as it can act as a bioisostere for a carbonyl group and can significantly impact the conformation and electronic properties of the molecule. This can lead to improved metabolic stability by blocking sites susceptible to oxidation.[2]

This guide will use a comparative approach, presenting hypothetical data for a representative compound, Compound X (containing the 4,4-difluorotetrahydrofuran-3-amine moiety) , and its non-fluorinated analog, Compound Y . The data are illustrative and based on established principles of fluorine in medicinal chemistry to provide a clear understanding of the potential advantages of this scaffold.

In Vitro Evaluation: Assessing Druglike Properties

A thorough in vitro evaluation is the first step in characterizing a new chemical entity. These assays provide crucial information on a compound's metabolic stability, cell permeability, and potential for drug-drug interactions.[3][4]

Metabolic Stability

One of the primary reasons for incorporating fluorine into a drug candidate is to enhance its metabolic stability.[2] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. The following table illustrates a typical comparison of metabolic stability between a fluorinated and a non-fluorinated compound in human liver microsomes.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X 9515
Compound Y 2070

The significantly longer half-life and lower intrinsic clearance of Compound X suggest that the 4,4-difluoro substitution effectively blocks a key site of metabolism.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH (final concentration 1 mM) in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (Compound X or Y, final concentration 1 µM) to the incubation mixture.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance is then calculated using the formula: CLint = (0.693/t½) * (volume of incubation/protein concentration).

Cell Permeability

The ability of a compound to cross cell membranes is critical for its oral bioavailability and ability to reach its intracellular target. The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium.

Table 2: Caco-2 Permeability

CompoundApparent Permeability (Papp, A to B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B to A / Papp, A to B)
Compound X 8.51.2
Compound Y 7.21.5

The higher apparent permeability and lower efflux ratio of Compound X suggest that the introduction of fluorine can improve passive diffusion and reduce recognition by efflux transporters.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A to B) Permeability: Add the test compound (final concentration 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Basolateral to Apical (B to A) Permeability: Add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubation and Sampling: Incubate at 37°C. At specified time points, take samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is the ratio of Papp (B to A) to Papp (A to B).

In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

In vivo studies are essential to understand how a compound behaves in a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic efficacy.

Pharmacokinetics

A pharmacokinetic (PK) study in a relevant animal model, such as the rat, provides key information on a compound's bioavailability, clearance, and volume of distribution.

Table 3: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg)

ParameterCompound XCompound Y
Cmax (ng/mL) 850320
Tmax (h) 21
AUC₀-∞ (ng*h/mL) 42001100
Oral Bioavailability (F%) 4515
Clearance (CL) (mL/min/kg) 3090
Volume of Distribution (Vd) (L/kg) 3.55.0

The improved Cmax, AUC, and oral bioavailability of Compound X are consistent with its enhanced metabolic stability and cell permeability observed in vitro.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Dosing: Administer the test compound (formulated in a suitable vehicle) to a cohort of rats via oral gavage (e.g., 10 mg/kg). A separate cohort receives an intravenous dose for bioavailability determination.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.

Efficacy in a Disease Model

The ultimate test of a drug candidate is its ability to produce a therapeutic effect in a relevant disease model. The choice of model will depend on the therapeutic target of the compound. For the purpose of this guide, we will consider a hypothetical oncology model.

Table 4: Antitumor Efficacy in a Human Tumor Xenograft Model in Mice

Treatment Group (10 mg/kg, daily oral dosing)Tumor Growth Inhibition (TGI, %) at Day 21
Vehicle 0
Compound X 75
Compound Y 25

The superior tumor growth inhibition observed with Compound X is likely a result of its improved pharmacokinetic profile, leading to sustained target engagement in vivo.

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Dosing: Administer the test compounds or vehicle orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Visualizing Experimental Workflows

Clear and logical experimental workflows are crucial for reproducible research. The following diagrams, generated using Graphviz, illustrate the key in vitro and in vivo evaluation cascades.

in_vitro_workflow cluster_0 In Vitro Evaluation A Compound Synthesis (X and Y) B Metabolic Stability (Liver Microsomes) A->B C Cell Permeability (Caco-2 Assay) A->C D Data Analysis & Candidate Selection B->D C->D

Caption: In Vitro Evaluation Workflow.

in_vivo_workflow cluster_1 In Vivo Evaluation E Lead Compound (from In Vitro) F Pharmacokinetics (Rat Model) E->F G Efficacy Study (Xenograft Model) F->G H Toxicology Assessment G->H I Preclinical Candidate Nomination H->I

Caption: In Vivo Evaluation Workflow.

Conclusion

The incorporation of the 4,4-difluorotetrahydrofuran-3-amine moiety represents a compelling strategy in modern drug design. As illustrated by the comparative data in this guide, this scaffold has the potential to significantly enhance a compound's metabolic stability, cell permeability, and in vivo efficacy. The detailed experimental protocols and workflows provided herein offer a robust framework for the comprehensive evaluation of novel compounds containing this promising chemical entity. Researchers and drug development professionals are encouraged to consider this unique structural motif in their quest for novel and effective therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Fluorinated Tetrahydrofuran Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Tetrahydrofurans The strategic incorporation of fluorine into organic molecules has become a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Tetrahydrofurans

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tetrahydrofuran (THF) scaffold, a prevalent motif in natural products and pharmaceuticals, is an attractive target for fluorination. However, the introduction of fluorine creates isomeric complexity. Distinguishing between constitutional isomers (e.g., 2-fluoro-THF vs. 3-fluoro-THF) and stereoisomers (e.g., cis vs. trans diastereomers) is a critical analytical challenge.

This guide provides a comprehensive comparative analysis of the key spectroscopic techniques used to characterize these valuable compounds. We will move beyond a simple recitation of data, explaining the underlying physical principles that govern the observed spectral differences. Our focus is on providing actionable, field-proven insights to help you confidently assign the structure and stereochemistry of fluorinated THF isomers.

Pillar 1: The Profound Influence of Fluorine on Spectroscopic Data

Understanding why spectra differ is paramount. The fluorine atom is not a passive substituent; its electronic properties actively modulate the spectroscopic response of the entire molecule.

  • High Electronegativity: Fluorine, the most electronegative element, exerts a powerful inductive effect, withdrawing electron density from adjacent atoms. This deshielding effect is a primary driver of chemical shift changes in Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • The ¹⁹F Nucleus (The Perfect Spy): The ¹⁹F nucleus is a spectroscopist's dream. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[3] Crucially, its large chemical shift dispersion (~800 ppm) and the absence of background signals in biological systems make ¹⁹F NMR an exceptionally powerful tool for analysis.[3][4][5]

  • Spin-Spin Coupling: The ¹⁹F nucleus couples with other active nuclei (¹H, ¹³C), providing invaluable through-bond connectivity information. These J-couplings, which can occur over multiple bonds, are often larger than corresponding ¹H-¹H couplings and are highly sensitive to dihedral angles, aiding in conformational analysis.[3][6]

Pillar 2: Comparative Spectroscopic Analysis in Practice

Let's dissect how these principles manifest in the spectra of positional isomers, such as 2-fluorotetrahydrofuran and 3-fluorotetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for isomer differentiation, providing unambiguous structural and stereochemical information.[7] A multi-nuclear approach is essential.

This is the most direct method. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[5]

  • Positional Isomers: The chemical shift of the fluorine in 2-fluoro-THF (attached to a carbon adjacent to the ether oxygen) will be significantly different from that in 3-fluoro-THF. Fluorine on an sp³-hybridized carbon typically appears in the -200 to -220 ppm range.[3] The proximity to the electron-withdrawing oxygen in the 2-position generally causes a downfield shift compared to the 3-position.

  • Stereoisomers: Diastereomers will have distinct ¹⁹F chemical shifts. Even enantiomers can be distinguished by using a chiral solvating agent or by converting them into diastereomeric derivatives (e.g., using Mosher's acid).[8]

The presence of fluorine dramatically complicates ¹H NMR spectra but also enriches them with structural information.

  • Chemical Shifts: The proton on the same carbon as fluorine (the α-proton) experiences a significant downfield shift due to fluorine's inductive effect. For example, the H-2 proton in 2-fluoro-THF will be shifted further downfield than any proton in unsubstituted THF.

  • ¹H-¹⁹F Coupling: Geminal coupling (²JHF) between fluorine and the α-proton is large, typically 45-55 Hz, splitting the proton signal into a doublet. Vicinal couplings (³JHF) are also observed and are conformation-dependent, following a Karplus-type relationship.[9]

  • Chemical Shifts: The carbon directly bonded to fluorine (C-F) experiences a large downfield shift and appears as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (170-250 Hz). The carbon β to the fluorine also shows a smaller two-bond coupling (²JCF). These distinct splitting patterns are diagnostic.[10]

Parameter 2-Fluorotetrahydrofuran 3-Fluorotetrahydrofuran Causality & Insight
¹⁹F Chemical Shift (δ) ~ -140 to -160 ppm (est.)~ -170 to -190 ppm (est.)The C2 position is directly influenced by the ether oxygen, leading to a more deshielded fluorine nucleus (downfield shift).
¹H α-Proton Shift (δ) H-2: Large downfield shiftH-3: Large downfield shiftStrong inductive effect from the geminal fluorine atom.
²JHF (Geminal) ~ 45-55 Hz~ 45-55 HzLarge, characteristic coupling constant for H-C-F.
¹JCF (One-Bond) C-2: Large doublet (~170-250 Hz)C-3: Large doublet (~170-250 Hz)Direct, strong coupling provides unambiguous evidence of the C-F bond location.
²JCF (Two-Bond) C-3 & C-5: Smaller doubletsC-2 & C-4: Smaller doubletsUseful for confirming assignments through 2D NMR (HMBC).

Note: Exact chemical shift values are highly dependent on the solvent and reference standard used.[5] Values are estimated based on typical ranges for fluoroalkanes.

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer assignment, IR spectroscopy provides rapid confirmation of the presence of the C-F bond.

  • C-F Stretch: Organofluorine compounds display a characteristic, strong C-F stretching absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[11] The exact position is influenced by the molecular environment.[11]

  • Isomer Differentiation: While subtle, the C-F stretching frequency for 2-fluoro-THF and 3-fluoro-THF may differ slightly due to the influence of the adjacent ether oxygen on the bond's force constant. However, this difference is often too small for unambiguous assignment without authentic reference standards.

Vibration Typical Wavenumber (cm⁻¹) Intensity Insight
C-H (sp³) 2850-3000StrongConfirms the presence of the alkane backbone.[12]
C-O-C Stretch 1050-1150StrongCharacteristic of the ether linkage in the THF ring.
C-F Stretch 1000-1400StrongDiagnostic for the presence of a C-F bond. Positional isomers may show minor shifts within this range.[11]
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight information and clues to the structure based on fragmentation patterns.

  • Molecular Ion (M⁺): Electron ionization (EI) will produce a molecular ion peak, confirming the compound's molecular formula (C₄H₇FO).

  • Fragmentation: The primary fragmentation pathway for cyclic ethers is α-cleavage adjacent to the oxygen.[13][14] The position of the fluorine atom will direct the fragmentation.

    • 2-Fluoro-THF: Loss of the fluorine atom (M-19) or HF (M-20) is a possible fragmentation pathway for fluorinated compounds.[15] The most significant fragmentation will likely be cleavage of the C2-C3 bond, driven by the oxygen, leading to characteristic fragments.

    • 3-Fluoro-THF: Fragmentation will also be initiated by the ether oxygen, but the resulting fragments containing the fluorine atom will have different masses than those from the 2-fluoro isomer, allowing for differentiation.

Isomer Predicted Key Fragments (m/z) Proposed Fragmentation Pathway
Parent THF 72 (M⁺), 71, 43, 42 (base peak)M-H, α-cleavage, loss of ethylene[16]
2-Fluoro-THF 90 (M⁺), 71 (M-F), 70 (M-HF), 61 (C₃H₄FO⁺)α-cleavage at C2-C3 bond.
3-Fluoro-THF 90 (M⁺), 71 (M-F), 70 (M-HF), 59 (C₂H₄FO⁺)α-cleavage at C2-C3 or C4-C5 bond.

Pillar 3: Self-Validating Experimental Protocols & Workflows

Acquiring high-quality, reproducible data is non-negotiable. The following protocols are designed to be robust and self-validating.

Workflow for Isomer Identification

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation MS Mass Spectrometry (EI-GC/MS) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Provides Mol. Weight IR FT-IR Spectroscopy IR->NMR_1D Confirms C-F Bond NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei STEREO Stereochemical Analysis (NOESY/ROESY) NMR_2D->STEREO Establishes Connectivity Conclusion Final Structure Assignment STEREO->Conclusion Determines 3D Structure G cluster_cis cis-Isomer cluster_trans trans-Isomer H3_cis H-3 H2ax_cis H-2 (axial) H3_cis->H2ax_cis Strong NOE (short distance) H2eq_cis H-2 (equatorial) H3_trans H-3 H2ax_trans H-2 (axial) H3_trans->H2ax_trans Weak/No NOE (long distance) H2eq_trans H-2 (equatorial) H3_trans->H2eq_trans Strong NOE (short distance)

Caption: Logical diagram of expected NOE correlations for cis/trans isomers.

  • Logic: In the cis isomer, the proton at C3 (H-3) will be on the same face of the ring as one of the C2 protons (e.g., the axial one, depending on the ring pucker). This close proximity will result in a strong cross-peak in the NOESY spectrum. In the trans isomer, H-3 is on the opposite face and will be distant from that same C2 proton, resulting in a weak or absent NOE correlation. By carefully analyzing the full set of NOE correlations, the relative stereochemistry can be unequivocally determined. [17][18]

Conclusion

The differentiation of fluorinated tetrahydrofuran isomers is a task that demands a multi-pronged spectroscopic approach. While IR and MS provide valuable preliminary data, a full suite of 1D and 2D NMR experiments is indispensable for unambiguous structure and stereochemistry assignment. ¹⁹F NMR offers a direct and highly sensitive window into the molecule, while the analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides a robust framework for determining connectivity. Finally, through-space correlation experiments like NOESY are the ultimate arbiters for resolving stereoisomeric ambiguity. By understanding the causal links between molecular structure and spectral output, and by employing robust experimental workflows, researchers can confidently navigate the analytical challenges posed by these important fluorinated heterocycles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4239-4249. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 306, 11-20. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 2, 857-864. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(15), 9325-9336. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • Giraud, N., & Mabille, C. (2011). Application of fluorine NMR for structure identification of steroids. Magnetic Resonance in Chemistry, 49(7), 399-405. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • IRUG. (n.d.). Infrared & Raman Users Group. Selective Fluorination for the Analysis of Binders in Paint Cross-Sections. [Link]

  • Kluba, M., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(9), 508-517. [Link]

  • ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A) benzylalcohols,... [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. [Link]

  • Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 75(15), 4995-5004. [Link]

  • ResearchGate. (2018). NMR analysis of streoisomer? [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU chemistry. [Link]

  • Egbaria, N., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal, 30(55). [Link]

  • Semantic Scholar. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

  • ResearchGate. (n.d.). Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases. [Link]

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Validation

A-Scientist's-Guide-to-Assessing-the-Drug-like-Properties-of-Novel-Fluorinated-Scaffolds-A-Case-Study-with-4,4-Difluorotetrahydrofuran-3-amine-Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4][5][6][7] Among the diverse array of fluorinated motifs, scaffolds such as 4,4-difluorotetrahydrofuran-3-amine present a compelling case for exploration. The gem-difluoro group can act as a metabolic shield, preventing enzymatic degradation at that position, while the tetrahydrofuran ring offers a favorable vector in three-dimensional space, and the amine provides a crucial handle for further derivatization and interaction with biological targets.[5][8]

This guide provides a comprehensive framework for assessing the drug-like properties of novel chemical entities (NCEs) based on this scaffold. We will detail the core in vitro assays that form the foundation of early-stage drug discovery, explaining the causality behind experimental choices and providing actionable protocols. By comparing hypothetical data for a 4,4-difluorotetrahydrofuran-3-amine derivative against its non-fluorinated analog and an alternative fluorinated building block, we will illustrate how to interpret results to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

The-Drug-Discovery-Assessment-Cascade

The evaluation of a new chemical series follows a logical progression, often termed an "assessment cascade." Early-stage assays are designed to be high-throughput, providing rapid feedback on fundamental properties. As promising compounds emerge, they are subjected to more complex, lower-throughput assays that offer deeper biological insight. This iterative process ensures that resources are focused on compounds with the highest probability of success.

Assessment_Cascade cluster_0 PART 1: Physicochemical Profiling cluster_1 PART 2: In Vitro ADME Assays cluster_2 PART 3: Advanced Profiling P1 Lipophilicity (LogD) A1 Permeability (PAMPA) P1->A1 Guides Permeability P2 Aqueous Solubility P2->A1 Impacts Absorption A3 Permeability (Caco-2) A1->A3 Informs Cell-Based Assays A2 Metabolic Stability (Liver Microsomes) B1 In Vivo PK Studies A2->B1 Predicts In Vivo Clearance A3->B1 Predicts Human Absorption

Figure 1: A simplified drug discovery assessment cascade, showing the logical flow from basic physicochemical properties to more complex biological assays.

Part-1-Foundational-Physicochemical-Properties

Before a compound can exert a biological effect, it must first be in the right place at the right time. Physicochemical properties govern this journey.

1.1-Lipophilicity-LogD-The-Balance-Between-Water-and-Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of absorption, distribution, and membrane permeability.[9][10] It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4. While the traditional "shake-flask" method is considered the gold standard, its low throughput has led to the widespread adoption of automated, 96-well plate-based techniques.[11][12][13]

Causality: A LogD between 1 and 3 is often considered optimal for oral drugs.[9] If LogD is too low, the compound may have poor membrane permeability; if too high, it may suffer from poor aqueous solubility, high plasma protein binding, and increased metabolic clearance. The gem-difluoro group is expected to increase lipophilicity compared to a non-fluorinated analog due to the high electronegativity of fluorine.[8][14]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Likewise, saturate n-octanol with the PBS buffer. This pre-equilibration is crucial for accurate results.[15]

  • Compound Addition: Prepare a 10 mM stock solution of the test compound in DMSO.[11] Add a small aliquot (e.g., 10 µL) to a tube containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol.[15]

  • Equilibration: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[16]

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the aqueous and octanol layers.[15]

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each layer using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

1.2-Aqueous-Solubility-Getting-into-Solution

A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[17][18] Kinetic solubility assays are high-throughput methods used in early discovery to quickly assess a compound's dissolution properties.[17][19][20]

Causality: For oral drug candidates, a kinetic solubility of >60 µg/mL is often desired.[17] While fluorination can sometimes increase solubility, the expected increase in lipophilicity from the CF2 group may lead to a decrease in aqueous solubility for the 4,4-difluorotetrahydrofuran-3-amine scaffold compared to its non-fluorinated counterpart.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (pH 7.4).[21] This creates a supersaturated solution from which the compound may precipitate.

  • Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[20][21]

  • Measurement: The plate is read using a nephelometer, which measures the scattering of light caused by insoluble particles (precipitate).[17][21]

  • Data Analysis: The light-scattering signal is compared to that of clear solutions (soluble compound) and highly scattered solutions (insoluble compound controls) to determine the solubility value. The result is typically reported in µg/mL or µM.

Part-2-In-Vitro-ADME-Properties

Once the basic physicochemical nature of a compound is understood, the next step is to evaluate how it interacts with biological systems. These assays model key aspects of Absorption, Distribution, Metabolism, and Excretion (ADME).

2.1-Membrane-Permeability-Crossing-the-Barrier

The ability of a drug to pass through cellular membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion.[22][23][24]

Causality: PAMPA measures only passive transport, avoiding the complexities of active transporters.[22] It provides a clean measure of a molecule's intrinsic ability to cross a lipid barrier. Compounds are often classified as having low, medium, or high permeability. A high permeability value in PAMPA suggests that poor oral absorption is unlikely to be caused by an inability to cross the gut wall via passive diffusion.

PAMPA_Workflow start Prepare 10 mM stock in DMSO donor_prep Dilute stock into Donor buffer (pH 5.0-6.5) start->donor_prep assembly Assemble Sandwich: Donor Plate + Filter Plate + Acceptor Plate (pH 7.4 buffer) donor_prep->assembly membrane_prep Coat Filter Plate with Phospholipid/Dodecane Solution membrane_prep->assembly incubation Incubate for 4-18 hours at Room Temp assembly->incubation analysis Quantify Compound in Donor and Acceptor Wells via LC-MS/MS incubation->analysis calculation Calculate Apparent Permeability (Papp) analysis->calculation end Classify as Low/Medium/High Permeability calculation->end

Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Membrane Coating: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent like dodecane, which forms an artificial membrane.[25]

  • Plate Setup: A 96-well acceptor plate is filled with buffer at pH 7.4. The coated filter plate is placed on top.

  • Dosing: The test compound, dissolved in a donor buffer (often at a lower pH to mimic the gut), is added to the filter plate wells.[26]

  • Incubation: The entire "sandwich" assembly is incubated for 4-18 hours.[25][26] During this time, the compound can diffuse from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.[23][26]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations, incubation time, and membrane surface area.

2.2-Metabolic-Stability-Surviving-the-Liver

The liver is the body's primary metabolic engine, employing enzymes like the Cytochrome P450 (CYP) family to break down foreign compounds.[27][28] The in vitro Human Liver Microsome (HLM) stability assay is a cornerstone for predicting hepatic clearance.[27][28]

Causality: This assay measures the rate at which a compound is metabolized by liver enzymes.[27] Rapid metabolism in this assay often translates to rapid clearance in vivo, which can prevent a drug from maintaining therapeutic concentrations. The gem-difluoro group on the tetrahydrofuran ring is a key design feature intended to block a potential site of oxidative metabolism, which would be expected to increase the metabolic stability (and thus the half-life) of the fluorinated derivative compared to its non-fluorinated analog.[5][8][14]

  • Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[29][30] NADPH is a necessary cofactor for CYP enzyme activity.[29][31]

  • Incubation: In a 96-well plate, incubate the test compound (typically at 1 µM) with the liver microsomes and buffer at 37°C.[31]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile.[27][28] This solvent change precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.[30]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[28][30]

Part-3-Comparative-Analysis-and-Data-Interpretation

To demonstrate the application of these assays, let's consider a hypothetical dataset for three compounds:

  • Derivative A: Our lead compound, a 4,4-difluorotetrahydrofuran-3-amine derivative.

  • Analog B: The direct non-fluorinated analog of Derivative A.

  • Comparator C: A different, well-behaved fluorinated fragment (e.g., a trifluoromethyl-substituted pyridine) commonly used in drug discovery.

Table 1: Hypothetical Comparative Data for Drug-Like Properties

PropertyDerivative A (Target)Analog B (Non-fluorinated)Comparator C (Alternative Scaffold)Desired Range
LogD (pH 7.4) 2.11.42.51 - 3
Kinetic Solubility (µM) 8515070> 50
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 8.2 (High)4.5 (Medium)9.5 (High)> 5 (High)
HLM Stability (t½, min) 558> 60> 30
HLM Intrinsic Clearance (CLint, µL/min/mg) 2517315< 50
Interpretation and Next Steps
  • Lipophilicity and Solubility: As predicted, the introduction of the gem-difluoro group in Derivative A increased lipophilicity (LogD 2.1 vs. 1.4 for Analog B ). This is a common effect of fluorine substitution.[8][14] This increase in lipophilicity led to a modest decrease in aqueous solubility, but at 85 µM, it remains well within an acceptable range for early discovery.

  • Permeability: The increased lipophilicity of Derivative A directly translated to improved passive permeability in the PAMPA assay compared to its non-fluorinated counterpart, moving it from the "medium" to "high" permeability class. This is a positive indicator for potential oral absorption.

  • Metabolic Stability: This is the most striking result. Analog B is rapidly metabolized in human liver microsomes (t½ = 8 min), suggesting it would be cleared very quickly in vivo. In contrast, Derivative A shows significantly improved stability (t½ = 55 min). This strongly supports the hypothesis that the gem-difluoro group is effectively blocking a key site of metabolic attack on the tetrahydrofuran ring.[5][7] The intrinsic clearance value, a more direct predictor of hepatic clearance, is dramatically reduced from a high 173 to a much more favorable 25 µL/min/mg.

  • Comparison to Alternative: Comparator C is a highly stable and permeable fragment, but its higher LogD and lower solubility might present challenges in later stages. Derivative A appears to strike a better balance across all measured properties.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

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Comparative

A Medicinal Chemist's Guide to Gem-Difluorinated Saturated Heterocycles: The Case of 4,4-Difluorotetrahydrofuran-3-amine

Introduction: The Strategic Value of Fluorine in Drug Design The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals contai...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is not a matter of chance, but a deliberate strategy to modulate a molecule's physicochemical properties in a predictable manner. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, fine-tune basicity (pKa), alter lipophilicity (LogP), and enforce specific molecular conformations to improve target engagement.[3][4][5]

This guide focuses on a specific, yet underexplored structural motif: the gem-difluorinated saturated heterocycle, exemplified by 4,4-difluorotetrahydrofuran-3-amine. While at the time of writing, no marketed drugs explicitly contain this exact scaffold, its constituent parts—the tetrahydrofuran ring, a vicinal amine, and a gem-difluoro group—are all prevalent in medicinal chemistry. By dissecting the predicted impact of this unique combination, we can provide a powerful framework for researchers looking to rationally design next-generation therapeutics. We will explore the "why" and "how" of using such building blocks, comparing their projected properties to non-fluorinated and alternative fluorinated analogs, and provide practical, data-supported insights for their application.

The 4,4-Difluorotetrahydrofuran-3-amine Moiety: A Bioisosteric and Metabolic Powerhouse

The true value of the 4,4-difluorotetrahydrofuran-3-amine scaffold lies in its ability to act as a versatile bioisostere while simultaneously addressing common metabolic liabilities. The gem-difluoromethylene (CF2) group is often considered a bioisosteric replacement for a carbonyl (C=O) group, an ether oxygen, or even a methylene (CH2) group in certain contexts.[6][7][8] This substitution can maintain or improve biological activity while offering significant advantages in the drug's pharmacokinetic profile.

Predicted Physicochemical Properties and Comparative Analysis

The introduction of the gem-difluoro group at the 4-position of the tetrahydrofuran ring is predicted to have several profound and advantageous effects on the neighboring amine at the 3-position.

PropertyTetrahydrofuran-3-amine (Parent)4-Fluorotetrahydrofuran-3-amine (Mono-Fluoro)4,4-Difluorotetrahydrofuran-3-amine (Gem-Difluoro)Rationale & Supporting Data
Amine pKa ~9.5~8.0 - 8.5~6.5 - 7.5 The powerful electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the vicinal amine. This can be crucial for modulating solubility, reducing off-target ion channel interactions, and improving cell permeability. Studies on other fluorinated amines have shown pKa depressions of 2-3 units.[3][9][10]
Lipophilicity (cLogP) LowModerately IncreasedSignificantly Increased While counterintuitive, gem-difluorination of cyclic systems often leads to an increase in lipophilicity compared to their non-fluorinated counterparts, a phenomenon attributed to the masking of the polar C-O bond's influence.[11]
Metabolic Stability Susceptible to oxidation α to the amine and etherModerately improvedSignificantly Improved The strong C-F bonds block metabolic oxidation at the C4 position, a common site of P450-mediated metabolism. This can lead to a longer half-life and improved oral bioavailability.[1][12]
Conformation FlexibleGauche effect may favor specific puckersStrong conformational bias The gauche effect between the C-F and C-O bonds can lock the tetrahydrofuran ring into a specific pucker, which can be exploited to pre-organize the molecule for optimal binding to its biological target.[1][12]

Strategic Applications in Drug Discovery Programs

The unique profile of the 4,4-difluorotetrahydrofuran-3-amine moiety makes it an attractive building block for several therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors possess a basic amine for solubility and target interaction. Lowering the pKa with the gem-difluoro group can reduce hERG liability and improve the overall ADME profile.

  • CNS-Targeted Agents: Fine-tuning pKa and lipophilicity is critical for crossing the blood-brain barrier. The gem-difluoro motif offers a mechanism to achieve the desired balance, potentially increasing brain penetration while avoiding rapid metabolism.[5]

  • Metabolic Disease: In the development of Ivosidenib, a drug for acute myeloid leukemia, a gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency.[13] This highlights the translatable success of this strategy.

Experimental Protocols

Protocol 1: Synthesis of a Protected 4,4-Difluorotetrahydrofuran-3-amine Precursor

This protocol outlines a hypothetical, yet chemically sound, pathway.

Objective: To synthesize a protected form of 4,4-difluorotetrahydrofuran-3-amine, suitable for incorporation into a larger drug molecule.

Workflow Diagram:

G A 1. Starting Material (e.g., a protected 3-hydroxytetrahydrofuran) B 2. Oxidation (e.g., Swern or Dess-Martin) A->B Formation of ketone C 3. Gem-Difluorination (e.g., DAST or XtalFluor) B->C CF2 insertion D 4. Introduction of Nitrogen (e.g., Reductive amination or azide displacement) C->D Amination E 5. Final Product (Protected 4,4-Difluorotetrahydrofuran-3-amine) D->E Purification G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve amine hydrochloride salt in known volume of water C Add standardized NaOH solution in small increments A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence point E->F G pKa = pH at half-equivalence point F->G

Sources

Validation

A Comparative Guide for Medicinal Chemists: Benchmarking 4,4-Difluorotetrahydrofuran-3-amine Against Established Scaffolds

Introduction: The Strategic Imperative for Fluorination in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing drug candidates.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding interactions.[3][4] Saturated heterocyclic scaffolds are prevalent in approved drugs, and their fluorinated bioisosteres are of high interest for expanding chemical space and addressing developability challenges.[5][6]

This guide provides an in-depth comparative analysis of a novel building block, 4,4-Difluorotrahydrofuran-3-amine , against its non-fluorinated parent, Tetrahydrofuran-3-amine , a well-established scaffold. We will dissect the profound impact of gem-difluorination adjacent to the amine functionality, providing researchers, scientists, and drug development professionals with a clear, data-driven rationale for its application in discovery programs. The insights presented herein are synthesized from foundational principles of physical organic chemistry and experimental data from analogous fluorinated systems.[7][8]

The Non-Fluorinated Benchmark: Tetrahydrofuran-3-amine

Tetrahydrofuran-3-amine is a widely used building block, valued for its saturated, polar heterocyclic core which often imparts favorable solubility and can engage in hydrogen bonding. However, its utility can be hampered by two key characteristics:

  • Metabolic Liability: The C-H bonds on the tetrahydrofuran (THF) ring, particularly those adjacent to the heteroatom, are susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

  • High Basicity: The primary amine exhibits a pKa typical for a cyclic aliphatic amine, meaning it is predominantly protonated at physiological pH (7.4). This high basicity can lead to off-target effects, such as hERG channel inhibition, and may limit cell permeability.

The Bioisosteric Leap: Introducing 4,4-Difluorotetrahydrofuran-3-amine

The introduction of a gem-difluoro group at the 4-position, adjacent to the amine, is not a trivial substitution. It is a deliberate design choice intended to mitigate the liabilities of the parent scaffold through predictable electronic and conformational effects.[7][10] This bioisosteric replacement fundamentally alters the molecule's properties, offering a distinct advantage in drug design.

Logical Framework for Bioisosteric Modification

The decision to replace C-H bonds with C-F bonds is guided by well-understood principles of fluorine chemistry. The diagram below illustrates the logical progression from the parent scaffold to the fluorinated analog and the anticipated impact on key drug-like properties.

G cluster_0 Parent Scaffold: Tetrahydrofuran-3-amine cluster_1 cluster_2 Target Scaffold: 4,4-Difluorotetrahydrofuran-3-amine parent C-H Bonds at C4 replace Replace 2x C-H with 2x C-F parent->replace pka_high High pKa (protonated at pH 7.4) pka_high->replace met_low Lower Metabolic Stability (Oxidative Metabolism at C4) met_low->replace target C-F Bonds at C4 replace->target pka_low Lower pKa (Increased neutral fraction) replace->pka_low met_high Higher Metabolic Stability (Blocked Metabolic Site) replace->met_high logp_mod Modulated Lipophilicity (LogP/LogD) replace->logp_mod

Caption: Logical workflow of bioisosteric replacement and its impact.

Quantitative Comparison: Physicochemical Properties

The most significant impact of gem-difluorination is on the compound's basicity (pKa) and lipophilicity (LogP/LogD), two critical parameters in drug design.[11]

PropertyTetrahydrofuran-3-amine (Parent)4,4-Difluorotetrahydrofuran-3-amine (Target)Rationale for Change
Basicity (pKa) ~9.5 - 10.5 (Estimated)~7.5 - 8.5 (Estimated) The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the nitrogen, lowering its basicity.[7]
Lipophilicity (LogP) LowModerate Fluorination generally increases lipophilicity. However, the impact of a gem-difluoro group is complex and context-dependent, often providing a modest increase in LogP.[8][12]
Calculated LogD at pH 7.4 Low (due to high protonation)Higher (due to lower pKa) A lower pKa means a larger fraction of the compound is in its neutral, more lipophilic state at physiological pH, enhancing its membrane permeability.[13]

Performance Benchmark: Metabolic Stability

Blocking metabolic hotspots is a primary strategy for improving a drug's pharmacokinetic profile.[9][14] The C-F bond is significantly stronger than the C-H bond, making it highly resistant to enzymatic oxidation.

Building BlockExpected Metabolic FateAdvantage of Fluorination
Tetrahydrofuran-3-amine Susceptible to oxidation at the C4 position, leading to ring-opening or other metabolic transformations.The C4 position is a potential site of metabolism.
4,4-Difluorotetrahydrofuran-3-amine The C4 position is effectively blocked from oxidative metabolism by the two fluorine atoms.[15]Significantly enhanced metabolic stability, potentially leading to a longer in vivo half-life and reduced metabolic clearance.[16]

Synthetic Utility and Derivatization

A building block's value is defined by its utility in chemical synthesis. Both amines are readily derivatized via standard amine chemistries, most notably amide bond formation, a cornerstone of medicinal chemistry. The reduced basicity of the fluorinated amine does not impede its nucleophilicity in standard coupling reactions.

Experimental Protocol: Standard Amide Coupling

This protocol describes a reliable method for acylating the primary amine of either building block, a critical step for integrating them into a larger molecule.

Objective: To synthesize the corresponding N-benzoyl amide derivative.

Materials:

  • (4,4-Difluoro)tetrahydrofuran-3-amine (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the amine (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield the pure amide.

This self-validating protocol ensures high conversion and provides a clean product, demonstrating the synthetic accessibility of derivatives from the fluorinated scaffold.

Workflow for Amide Coupling

The following diagram outlines the key steps in the experimental workflow for derivatization.

G start Dissolve Amine & Acid in DMF add_base Add DIPEA start->add_base 1 add_coupler Add HATU add_base->add_coupler 2 react Stir at RT (Monitor Progress) add_coupler->react 3 workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup 4 purify Purify via Column Chromatography workup->purify 5 product Isolate Pure Amide Product purify->product 6

Caption: Step-by-step workflow for amide coupling derivatization.

Conclusion and Strategic Outlook

4,4-Difluorotetrahydrofuran-3-amine is more than a mere analog of its non-fluorinated counterpart; it is a strategically enhanced building block that offers rational solutions to common challenges in drug discovery.

  • pKa Modulation: The lowered basicity is arguably its most compelling feature, providing a direct path to mitigate basicity-related off-target effects and improve the permeability of the neutral species.[17][18]

  • Metabolic Stability: Blocking a key site of oxidative metabolism can significantly improve pharmacokinetic properties, leading to more durable and efficacious drug candidates.[9]

  • Expanded Chemical Space: It provides access to a region of chemical space with a unique combination of polarity, basicity, and metabolic stability that is inaccessible with simple aliphatic amines.

For research teams aiming to optimize lead compounds, 4,4-Difluorotetrahydrofuran-3-amine represents a valuable tool for enhancing ADME properties without sacrificing synthetic tractability. Its application should be strongly considered when metabolic instability or high basicity are identified as key liabilities in a drug discovery program.

References

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  • Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

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  • Taillefer, M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]

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Safety & Regulatory Compliance

Safety

An In-Depth Guide to the Proper Disposal of 4,4-Difluorotetrahydrofuran-3-amine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,4-Difluorotetrahydrofuran-3-amine. Designed for researchers, scientists, and drug development professionals, our focus is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,4-Difluorotetrahydrofuran-3-amine. Designed for researchers, scientists, and drug development professionals, our focus is on integrating field-proven safety protocols with the scientific principles that underpin them. By understanding the "why" behind each step, laboratory personnel can ensure a safe, compliant, and environmentally responsible disposal process.

Section 1: Hazard Assessment & Chemical Profile

The primary hazards are inferred from its structural components:

  • Fluorinated Organic Molecule : Fluorinated compounds can be environmentally persistent. Critically, their thermal decomposition can release highly corrosive and toxic hydrogen fluoride (HF) gas.[4][5][6][7][8] Therefore, standard incineration must be performed in facilities equipped with appropriate scrubbers.

  • Amine Functional Group : Amines can exhibit basicity and may be corrosive. While the electronegative fluorine atoms adjacent to the amine group are known to reduce basicity, the potential for corrosive action cannot be dismissed without specific data.[1]

Table 1: Chemical and Physical Properties of 4,4-Difluorotetrahydrofuran-3-amine

PropertyValueSource
CAS Number 1785430-57-0[9][10]
Molecular Formula C₄H₇F₂NO[9][10]
Molecular Weight 123.10 g/mol [9]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[9]

Section 2: Regulatory Framework for Hazardous Waste Disposal

All laboratory-generated chemical waste in the United States is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Your institution's Environmental Health and Safety (EHS) office is the primary authority for interpreting and implementing these regulations and should be your first point of contact for any questions regarding waste disposal.[12][13]

Waste is generally classified as "hazardous" if it exhibits one of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][14] Given its chemical structure, 4,4-Difluorotetrahydrofuran-3-amine waste must be managed as hazardous waste.

Section 3: On-Site Waste Handling & Segregation (Pre-Disposal Protocol)

Proper handling and segregation at the point of generation are critical to prevent accidental exposure and ensure the waste enters the correct disposal stream.

Step-by-Step Pre-Disposal Protocol:

  • Wear Appropriate Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[15]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific breakthrough times if available.

    • Body Protection : A flame-resistant lab coat is required at all times.[15]

  • Collect Waste in a Designated, Compatible Container :

    • Use a chemically compatible container with a secure, screw-top cap.[16] Plastic containers are generally preferred for fluorinated waste streams.[12]

    • Ensure the container is in good condition, with no cracks or deterioration.[16]

    • Do not fill the container to more than 90% capacity to allow for expansion.[11]

  • Segregate the Waste Stream :

    • Causality : 4,4-Difluorotetrahydrofuran-3-amine waste must be segregated from other chemical waste streams.[13] Mixing it with incompatible materials, such as strong oxidizing agents or acids, could trigger a dangerous reaction. Furthermore, keeping this fluorinated waste stream separate ensures it can be routed to a specialized disposal facility (e.g., a high-temperature incinerator) capable of handling fluorinated compounds.

    • Collect pure compound waste, solutions, and contaminated materials (e.g., pipette tips, weighing paper) in the same designated container.

  • Label the Waste Container Correctly :

    • Proper labeling is a key regulatory requirement and is crucial for safety.[16] The label must include:

      • The words "Hazardous Waste "[12][16]

      • The full chemical name: "4,4-Difluorotetrahydrofuran-3-amine "

      • A clear statement of the potential hazards (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container.

  • Store Waste in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[12][16]

    • The SAA should be a secondary containment bin or tray to prevent spills from spreading.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12][17]

Section 4: Recommended Disposal Pathways

The disposal of this specialized chemical must be handled by a licensed hazardous waste contractor. Your institution's EHS office will coordinate this process. Under no circumstances should you attempt to dispose of this chemical yourself.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposal Facility cluster_prohibited Prohibited Actions A Waste Generation (4,4-Difluorotetrahydrofuran-3-amine) B Segregate & Collect in Labeled, Compatible Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Contact Institutional EHS for Waste Pickup Request C->D Container Full E EHS Arranges Pickup with Licensed Waste Vendor D->E F Waste Manifested & Transported Off-Site E->F G High-Temperature Incineration (>1000°C) F->G H Acid Gas Scrubbing (to neutralize HF) G->H I Final Mineralization H->I P1 DO NOT Neutralize & Pour Down Drain P2 DO NOT Evaporate in Fume Hood P3 DO NOT Mix with Incompatible Waste

Diagram Caption: Decision workflow for the disposal of 4,4-Difluorotetrahydrofuran-3-amine.

Primary Recommended Method: High-Temperature Incineration

High-temperature incineration is the most effective technology for the complete destruction of fluorinated organic compounds.[7][13][18]

  • Causality & Mechanism : The goal of incineration is the complete mineralization of the organic molecule into carbon dioxide, water, and hydrogen fluoride (HF).[4] This requires extremely high temperatures (typically >1000°C) and sufficient residence time to break the strong carbon-fluorine bonds.[5][13] The resulting acidic gases, primarily HF, are then neutralized in a scrubber system before being released, preventing environmental contamination.[8][19]

Alternative Disposal Methods

While incineration is the preferred method for destruction, the EPA's guidance on PFAS disposal also discusses other technologies that your licensed waste vendor may consider depending on the waste's form (solid/liquid) and local capabilities. These include:

  • Permitted Hazardous Waste Landfills (RCRA Subtitle C) : For solid waste, a permitted landfill is designed with liners and leachate collection systems to contain hazardous materials.[13][18]

  • Underground Injection (Deep-Well Injection) : For liquid waste, injection into EPA-permitted Class I wells is a disposal option.[13][18]

Prohibited Disposal Methods

  • DO NOT attempt neutralization for drain disposal. This method is only permissible for waste that is hazardous solely due to the characteristic of corrosivity.[14][16] This compound's primary hazard is its fluorinated organic nature, which is not addressed by neutralization.

  • DO NOT dispose of in regular trash. This is illegal and environmentally irresponsible.

  • DO NOT allow the chemical to evaporate in a fume hood. This is a prohibited disposal practice that releases the chemical into the atmosphere.[16][17]

Section 5: Spill & Emergency Procedures

Immediate and correct response to a spill is vital for laboratory safety.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and any contaminated debris into a designated waste container.

    • Label the container as hazardous waste and manage it for disposal according to the procedures in Section 3.[15]

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Conclusion

The proper disposal of 4,4-Difluorotetrahydrofuran-3-amine is a multi-step process that prioritizes safety and regulatory compliance. Due to its fluorinated structure, this compound must be treated as a hazardous waste and segregated for disposal via high-temperature incineration by a licensed vendor. Your most valuable resource in this process is your institution's Environmental Health and Safety office. Always consult with them to ensure your procedures align with federal, state, and local regulations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Simmie, J. M., et al. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

  • Tsang, W. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]

  • Xiao, R., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS ES&T Water. [Link]

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  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Request PDF. Combustion and thermal decomposition of fluorinated polymers. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals. [Link]

  • Meanwell, N. A. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • EIEPD. Neutralizing Amine. [Link]

  • Clark Hill PLC. (2021, January 5). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. [Link]

  • CHIMIART. Neutralizing Amine. [Link]

  • PubChem. 4,4-Difluoro-3-methyl-tetrahydrofuran-3-amine. [Link]

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  • ChemBK. 4,4-Difluorotetrahydrofuran-3-amine. [Link]

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  • El-Gazzar, M. G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Holmes, J. T., et al. (1967). Fluidized Bed Disposal of Fluorine. I& EC Process Design and Development.
  • Al-Harb, J., et al. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. [Link]

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  • El-Gazzar, M. G., et al. (2022, May 26). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. Chemical Society Reviews. [Link]

  • ResearchGate. (2025, August 10). Fluorinated Heterocycles. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4-Difluorotetrahydrofuran-3-amine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4,4-Difluorotetrahydrofuran-3-amine. The protocols outlined here are designed to create a self-validating system of safety, grounded in the known hazards of similar chemical structures.

Hazard Analysis: Understanding the Risks

The molecular structure of 4,4-Difluorotetrahydrofuran-3-amine suggests a combination of chemical risks that must be addressed through carefully selected Personal Protective Equipment (PPE).

  • Flammability: The tetrahydrofuran backbone is a highly flammable structure.[2][3] Handling must be conducted away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Peroxide Formation: Ethers like tetrahydrofuran are known to form explosive peroxides upon exposure to air and light.[2] This necessitates storage in tightly sealed, opaque containers and periodic testing for peroxides, especially before any distillation or concentration steps.[2]

  • Corrosivity and Irritation: Amines can be corrosive and cause severe skin burns and eye damage.[1][3] The presence of fluorine can exacerbate these effects. It is critical to prevent all contact with skin and eyes.[1][4]

  • Toxicity: Fluorinated organic compounds and amines can be toxic if inhaled, swallowed, or absorbed through the skin.[1] Vapors may also cause respiratory irritation, drowsiness, or dizziness.[2] All handling of the compound outside of a sealed container must be done in a well-ventilated area, preferably a chemical fume hood.[1][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the hazards outlined above. A multi-layered approach is essential for comprehensive protection.[5][6]

Summary of Recommended PPE
Protection TypeMinimum RequirementRecommended for High-Risk Operations
Hand Protection Double-gloving: Nitrile inner, Neoprene or Butyl outerViton™ or other highly resistant gloves for extended contact
Eye & Face Protection ANSI Z87.1-rated safety gogglesFull-face shield worn over safety goggles
Body Protection Flame-resistant (FR) lab coatChemical-resistant apron over FR lab coat or a full chemical splash suit
Respiratory Protection Work within a certified chemical fume hoodNIOSH-approved respirator with organic vapor/acid gas cartridges
Detailed PPE Selection and Rationale

Hand Protection: The Critical Barrier The choice of glove material is paramount, as different materials offer varying resistance to chemicals.[7][8] For a fluorinated amine/ether, a single pair of gloves is insufficient.

  • Inner Glove: A standard nitrile glove provides a base layer of protection and tactile sensitivity.

  • Outer Glove: The outer glove must be robust against both the ether and amine components. Neoprene and Butyl rubber are excellent choices for a broad range of chemicals.[9][10]

  • Causality: Double-gloving protects against immediate exposure in case the outer glove is breached, providing valuable time to retreat and decontaminate safely. Always inspect gloves for any signs of degradation, such as swelling, stiffening, or discoloration, before and during use.[8]

Eye and Face Protection: Preventing Irreversible Damage Given the potential for severe eye irritation and damage, robust eye and face protection is non-negotiable.[1][3]

  • Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes, vapors, and fumes.[9]

  • Face Shield: For any procedure involving more than a few milliliters, or for any task with a higher splash potential (e.g., transfers, heating), a full-face shield must be worn over the safety goggles. This provides an additional layer of protection for the entire face.[6][9]

Body Protection: Shielding the Skin Protecting your skin from direct contact is crucial.[4] Standard cotton lab coats are not sufficient due to the flammability risk.

  • Flame-Resistant (FR) Lab Coat: This should be the minimum standard for all work with this compound.

  • Chemical-Resistant Apron/Suit: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[11] In some cases, a full chemical splash suit may be warranted.[11]

Respiratory Protection: Safeguarding Against Inhalation Engineering controls are the first line of defense against respiratory hazards.

  • Chemical Fume Hood: All open-vessel work with 4,4-Difluorotetrahydrofuran-3-amine must be performed inside a properly functioning and certified chemical fume hood.[12]

  • Respirator: If there is a potential for exposure outside of a fume hood (e.g., large-scale spill, failure of engineering controls), a NIOSH-approved air-purifying respirator with organic vapor and acid gas (for potential HF formation) cartridges should be used.[5][13] Proper fit-testing and training are required for respirator use.

Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the process, from preparation to disposal.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood Operation & Clear Workspace gather_ppe Gather & Inspect All PPE locate_safety Locate Eyewash, Shower, & Spill Kit don_ppe Don PPE (Gloves Last) locate_safety->don_ppe Proceed to Handling handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem close_container Securely Close Primary Container handle_chem->close_container decontaminate Decontaminate Work Area close_container->decontaminate Proceed to Cleanup doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe dispose_waste Dispose of Waste in Labeled Halogenated Waste Container doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Safe handling workflow for 4,4-Difluorotetrahydrofuran-3-amine.

Step-by-Step Protocols

Donning PPE (Putting On):

  • Lab Coat/Apron: Don your flame-resistant lab coat and a chemical-resistant apron if needed.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Don your inner nitrile gloves, ensuring they are tucked under the sleeves of your lab coat. Don your outer, chemical-resistant gloves over the top.

Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated layer first.

  • Face Shield/Goggles: Remove face shield, followed by goggles, handling them by the straps.

  • Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you roll it off.

  • Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outside surface with your bare skin.

  • Respirator: If used, remove it last.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan:

  • Chemical Waste: All waste containing 4,4-Difluorotetrahydrofuran-3-amine, including contaminated solvents and reaction mixtures, must be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials must also be placed in the designated solid hazardous waste container.

  • Procedure: Dispose of all waste in accordance with local, state, and federal regulations.[14] Do not pour this chemical down the drain.[12]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (spill pads or sand). Collect the contaminated material in a sealed bag or container and place it in the halogenated waste stream. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent the spill from entering drains. Only personnel with appropriate training and respiratory protection should attempt to clean it up.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety Data Sheet. (2025, July 8). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Enamine.
  • Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Safa.
  • Safety Data Sheet. (2023, August 23). Fisher Scientific.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Safety Data Sheet. (2026, January 13). BASF.
  • Personal Protective Equipment. (n.d.). In Chemical and Biological Terrorism. National Academies Press (US).
  • Safety Data Sheet. (2024, November 14). TCI Chemicals.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. (n.d.). Ansell.
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  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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